Ethyl 3-(methylthio)propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWHRKJEKWJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065414 | |
| Record name | Ethyl 3-(methylthio)propionate | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with onion-like, fruity, sweet odour | |
| Record name | Ethyl 3-methylthiopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 to 197.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 3-(methylthio)propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mL in 1 mL 95% alcohol (in ethanol) | |
| Record name | Ethyl 3-methylthiopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.030-1.035 | |
| Record name | Ethyl 3-methylthiopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13327-56-5 | |
| Record name | Ethyl 3-methylthiopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-methylthiopropionate | |
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| Record name | 13327-56-5 | |
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| Record name | Propanoic acid, 3-(methylthio)-, ethyl ester | |
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| Record name | Ethyl 3-(methylthio)propionate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 3-(methylthio)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.050 | |
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| Record name | ETHYL 3-METHYLTHIOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVT374NII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ethyl 3-(methylthio)propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl 3-(methylthio)propionate: A Comprehensive Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(methylthio)propionate, a sulfur-containing ester, is a volatile compound recognized for its characteristic fruity and sulfurous aroma, reminiscent of pineapple.[1][2] While extensively utilized in the flavor and fragrance industry, a thorough understanding of its physical properties is paramount for its application in scientific research and developmental studies. This technical guide provides a detailed summary of the known physical characteristics of this compound, supported by available data and generalized experimental methodologies.
Core Physical and Chemical Properties
This compound (CAS No: 13327-56-5) is a colorless to pale yellow liquid.[1][3] Its chemical structure consists of an ethyl ester of 3-(methylthio)propionic acid.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [3][4][5][6] |
| Molecular Weight | 148.23 g/mol | [3][4][6][7] |
| Appearance | Colorless to pale yellow clear liquid | [1][3][5] |
| Odor | Fruity, pineapple, sulfurous, with metallic and ripe notes | [1][2][3][8] |
Quantitative Physical Data
The following tables summarize the key quantitative physical properties of this compound, crucial for handling, storage, and experimental design.
Table 2: Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 192 - 197 °C | @ 760.00 mm Hg | [1][2][3][4][7][8][9] |
| 100 °C | @ 30.00 mm Hg | [1] | |
| Density | 1.030 - 1.035 g/mL | @ 25.00 °C | [1][3] |
| 1.032 g/mL | @ 25 °C (lit.) | [2][8] | |
| 1.04 g/cm³ | @ 20/20 °C | [9] | |
| Refractive Index | 1.457 - 1.463 | @ 20.00 °C | [1][3] |
| 1.46 | n20/D (lit.) | [8][9] | |
| Vapor Pressure | 0.324 mmHg | @ 25.00 °C (est.) | [1] |
| 0.2737 - 0.4058 hPa | @ 20 - 25 °C (est.) | [4] | |
| Flash Point | 78.89 °C (174.00 °F) | TCC (Tagliabue Closed Cup) | [1] |
| 81 °C (177.8 °F) | Closed cup | [9] | |
| logP (o/w) | 1.352 (est.) | [1] |
Table 3: Solubility Data
| Solvent | Solubility | Conditions | Source(s) |
| Water | 4534 mg/L (est.) | @ 25 °C | [1] |
| Alcohol (Ethanol) | Soluble; 1 mL in 1 mL of 95% alcohol | [1][3][4] |
Experimental Protocols: A Generalized Approach
Determination of Boiling Point
The boiling point is typically determined using distillation methods at atmospheric or reduced pressures. A common laboratory setup involves heating the liquid in a distillation flask connected to a condenser and a collection flask. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For vacuum distillation, a vacuum pump is connected to the apparatus to lower the pressure.
Measurement of Density
Density is determined by measuring the mass of a known volume of the substance. A pycnometer or a digital density meter is commonly used for accurate measurements. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced, and its mass is measured. The density is calculated by dividing the mass by the volume.
Refractive Index Measurement
The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. Modern Abbe refractometers provide a direct reading of the refractive index at a specific temperature, typically 20°C.
Flash Point Determination
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Tagliabue Closed Cup (TCC) method is a standard procedure. The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which a flash is observed.
Logical and Workflow Diagrams
To visualize the relationships and processes involved in characterizing this compound, the following diagrams are provided.
References
- 1. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound [stenutz.eu]
- 8. 3-(甲硫基)丙酸乙酯 ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 13327-56-5 | TCI AMERICA [tcichemicals.com]
Chemical structure and IUPAC name of Ethyl 3-(methylthio)propionate.
An In-depth Guide for Researchers and Drug Development Professionals
Ethyl 3-(methylthio)propionate (B1239661) is an organic compound classified as a carboxylic acid ester and a methyl sulfide.[1] It is recognized for its characteristic fruity and sulfurous aroma, reminiscent of pineapple, and is found naturally in fruits such as melons and pineapples.[2][3] In addition to its role as a natural flavor component, it is synthesized for use as a flavoring agent in the food industry and as a fragrance ingredient.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-methylsulfanylpropanoate .[1][4] Its chemical structure consists of a propionate (B1217596) ethyl ester with a methylthio group attached to the third carbon.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and analysis in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂S | [4] |
| Molecular Weight | 148.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, pineapple-like, sulfurous | [3][5] |
| Boiling Point | 196-197 °C at 760 mmHg | [1] |
| Density | 1.032 g/mL at 25 °C | [3][5] |
| Refractive Index | 1.457-1.463 at 20 °C | [1] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |
| Solubility | Soluble in 95% ethanol (B145695) | [1] |
| CAS Number | 13327-56-5 | [4] |
| SMILES | CCOC(=O)CCSC | [1][5] |
| InChIKey | YSNWHRKJEKWJNY-UHFFFAOYSA-N | [1][5] |
Experimental Protocols
This compound can be synthesized through several methods. The most common laboratory-scale preparation is the Fischer-Speier esterification of 3-(methylthio)propionic acid with ethanol using an acid catalyst.[1] An alternative industrial method involves the reaction of ethyl acrylate (B77674) with methyl mercaptan.[2]
Synthesis via Fischer-Speier Esterification
This protocol details the synthesis of this compound from 3-(methylthio)propionic acid and ethanol.
Materials:
-
3-(methylthio)propionic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 3-(methylthio)propionic acid and a molar excess of absolute ethanol (typically 3-5 equivalents). The ethanol often serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
Synthesis of Ethyl 3-(methylthio)propionate via Michael Addition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 3-(methylthio)propionate (B1239661), a valuable intermediate in the flavor, fragrance, and pharmaceutical industries, through the Michael addition reaction. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and key data presented in a clear and accessible format.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The synthesis of ethyl 3-(methylthio)propionate involves the addition of a methanethiol (B179389) equivalent (the Michael donor) to ethyl acrylate (B77674) (the Michael acceptor). This reaction is typically facilitated by a base or a nucleophilic catalyst.
The reaction proceeds via the formation of a thiolate anion from methanethiol in the presence of a base. This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient ethyl acrylate. Subsequent protonation of the resulting enolate intermediate yields the final product, this compound. The efficiency of this reaction is influenced by factors such as the choice of catalyst, solvent, temperature, and stoichiometry of the reactants.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13327-56-5 | [1][2] |
| Molecular Formula | C6H12O2S | [1][2] |
| Molecular Weight | 148.22 g/mol | [1][2] |
| Boiling Point | 197 °C (at 760 mmHg) | [1][2][3] |
| Density | 1.032 g/mL at 25 °C | [2][3] |
| Refractive Index (nD20) | 1.460 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data available, specific shifts depend on solvent. |
| ¹³C NMR | Data available, specific shifts depend on solvent. |
| Mass Spectrometry (MS) | Mass spectrum available for identification. |
| Infrared (IR) Spectroscopy | IR spectrum available for functional group analysis. |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via a base-catalyzed Michael addition follows a well-established mechanism. The general workflow for this synthesis involves reaction setup, execution, workup, and purification.
Caption: Base-catalyzed Michael addition of methanethiol to ethyl acrylate.
Caption: General experimental workflow for the synthesis.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound. This protocol is based on established principles of the Michael addition of thiols to acrylates.
Materials:
-
Ethyl acrylate
-
Sodium thiomethoxide (or a suitable source of methanethiol)
-
Triethylamine (B128534) (catalyst)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of ethyl acrylate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Thiol: In a separate flask, dissolve sodium thiomethoxide (1.1 equivalents) in the anhydrous solvent. Alternatively, if using methanethiol gas, it can be bubbled through the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the ethyl acrylate solution.
-
Reaction: Slowly add the sodium thiomethoxide solution to the ethyl acrylate solution at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[4][5]
Table 3: Representative Reaction Parameters
| Parameter | Condition |
| Stoichiometry (Ethyl Acrylate:Thiol) | 1 : 1.1 |
| Catalyst | Triethylamine (0.1 eq.) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Purification | Vacuum Distillation |
Note: The optimal reaction conditions, including the choice of base and solvent, may vary and should be determined experimentally for the best yield and purity.
Safety Considerations
-
Methanethiol is a toxic and flammable gas with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ethyl acrylate is a flammable liquid and a potential skin and eye irritant. Handle with care and appropriate PPE.
-
Triethylamine is a corrosive and flammable liquid. Use in a fume hood and wear appropriate gloves and eye protection.
-
The reaction can be exothermic. Proper temperature control is essential, especially during the initial addition of the thiolate.
Conclusion
The Michael addition provides an efficient and versatile route for the synthesis of this compound. By carefully controlling the reaction parameters, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and professionals to successfully perform this synthesis and to understand the key principles involved. Further optimization of the presented protocol may be necessary to adapt it to specific laboratory conditions and desired scales of production.
References
The Occurrence of Ethyl 3-(methylthio)propionate in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a volatile sulfur-containing ester recognized for its significant contribution to the characteristic aroma of many fruits. Its sensory profile is often described as fruity, with pineapple and savory undertones. The presence and concentration of this compound can greatly influence the overall flavor and consumer acceptance of fruit and fruit-derived products. Understanding its natural occurrence, biosynthetic pathways, and the analytical methods for its quantification is crucial for quality control in the food and beverage industry, as well as for researchers in flavor chemistry and related fields. This technical guide provides a comprehensive overview of the natural occurrence of Ethyl 3-(methylthio)propionate in various fruits, details the analytical methodologies for its identification and quantification, and illustrates the key biosynthetic pathways.
Quantitative Data on this compound in Fruits
The concentration of this compound varies significantly among different fruit species and even between cultivars and stages of ripeness. The following table summarizes the available quantitative data for this compound in several fruits. It is important to note that for some fruits, only data for the closely related methyl ester, mthis compound, is available, which is included for comparative purposes. Data for durian and passion fruit regarding this specific ester is currently limited in published literature.
| Fruit | Cultivar/Variety | Matrix | Concentration (µg/kg) | Analytical Method | Reference(s) |
| Pineapple | Smooth Cayenne | Pulp | 91.21 | HS-SPME-GC-MS | [1] |
| Smooth Cayenne | Core | 42.67 | HS-SPME-GC-MS | [1] | |
| Melon | Not Specified | Not Specified | 0 - 112,050 | HS-SPME-GC-MS | |
| Kiwifruit | Various Chinese Cultivars | Pulp | Not Detected - 25.71 (as Mthis compound) | HS-SPME-GC-MS | [2] |
| Passion Fruit | Yellow (Passiflora edulis f. flavicarpa) | Juice | Present, not quantified | SDE-GC-FPD | [2][3] |
| Durian | Monthong | Pulp | Present, not quantified | GC-O, AEDA | [4][5] |
Experimental Protocols
The analysis of volatile compounds like this compound in complex fruit matrices typically involves extraction and concentration followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.
General Protocol for HS-SPME-GC-MS Analysis of Fruit Volatiles
1. Sample Preparation:
-
Homogenize a known weight of fresh fruit pulp (typically 2-5 g) in a sealed headspace vial.
-
To enhance the release of volatile compounds, a salt solution (e.g., 1-2 g of NaCl) is often added to the homogenate to increase the ionic strength of the matrix.
-
An internal standard (e.g., 2-octanone) of a known concentration is added for quantification purposes.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is incubated at a controlled temperature (typically 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then desorbed in the hot injection port of the gas chromatograph (typically at 240-260°C).
-
The separated compounds are then introduced into the mass spectrometer.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.
Mandatory Visualizations
Experimental Workflow for Volatile Analysis
Caption: A generalized workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in fruits is primarily derived from the amino acid L-methionine. The pathway involves a series of enzymatic reactions.
Caption: The biosynthetic pathway of this compound from L-methionine in fruits.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of new sulfur-containing volatiles in yellow passion fruits (Passiflora edulis f. flavicarpa) [agris.fao.org]
- 4. Insights into the Key Compounds of Durian (Durio zibethinus L. 'Monthong') Pulp Odor by Odorant Quantitation and Aroma Simulation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic data of Ethyl 3-(methylthio)propionate (NMR, IR, Mass Spec).
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(methylthio)propionate (B1239661)
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(methylthio)propionate (CAS No. 13327-56-5), tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
| 2.10 | Singlet | 3H | -SCH₃ |
| 2.60 | Triplet | 2H | -CH₂CO- |
| 2.75 | Triplet | 2H | -SCH₂- |
| 4.14 | Quartet | 2H | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument: Varian CFT-20.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -OCH₂CH₃ |
| 15.5 | -SCH₃ |
| 29.3 | -SCH₂- |
| 34.5 | -CH₂CO- |
| 60.5 | -OCH₂- |
| 171.8 | C=O |
Source: Sigma-Aldrich Co. LLC.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |
Technique: Capillary Cell: Neat.[1]
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 103 | Moderate | [M - OCH₂CH₃]⁺ |
| 75 | Strong | [CH₃SCH₂CH₂]⁺ |
| 61 | High | [CH₃S=CH₂]⁺ |
| 74 | High | [M - CH₃SCH₂]⁺ |
Technique: Electron Ionization (EI).[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a clean, dry NMR tube. The solution must be homogeneous and free of any particulate matter.
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing carbon-proton couplings. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to ensure good signal-to-noise and resolution.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin liquid film.
Data Acquisition: The salt plates are mounted in a sample holder and placed in the IR spectrometer. A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted by the instrument's software to produce the final IR spectrum of the compound.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum which plots relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Solubility Profile of Ethyl 3-(methylthio)propionate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate is a volatile sulfur-containing ester recognized for its characteristic fruity and sulfurous aroma, contributing to the scent profile of various fruits and beverages. Beyond its role as a flavor and fragrance agent, understanding its solubility in a range of organic solvents is critical for its application in chemical synthesis, purification processes, and formulation development in various industries, including pharmaceuticals and agrochemicals. This technical guide provides a summary of the available solubility data for this compound and outlines a comprehensive experimental protocol for its determination.
Data Presentation: Solubility of this compound
The currently available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that publicly accessible, detailed quantitative solubility data in a wide array of organic solvents is limited. The information provided is based on established chemical databases and estimations.
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Data Type | Reference |
| 95% Ethanol | C₂H₅OH | Polar Protic | Not Specified | 1 mL in 1 mL | Qualitative | [1] |
| Water | H₂O | Polar Protic | 25 | ~4534 mg/L | Estimated | [2] |
Note: The solubility in 95% ethanol suggests high miscibility with alcohols. Further experimental investigation is required to determine the precise solubility in other organic solvents under various temperature conditions.
Experimental Protocols for Solubility Determination
The following section details a generalized yet comprehensive methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method coupled with gravimetric or chromatographic analysis.
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane), analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a gravimetric analysis setup (evaporating dish, oven).
Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible as a separate phase.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution phase remains constant over time.
-
-
Sample Withdrawal and Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled excess solute.
-
Immediately filter the withdrawn sample through a chemically resistant syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any fine, suspended particles.
-
-
Concentration Analysis:
-
Gravimetric Method:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of inert gas or in a fume hood. For less volatile solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the flask in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
The final weight of the flask minus its initial tare weight gives the mass of the dissolved this compound.
-
-
HPLC Method:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
-
Calculation of Solubility:
-
From Gravimetric Data:
-
Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100
-
-
From HPLC Data:
-
Solubility ( g/100 mL) = (Concentration from HPLC x Dilution factor x Volume of flask) / 1000
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
The solubility of this compound is a key physicochemical property influencing its application across various scientific and industrial domains. While existing data provides a preliminary understanding, particularly its high solubility in ethanol, this guide highlights the need for more extensive quantitative measurements in a broader range of organic solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to generate reliable and reproducible solubility data, thereby facilitating the effective use of this compound in research and development.
References
CAS number and molecular formula for Ethyl 3-(methylthio)propionate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a sulfur-containing ester recognized for its characteristic fruity and sulfurous aroma, reminiscent of pineapple.[1] While it is predominantly utilized as a flavor and fragrance additive in the food and cosmetic industries, its chemical structure and functional groups may be of interest to researchers in various fields, including those in drug development exploring novel esters and thioethers. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and safety information.
Chemical and Physical Properties
Ethyl 3-(methylthio)propionate is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13327-56-5 | [2] |
| Molecular Formula | C6H12O2S | [2] |
| Molecular Weight | 148.23 g/mol | [3] |
| Boiling Point | 197 °C (lit.) | [1][4] |
| Density | 1.032 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.46 (lit.) | [1][4] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [4][5] |
| Solubility | Soluble in alcohol. | |
| Odor | Fruity, pineapple, sulfurous | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Michael addition reaction. This involves the reaction of methyl mercaptan with ethyl acrylate (B77674). Careful control of reaction parameters such as temperature and the use of a suitable catalyst is crucial to maximize the yield and purity of the final product.
Experimental Protocol: Synthesis
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of reactants is charged with ethyl acrylate and a suitable solvent.
-
Catalyst: A basic catalyst is typically used to facilitate the Michael addition.
-
Reactant Addition: Methyl mercaptan is added to the reaction mixture in a controlled manner, often at a reduced temperature to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is neutralized, and the catalyst is removed. The crude product is then washed with water and brine to remove any water-soluble impurities.
-
Purification: The final product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Below is a diagram illustrating the synthesis and purification workflow.
Analytical Methods
The purity and identity of this compound are typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the GC-MS analysis, adapted from methods for similar compounds[6]:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to an appropriate concentration.
-
GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or an equivalent system can be used.[6]
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[6]
-
-
Injector Temperature: 250°C.[6]
-
Injection Mode: Splitless.[6]
-
-
MS Conditions:
The resulting mass spectrum can be compared with reference spectra for confirmation of identity.
Signaling Pathways and Biological Activity
Currently, there is a lack of published research on the specific signaling pathways modulated by this compound or its significant biological activities beyond its role as a flavor compound. Its presence has been noted in fruits like melons and pineapples.[1] For professionals in drug development, this compound could be considered as a lead for modification or as a fragment in fragment-based drug discovery, particularly where a thioether or ester moiety is desired. However, any potential therapeutic application would require extensive investigation into its pharmacology, metabolism, and toxicology.
Safety and Toxicology
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from sources of ignition.[5] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized compound with established applications in the flavor and fragrance industry. For the research and drug development community, it represents a simple yet interesting molecule containing both an ester and a thioether functional group. While its biological activity is not well-explored, the synthetic and analytical methodologies are straightforward, providing a solid foundation for any future investigations into its potential applications beyond its current uses.
References
- 1. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 5. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Synonyms for Ethyl 3-(methylthio)propionate in chemical literature.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester with applications in the flavor and fragrance industry and potential relevance in metabolic studies. This document details its chemical synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its relationship to methionine metabolism.
Chemical Synonyms and Identifiers
Ethyl 3-(methylthio)propionate is known by a variety of names in chemical literature and databases. Accurate identification is crucial for cross-referencing in research.[1] A comprehensive list of its synonyms is provided below.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | ethyl 3-(methylsulfanyl)propanoate[1] |
| CAS Registry Number | 13327-56-5[1] |
| EINECS Number | 236-370-7[1] |
| FEMA Number | 3343[1] |
| ChEBI ID | CHEBI:87503[1] |
| PubChem CID | 61592[1] |
| HMDB ID | HMDB0040413[1] |
| InChI | InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3[1] |
| InChIKey | YSNWHRKJEKWJNY-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)CCSC[1] |
| Common Synonyms | Ethyl 3-(methylthio)propanoate, Ethyl 3-methylthiopropionate, Propanoic acid, 3-(methylthio)-, ethyl ester, 3-(Methylthio)propionic acid ethyl ester, Ethyl 3-(methylmercapto)propionate, Ethyl methyl mercaptopropionate[1][2] |
Quantitative Data
A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.23 g/mol [1] |
| Appearance | Colorless to pale yellow liquid with an onion-like, fruity, sweet odor[1] |
| Boiling Point | 196-197 °C at 760 mmHg[1] |
| Density | 1.030-1.035 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.457-1.463[1] |
| Flash Point | 81 °C (closed cup) |
| Solubility | Soluble in 95% ethanol (B145695) (1 mL in 1 mL)[1] |
| Vapor Pressure | 0.324 mmHg at 25°C |
Table 3: Spectral Data References for this compound
| Spectral Data Type | Reference |
| ¹H NMR | SpectraBase[1] |
| ¹³C NMR | Sigma-Aldrich, SpectraBase[1] |
| GC-MS | NIST Mass Spectrometry Data Center[1] |
| FTIR | Aldrich Chemical Company, Inc., SpectraBase[1] |
Table 4: Toxicological Data for this compound
| Test | Result |
| Oral LD₅₀ (rat) | > 5000 mg/kg |
Experimental Protocols
This section outlines methodologies for the synthesis, purification, and analysis of this compound.
Synthesis via Michael Addition
This compound is commonly synthesized via a base-catalyzed Michael addition of methyl mercaptan to ethyl acrylate (B77674).[3]
Objective: To synthesize this compound.
Materials:
-
Ethyl acrylate
-
Methyl mercaptan
-
Pyridine (catalyst)
-
Ice-salt bath
-
Four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube
Procedure:
-
Assemble the reaction apparatus, ensuring the reflux condenser is cooled to -10 °C with a circulating coolant.
-
Charge the flask with ethyl acrylate and a catalytic amount of pyridine.
-
Cool the reaction mixture to -5 °C using an ice-salt bath.
-
While vigorously stirring, slowly bubble methyl mercaptan gas through the reaction mixture via the gas inlet tube, ensuring the tip is below the liquid surface.
-
Maintain the reaction temperature below 6 °C throughout the addition of methyl mercaptan.
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Remove the ice-salt bath and allow the reaction mixture to slowly warm to 30 °C, then continue stirring for another 30 minutes.
-
The crude product can then be purified by vacuum distillation.
Purification by Vacuum Distillation
Objective: To purify the synthesized this compound.
Apparatus:
-
Standard vacuum distillation setup with a fractionating column.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Assemble the vacuum distillation apparatus.
-
Transfer the crude reaction mixture to the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction boiling at 74-75 °C at approximately 13 mmHg. This fraction corresponds to the pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and purity of the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., non-polar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
Signaling Pathways and Logical Relationships
While this compound is not directly a central metabolite in major signaling pathways, its hydrolysis product, 3-(methylthio)propionic acid (MTPA) , is a key intermediate in the transamination pathway of methionine metabolism.[4][5][6][7][8] This pathway becomes particularly significant under conditions of high methionine intake.[4] In vivo studies have shown that fatty acid ethyl esters can be rapidly hydrolyzed in the gastrointestinal tract and blood.[9]
Synthesis of this compound
The synthesis of this compound is a straightforward application of the Michael addition reaction.
Caption: Synthesis of this compound via Michael Addition.
Methionine Metabolism via the Transamination Pathway
The following diagram illustrates the metabolic pathway from methionine to 3-(methylthio)propionic acid, the hydrolysis product of this compound.
Caption: The Transamination Pathway of Methionine Metabolism.
Experimental Workflow for GC-MS Analysis
This diagram outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for GC-MS Analysis of this compound.
References
- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Acidic Hydrolysis of Ethyl 3-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of ethyl 3-(methylthio)propionate (B1239661), a reaction of significant interest in organic synthesis and drug development. This document details the reaction mechanism, experimental protocols, and analytical methods for monitoring the process, supported by quantitative data where available for analogous compounds.
Introduction
Ethyl 3-(methylthio)propionate is a sulfur-containing ester that finds applications as a flavoring agent and as a precursor in the synthesis of various organic molecules.[1][2] Its hydrolysis under acidic conditions yields 3-(methylthio)propanoic acid and ethanol. 3-(Methylthio)propanoic acid is a naturally occurring compound found in various fruits, such as pineapple, and is an intermediate in methionine metabolism.[3][4] Understanding the kinetics and mechanism of the hydrolysis of its ethyl ester is crucial for controlling reaction outcomes and for the development of synthetic routes to the carboxylic acid and its derivatives.
Reaction Mechanism and Kinetics
The acidic hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, which is common for ester hydrolysis. The reaction is typically catalyzed by strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
The generally accepted mechanism involves the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group.
-
Elimination of Ethanol: The protonated ethoxy group is a good leaving group (ethanol), which is eliminated from the tetrahedral intermediate, reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 3-(methylthio)propanoic acid, and regenerate the acid catalyst (in the form of a hydronium ion).
Quantitative Data
Due to the limited availability of specific quantitative data for the acidic hydrolysis of this compound, the following table presents data for the closely related acid-mediated hydrolysis of S-methyl thioacetate. This information can be used as a reference for estimating reaction conditions and rates.
| Parameter | Value | Compound | Reference |
| Acid-mediated hydrolysis rate constant (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | S-methyl thioacetate | [5][6] |
| Base-mediated hydrolysis rate constant (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | S-methyl thioacetate | [5][6] |
| pH-independent hydrolysis rate constant (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | S-methyl thioacetate | [5][6] |
| Half-life of hydrolysis at pH 7 and 23°C | 155 days | S-methyl thioacetate | [5][6] |
Table 1: Kinetic Data for the Hydrolysis of S-methyl thioacetate.
Experimental Protocols
The following section outlines a detailed methodology for conducting the acidic hydrolysis of this compound and for monitoring the reaction progress.
General Hydrolysis Procedure
This protocol is a general guideline and can be optimized for specific research needs.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 1 M, 2 M, or concentrated) or Sulfuric acid
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add an excess of aqueous hydrochloric acid or sulfuric acid. The use of a large excess of water helps to drive the equilibrium towards the products.
-
Heat the reaction mixture to reflux with stirring. The reaction temperature and time will depend on the concentration of the acid and the desired conversion.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable analytical method (see Section 5).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product, 3-(methylthio)propanoic acid, with an appropriate organic solvent.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or chromatography if necessary.
Analytical Monitoring of the Reaction
The hydrolysis reaction can be effectively monitored by quantifying the decrease in the concentration of the starting material, this compound, or the increase in the concentration of the product, 3-(methylthio)propanoic acid.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A simple and reliable RP-HPLC method can be used for this purpose.[9]
Instrumentation and Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3). For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[9]
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at a suitable wavelength (e.g., 210-225 nm)
-
Injection Volume: 20 µL
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot with a cold mobile phase or a suitable buffer to prevent further hydrolysis.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis:
By creating a calibration curve with known concentrations of this compound and 3-(methylthio)propanoic acid, the concentration of each species in the reaction mixture can be determined over time. This data can then be used to calculate the reaction rate and other kinetic parameters.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the hydrolysis of this compound and subsequent analysis.
Caption: Experimental workflow for the hydrolysis and analysis.
Conclusion
The acidic hydrolysis of this compound is a fundamental organic reaction that provides a direct route to 3-(methylthio)propanoic acid. While specific kinetic data for this compound remains to be fully elucidated, the established mechanism for ester hydrolysis and data from analogous thioesters offer a solid foundation for designing and executing this transformation. The detailed experimental and analytical protocols provided in this guide will aid researchers and drug development professionals in successfully performing and monitoring this important reaction. Further studies are warranted to determine the precise rate constants and activation parameters for the hydrolysis of this compound under various acidic conditions.
References
- 1. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 2. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. This compound | SIELC Technologies [sielc.com]
The Microbial Metabolism of Ethyl 3-(methylthio)propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is an organosulfur compound that plays a role in the flavor and aroma of various natural products. Understanding its metabolic fate in microorganisms is crucial for applications ranging from food science and biotechnology to environmental remediation and drug development. This technical guide provides an in-depth overview of the postulated metabolic pathway of Ethyl 3-(methylthio)propionate in microorganisms, drawing upon current knowledge of related organosulfur compound metabolism. It details the key enzymatic steps, presents available quantitative data for homologous systems, and provides detailed experimental protocols for its study.
Proposed Metabolic Pathway
The microbial degradation of this compound is hypothesized to occur in a two-stage process. The initial step involves the hydrolysis of the ester linkage, followed by the degradation of the resulting 3-(methylthio)propionic acid. While a complete pathway for this specific molecule has not been fully elucidated in a single organism, a composite pathway can be proposed based on well-characterized enzymatic reactions in various microorganisms, particularly from the genera Rhodococcus and Pseudomonas, as well as marine bacteria involved in dimethylsulfoniopropionate (DMSP) metabolism.
Stage 1: Ester Hydrolysis
The metabolism is initiated by the hydrolytic cleavage of the ethyl ester bond by a carboxylesterase (EC 3.1.1.1). This reaction yields ethanol (B145695) and 3-(methylthio)propionic acid (3-MMPA).
Reaction: this compound + H₂O → 3-(methylthio)propionic acid + Ethanol
Esterases with activity towards short-chain fatty acid esters have been identified in various bacteria, including Rhodococcus and Pseudomonas species, making them likely candidates for catalyzing this initial step.
Stage 2: Degradation of 3-(methylthio)propionic acid (3-MMPA)
The subsequent degradation of 3-MMPA is proposed to follow a pathway analogous to the well-established DMSP demethylation pathway found in marine bacteria. This pathway involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, followed by dehydrogenation.
-
Activation to 3-MMPA-CoA: 3-MMPA is activated by a CoA ligase, likely an acyl-CoA synthetase (EC 6.2.1.-), to form 3-(methylthio)propionyl-CoA (3-MMPA-CoA). This step requires ATP. In the context of DMSP metabolism, this enzyme is known as DmdB.
Reaction: 3-(methylthio)propionic acid + CoA + ATP → 3-(methylthio)propionyl-CoA + AMP + PPi
-
Dehydrogenation to 3-(methylthio)acryloyl-CoA: 3-MMPA-CoA is then dehydrogenated by an acyl-CoA dehydrogenase (EC 1.3.8.-) to form 3-(methylthio)acryloyl-CoA. In the DMSP pathway, this enzyme is DmdC.
Reaction: 3-(methylthio)propionyl-CoA + FAD → 3-(methylthio)acryloyl-CoA + FADH₂
The subsequent steps would involve further metabolism of 3-(methylthio)acryloyl-CoA, likely leading to the release of methanethiol (B179389) and channeling of the carbon skeleton into central metabolic pathways.
Quantitative Data
Direct kinetic data for the enzymatic degradation of this compound is limited. However, data from studies on related enzymes and substrates provide valuable insights into the potential efficiency of these metabolic steps.
| Enzyme/Reaction | Organism (Enzyme) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Esterase | Rhodococcus sp. LKE-021 | p-Nitrophenyl acetate | - | - | 11.0 | 70-80 | [1] |
| Esterase | Pseudomonas putida IFO12996 | methyl dl-β-acetylthioisobutyrate | - | - | 8.0-10.0 | 57-67 | [2] |
| Acyl-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi | 3-methylmercaptopropionyl-CoA | 36 | 1.48 | - | - | [3] |
| Acyl-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi | Butyryl-CoA | 19 | 0.40 | - | - | [3] |
| Acyl-CoA Dehydrogenase (DmdC1) | Ruegeria pomeroyi | Valeryl-CoA | 7 | 0.48 | - | - | [3] |
Experimental Protocols
Protocol 1: Microbial Growth on this compound
This protocol outlines the procedure for assessing the ability of a microorganism to utilize this compound as a sole carbon and/or sulfur source.
1. Media Preparation:
- Prepare a minimal salts medium (e.g., M9 medium) devoid of carbon and/or sulfur sources.
- Autoclave the medium and cool to room temperature.
- Prepare a filter-sterilized stock solution of this compound (e.g., 1 M in ethanol).
- Aseptically add this compound to the minimal medium to a final concentration of 1-5 mM.
- For control experiments, prepare media with a known carbon source (e.g., glucose) and/or sulfur source (e.g., sulfate), and a no-substrate control.
2. Inoculation and Incubation:
- Inoculate the media with a washed suspension of the microorganism of interest to a starting OD₆₀₀ of ~0.05.
- Incubate the cultures under appropriate conditions (e.g., 30°C, 200 rpm).
3. Growth Monitoring:
- Monitor microbial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
- Concurrently, monitor the degradation of this compound and the appearance of metabolites using GC-MS (see Protocol 3).
Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays
This protocol describes the preparation of a cell-free extract to assay for enzymatic activities involved in the metabolic pathway.
1. Cell Culture and Harvest:
- Grow the microorganism in a suitable rich medium (e.g., LB broth for bacteria) or a minimal medium supplemented with an inducer (e.g., this compound) to mid-logarithmic phase.
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
- Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
2. Cell Lysis:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM PMSF).
- Lyse the cells using a suitable method such as sonication on ice or a French press.
3. Clarification:
- Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.
- Collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 3: GC-MS Analysis of this compound and Metabolites
This protocol provides a general method for the extraction and analysis of this compound and its degradation products from microbial cultures.[4]
1. Sample Preparation:
- Take aliquots of the culture at different time points.
- Centrifuge to remove cells.
- To 1 mL of the supernatant, add an internal standard and extract with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
- Vortex vigorously and centrifuge to separate the phases.
- Carefully transfer the organic phase to a new vial and dry it over anhydrous sodium sulfate.
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to separate compounds with different boiling points.
- Injector and Detector Temperatures: Typically set at 250°C.
- Ionization: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
- Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards.
- Quantify the compounds by integrating the peak areas relative to the internal standard.
Visualizations
Caption: Proposed metabolic pathway of this compound.
References
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Ethyl 3-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Ethyl 3-(methylthio)propionate (B1239661). This molecule, containing both an ester and a thioether functional group, is of interest in various fields, including flavor and fragrance chemistry as well as medicinal chemistry, where the thioether linkage is a common structural motif.[1][2] The computational methodologies detailed herein offer a powerful in silico approach to understanding and predicting the behavior of this and related molecules, thereby accelerating research and development efforts.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations employ the principles of quantum mechanics to model molecules and predict their properties. At the heart of these methods is the solution of the Schrödinger equation, which describes the behavior of electrons in a molecule. Due to the complexity of this equation for multi-electron systems, various approximations and computational methods have been developed.
Density Functional Theory (DFT) has emerged as a robust and widely used method for studying molecules of the size and complexity of Ethyl 3-(methylthio)propionate.[3][4] DFT focuses on the electron density as the fundamental variable, offering a favorable balance between computational cost and accuracy. The choice of the functional and basis set is crucial for obtaining reliable results. For molecules containing sulfur, augmented basis sets with polarization and diffuse functions are generally recommended to accurately describe the electronic structure.
Experimental Protocols: A Roadmap for In Silico Analysis
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on established methodologies for similar organic molecules.
Computational Methodology
A typical computational study would involve the following steps:
-
Structure Input and Initial Optimization: The initial 3D structure of this compound can be built using molecular modeling software. An initial geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field, to obtain a reasonable starting geometry.
-
Conformational Analysis: Molecules with several rotatable bonds, like this compound, can exist in multiple conformations. A thorough conformational search is essential to identify the lowest energy conformer. This can be achieved through systematic or stochastic search algorithms.
-
Geometry Optimization: The most stable conformers are then subjected to full geometry optimization at a higher level of theory, typically DFT. A common choice for such calculations is the B3LYP functional with a basis set like 6-311+G(d,p). The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
Vibrational Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Mulliken and Natural Population Analysis (NPA): These methods are used to determine the partial atomic charges, providing information about the charge distribution and polar nature of the molecule.
-
Dipole Moment: The calculated dipole moment offers a measure of the overall polarity of the molecule.
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis, providing valuable thermodynamic data.
-
Software
A variety of software packages are available for performing quantum chemical calculations. Widely used programs include Gaussian, ORCA, and GAMESS. For visualization of molecular structures and orbitals, GaussView, Avogadro, and Chemcraft are popular choices.
Data Presentation: A Quantitative Look at this compound
The following tables summarize the kind of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. Please note that the values presented here are hypothetical and for illustrative purposes only, as a specific computational study on this exact molecule was not found in the initial search.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| O-C (ethyl) | 1.45 Å | |
| C-S | 1.82 Å | |
| S-C (methyl) | 1.81 Å | |
| Bond Angle | O=C-O | 124.5° |
| C-S-C | 98.7° | |
| Dihedral Angle | C-C-S-C | 175.2° |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) |
| ν1 | C=O Stretch | 1755 |
| ν2 | C-H Stretch (methyl/ethyl) | 2950-3050 |
| ν3 | C-O Stretch (ester) | 1180 |
| ν4 | C-S Stretch | 690 |
Table 3: Key Electronic Properties (Illustrative)
| Property | Calculated Value (B3LYP/6-311+G(d,p)) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -789.1234 Hartree |
Mandatory Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical quantum chemical calculation and the relationships between different computational parameters.
Caption: Figure 1: A generalized workflow for quantum chemical calculations on a molecule.
Caption: Figure 2: Logical relationships between input parameters and output data.
Conclusion
Quantum chemical calculations provide a powerful and versatile toolkit for investigating the properties of molecules like this compound. By following the detailed protocols outlined in this guide, researchers can gain deep insights into the structural, vibrational, and electronic characteristics of this and related compounds. The predictive power of these computational methods can significantly aid in the design of new molecules with desired properties, making them an indispensable tool in modern chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and novel synthesis routes for Ethyl 3-(methylthio)propionate (B1239661), a key compound with applications in the flavor, fragrance, and pharmaceutical industries. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the synthetic processes.
Introduction
Ethyl 3-(methylthio)propionate (CAS 13327-56-5) is a carboxylic ester recognized for its characteristic fruity and sulfurous aroma, often associated with pineapple and passion fruit.[1] Beyond its use as a flavoring and fragrance agent, its structural motif is of interest in medicinal chemistry and materials science. This guide explores two primary synthetic pathways for its preparation: the direct Michael addition of methanethiol (B179389) to ethyl acrylate (B77674) and a two-step process involving the esterification of 3-mercaptopropionic acid followed by methylation.
Synthesis Routes: A Comparative Overview
Two principal routes for the synthesis of this compound are discussed, each with distinct advantages and considerations in terms of atom economy, reaction conditions, and yield.
Route 1: Michael Addition of Methanethiol to Ethyl Acrylate
This is a widely utilized industrial method for the synthesis of this compound. The reaction involves the 1,4-conjugate addition of methanethiol to the activated alkene of ethyl acrylate. This reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate.
Reaction Scheme:
CH₃SH + CH₂=CHCOOC₂H₅ → CH₃SCH₂CH₂COOC₂H₅
Route 2: Esterification of 3-Mercaptopropionic Acid and Subsequent Methylation
This alternative route involves two distinct chemical transformations. The first step is the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695) to form ethyl 3-mercaptopropionate (B1240610). The subsequent step involves the methylation of the thiol group to yield the final product.
Reaction Scheme:
Step 1: Esterification
HSCH₂CH₂COOH + C₂H₅OH ⇌ HSCH₂CH₂COOC₂H₅ + H₂O
Step 2: Methylation
HSCH₂CH₂COOC₂H₅ + CH₃I → CH₃SCH₂CH₂COOC₂H₅ + HI
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthesis routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Michael Addition | Route 2: Esterification & Methylation |
| Starting Materials | Methanethiol, Ethyl Acrylate | 3-Mercaptopropionic Acid, Ethanol, Methylating Agent (e.g., Methyl Iodide) |
| Catalyst | Base Catalyst (e.g., Sodium Methoxide) | Acid Catalyst (e.g., 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate) for esterification |
| Reaction Yield | High (Specific yield data not available in the searched literature) | 94.2% for the esterification step[2] (Yield for methylation step is dependent on the chosen method) |
| Purity of Final Product | ≥99% (Commercial Specification)[3] | High (Requires purification after each step) |
| Key Reaction Conditions | Careful control of temperature and pressure required | Esterification at 80°C[2] |
Detailed Experimental Protocols
Route 1: Michael Addition of Methanethiol to Ethyl Acrylate (General Procedure)
While a specific detailed protocol with quantitative amounts was not found in the public domain literature, the following is a generalized experimental procedure based on the principles of base-catalyzed Michael addition of thiols to acrylates.
Materials:
-
Ethyl acrylate
-
Methanethiol (can be generated in situ or used as a liquefied gas)
-
Anhydrous basic catalyst (e.g., sodium methoxide, sodium ethoxide, or a strong basic resin)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate)
Procedure:
-
Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a three-necked flask equipped with a stirrer, thermometer, and gas inlet/outlet) is charged with ethyl acrylate and the anhydrous solvent. The mixture is cooled in an ice bath.
-
Catalyst Addition: The basic catalyst is added to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).
-
Methanethiol Addition: Methanethiol is slowly bubbled through the reaction mixture or added as a pre-cooled solution. The temperature is carefully monitored and maintained throughout the addition to prevent exothermic runaway.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a quenching agent. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over a drying agent, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Route 2: Esterification of 3-Mercaptopropionic Acid and Subsequent Methylation
This protocol is adapted from a patented procedure which reports a high yield.[2]
Materials:
-
3-Mercaptopropionic acid (2000 g)
-
Ethanol (3475 g)
-
1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (catalyst, 100 g)
Procedure:
-
Catalyst Preparation: The 3-mercaptopropionic acid and the catalyst are mixed until evenly distributed.
-
Reaction Setup: The ethanol and the 3-mercaptopropionic acid/catalyst mixture are pumped into a microchannel reactor.
-
Reaction Conditions: The reaction is carried out at 80°C. The feed rates of the pumps are adjusted to maintain a molar ratio of 3-mercaptopropionic acid to ethanol of 1:4. The residence time in the reactor is 40 seconds. A back pressure of 0.3-0.5 MPa is applied.
-
Work-up: The reaction mixture is collected and allowed to stand for phase separation.
-
Purification: The upper organic layer is separated and purified by distillation to obtain ethyl 3-mercaptopropionate.
-
Yield: 2379.5 g (94.2%)
-
A specific protocol for the methylation of ethyl 3-mercaptopropionate was not found. The following is a general procedure for the S-methylation of a thiol.
Materials:
-
Ethyl 3-mercaptopropionate
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Solvent (e.g., acetone, ethanol, or a phase-transfer catalyst system)
Procedure:
-
Reaction Setup: Ethyl 3-mercaptopropionate is dissolved in the chosen solvent in a reaction vessel.
-
Deprotonation: The base is added to the solution to deprotonate the thiol, forming the thiolate anion.
-
Methylation: The methylating agent is added dropwise to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC.
-
Work-up: The reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried over a drying agent, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Mandatory Visualizations
Signaling Pathways (Reaction Mechanisms)
Caption: Michael Addition Reaction Mechanism for this compound Synthesis.
Caption: Two-Step Synthesis Pathway via Esterification and Methylation.
Experimental Workflow
Caption: A Generalized Workflow for the Synthesis and Purification of this compound.
Conclusion
This technical guide has outlined two primary synthetic routes for this compound. The Michael addition of methanethiol to ethyl acrylate represents a direct and atom-economical approach, favored in industrial settings. The two-step method, involving esterification of 3-mercaptopropionic acid followed by methylation, offers an alternative pathway with a well-documented high-yield esterification step. The choice of synthesis route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the field, enabling the informed selection and optimization of the synthetic strategy for this compound. Further research into novel, greener catalytic systems for the Michael addition reaction could present exciting opportunities for improving the sustainability of this important chemical's production.
References
Investigating the biosynthetic pathway of Ethyl 3-(methylthio)propionate in plants.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(methylthio)propionate is a crucial sulfur-containing volatile organic compound that contributes significantly to the characteristic aroma of many fruits, most notably pineapple. Understanding its biosynthetic pathway is of paramount importance for the food and fragrance industries, as well as for researchers in plant metabolomics and drug development who may be interested in sulfur-containing compounds. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, starting from its precursor, the amino acid methionine. It details the key enzymatic steps, including the formation of the intermediate 3-(methylthio)propionic acid via two putative pathways, and the final esterification to yield the title compound. This guide also presents quantitative data on the occurrence of this compound in various plant sources, detailed experimental protocols for its analysis, and the characterization of the enzymes involved.
Introduction
Volatile organic compounds (VOCs) are essential for a plant's interaction with its environment, playing roles in attracting pollinators, deterring herbivores, and responding to stress. Among the vast array of plant VOCs, sulfur-containing compounds, although often present in trace amounts, can have a profound impact on the overall aroma profile due to their low odor thresholds. This compound is one such compound, imparting a characteristic sweet, fruity, and slightly sulfury aroma to a variety of fruits[1][2]. Its presence is particularly well-documented in pineapple (Ananas comosus), where it is a key contributor to the fruit's unique flavor[3].
The biosynthesis of this ester is intrinsically linked to the metabolism of the sulfur-containing amino acid, methionine. This guide will dissect the proposed biosynthetic route, from the initial catabolism of methionine to the final enzymatic esterification, providing a detailed technical resource for researchers in the field.
The Precursor: Methionine Metabolism
The journey to this compound begins with the essential amino acid L-methionine. Plants are capable of synthesizing methionine de novo through the aspartate family pathway[4]. Methionine serves as a precursor for a multitude of vital compounds, including S-adenosylmethionine (SAM), a universal methyl donor, and various secondary metabolites[5][6]. The catabolism of methionine is the entry point for the biosynthesis of numerous sulfur-containing volatiles.
Biosynthesis of 3-(methylthio)propionic acid (3-MTPA)
The formation of the key intermediate, 3-(methylthio)propionic acid (3-MTPA), from methionine is believed to occur through two primary pathways in plants.
The Transamination Pathway
This pathway involves a two-step enzymatic conversion.
-
Transamination of Methionine: The initial step is the removal of the amino group from L-methionine, a reaction catalyzed by a methionine aminotransferase (also known as methionine transaminase). This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate and α-keto-γ-methiolbutyrate (KMB)[7].
-
Oxidative Decarboxylation of KMB: The resulting α-keto acid, KMB, then undergoes oxidative decarboxylation to form 3-(methylthio)propionic acid[8]. This reaction involves the removal of the carboxyl group as carbon dioxide. In mammals and bacteria, this step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[9]. While direct evidence in plants for an enzyme specific to KMB is limited, it is highly probable that a similar multi-enzyme complex is involved[10][11].
The L-methionine-γ-lyase (MGL) Pathway
An alternative route for methionine catabolism involves the enzyme L-methionine-γ-lyase (MGL) . This enzyme directly cleaves L-methionine to produce methanethiol (CH₃SH), α-ketobutyrate, and ammonia[4]. Methanethiol is a highly reactive and potent aroma compound itself and serves as a precursor for various other sulfur volatiles[3][12].
The subsequent conversion of methanethiol to 3-MTPA in plants is less clearly defined. It is hypothesized that methanethiol could react with an acrylic acid precursor, although the specific enzymatic machinery for this conversion remains to be elucidated.
Final Step: Esterification by Alcohol Acyltransferases (AATs)
The final step in the biosynthesis of this compound is the esterification of 3-(methylthio)propionic acid with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [13][14]. AATs are responsible for the formation of a wide variety of volatile esters in fruits and flowers, which are crucial for their aroma profiles.
The substrate for the AAT is not the free carboxylic acid but rather its activated form, 3-(methylthio)propionyl-CoA . The formation of this acyl-CoA from 3-MTPA is likely catalyzed by an acyl-CoA synthetase. The AAT then facilitates the transfer of the 3-(methylthio)propionyl group from its CoA thioester to ethanol, releasing Coenzyme A and forming this compound.
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, ripeness, and environmental conditions. The following table summarizes some of the reported quantitative data for this compound in various fruits.
| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |
| Pineapple (Ananas comosus) | Cayenne | 91.21 | [15] |
| Pineapple (Ananas comosus) | Sweetio | Higher proportion than regular pineapple | [16] |
| Pineapple (Ananas comosus) | Green | Major volatile constituent | [16] |
| Melon (Cucumis melo) | var. conomon | Reported presence | [1][17] |
| Strawberry (Fragaria x ananassa) | Presence identified | [2] |
Experimental Protocols
Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a sensitive and solvent-free technique for the analysis of volatile compounds from plant matrices.
Objective: To identify and quantify this compound in a plant sample.
Materials:
-
Plant tissue (e.g., fruit pulp)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Internal standard (e.g., ethyl nonanoate)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Homogenize a known weight of the plant tissue (e.g., 5 g) in a suitable buffer or deionized water.
-
Vial Preparation: Transfer an aliquot of the homogenate (e.g., 5 mL) into a 20 mL headspace vial. Add a known amount of NaCl (e.g., 1 g) to enhance the release of volatiles. Spike the sample with a known concentration of the internal standard. Immediately seal the vial.
-
HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injection port of the GC (e.g., 250 °C) for a few minutes in splitless mode.
-
Separate the compounds on the capillary column using a suitable temperature program.
-
Detect and identify the compounds using the mass spectrometer in full scan mode. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard.
Enzyme Assay for Methionine Aminotransferase
Objective: To determine the activity of methionine aminotransferase in a plant extract.
Principle: The assay measures the formation of α-keto-γ-methiolbutyrate (KMB) from L-methionine. The product can be derivatized and quantified by HPLC or a coupled enzymatic reaction.
Materials:
-
Plant tissue extract
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
L-methionine solution
-
α-ketoglutarate solution
-
Pyridoxal 5'-phosphate (PLP) solution (cofactor)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization)
-
HPLC system or spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, L-methionine, α-ketoglutarate, and PLP.
-
Enzyme Reaction: Initiate the reaction by adding the plant extract to the reaction mixture. Incubate at a specific temperature (e.g., 30-37 °C) for a defined period.
-
Reaction Termination and Derivatization: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Add DNPH solution to derivatize the KMB formed.
-
Quantification:
-
HPLC Method: Separate and quantify the KMB-DNPH derivative using a reverse-phase HPLC column.
-
Spectrophotometric Method: Measure the absorbance of the KMB-DNPH derivative at a specific wavelength.
-
-
Calculation: Calculate the enzyme activity based on the amount of KMB produced per unit time per amount of protein in the extract.
Enzyme Assay for Alcohol Acyltransferase (AAT)
Objective: To measure the activity of AAT responsible for the formation of this compound.
Principle: The assay measures the formation of the ester from 3-(methylthio)propionyl-CoA and ethanol. The product can be quantified by GC-MS, or the release of Coenzyme A can be monitored using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Plant tissue extract
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
3-(methylthio)propionyl-CoA solution
-
Ethanol solution
-
DTNB solution (for colorimetric assay)
-
GC-MS system or spectrophotometer
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract from the plant tissue as described for the aminotransferase assay.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, 3-(methylthio)propionyl-CoA, and ethanol.
-
Enzyme Reaction: Start the reaction by adding the plant extract. Incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Quantification:
-
GC-MS Method: Stop the reaction and extract the formed this compound with a suitable solvent (e.g., hexane). Analyze the extract by GC-MS and quantify using an internal standard.
-
Colorimetric Method: Add DTNB to the reaction mixture. The released CoA will react with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
-
Calculation: Determine the enzyme activity based on the rate of product formation.
Conclusion
The biosynthesis of this compound in plants is a multi-step process that originates from the amino acid methionine. While the general framework of the pathway, involving the formation of 3-(methylthio)propionic acid and its subsequent esterification, is becoming clearer, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in plants. In particular, the definitive identification of the plant enzyme responsible for the oxidative decarboxylation of α-keto-γ-methiolbutyrate and the precise steps in the conversion of methanethiol to 3-MTPA are key areas for future investigation. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant biochemistry, with potential applications in improving the flavor and fragrance of food and other consumer products.
References
- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 3. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro oxidative decarboxylation of L-2-hydroxy-4-methylthiobutanoic acid by L-2-hydroxy acid oxidase A from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 12. Dimethylsulfoniopropionate and Methanethiol Are Important Precursors of Methionine and Protein-Sulfur in Marine Bacterioplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants [mdpi.com]
- 16. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Stability and shelf-life of purified Ethyl 3-(methylthio)propionate.
An In-depth Technical Guide to the Stability and Shelf-Life of Purified Ethyl 3-(methylthio)propionate (B1239661)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(methylthio)propionate is a volatile sulfur-containing ester recognized for its characteristic fruity and sulfurous aroma, finding applications in the flavor, fragrance, and pharmaceutical industries. The purity and stability of this compound are critical for its efficacy, safety, and sensory properties. This technical guide provides a comprehensive overview of the stability and shelf-life of purified this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction
This compound (CAS No. 13327-56-5) is a carboxylic ester that plays a significant role as a flavor and fragrance ingredient. Its chemical structure, containing both an ester and a thioether functional group, dictates its stability profile. Understanding the factors that can lead to its degradation is paramount for ensuring product quality and longevity. This guide summarizes the available data on its stability and provides a framework for its experimental evaluation.
Stability and Shelf-Life Data
Table 1: Recommended Storage Conditions and Shelf-Life
| Parameter | Recommendation | Source |
| Shelf-Life | 24 months or longer if stored properly. | Industry practice |
| Storage Temperature | Cool, room temperature (ideally <15°C). | Chemical Supplier Data |
| Storage Atmosphere | In tightly sealed containers, under inert gas. | Chemical Supplier Data |
| Light Exposure | Protected from light (stored in a dark place). | Chemical Supplier Data |
| Humidity | Store in a dry place. | Chemical Supplier Data |
Table 2: Physical and Chemical Properties Relevant to Stability
| Property | Value |
| Molecular Formula | C6H12O2S |
| Molecular Weight | 148.22 g/mol |
| Boiling Point | 197 °C (lit.) |
| Density | 1.032 g/mL at 25 °C (lit.) |
| Flash Point | 81 °C (closed cup) |
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under stress conditions: hydrolysis of the ester linkage and oxidation of the thioether group.
-
Hydrolytic Degradation: In the presence of acid or base, the ester can hydrolyze to form 3-(methylthio)propionic acid and ethanol.
-
Oxidative Degradation: The thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone.
These degradation pathways can be investigated through forced degradation studies.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a substance. The following protocols are designed to assess the stability of this compound under various stress conditions.
General Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in section 4.6).
Caption: General experimental workflow for forced degradation studies.
Acid and Base Hydrolysis
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature.
Oxidative Degradation
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light.
Thermal Degradation
-
Store the stock solution in a temperature-controlled oven at 60°C.
Photolytic Degradation
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should be validated to demonstrate its ability to separate the parent compound from all significant degradation products.
Logical Relationships in Stability
The shelf-life of this compound is directly dependent on adherence to appropriate storage and handling procedures. The following diagram illustrates the logical flow from proper conditions to maintained product quality.
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3-(methylthio)propionate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate (B1239661) (CAS No. 13327-56-5) is a volatile sulfur-containing compound and a key aroma constituent in various fruits, most notably pineapple.[1][2][3] Its characteristic fruity and sulfurous notes make it a significant compound of interest in the flavor and fragrance industry. Accurate and reliable quantification of Ethyl 3-(methylthio)propionate is crucial for quality control in food and beverage production, as well as for research into flavor chemistry and development. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Chemical Profile
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Ethyl 3-(methylthio)propanoate, Ethyl 3-methylthiopropionate | [4] |
| CAS Number | 13327-56-5 | [4] |
| Molecular Formula | C6H12O2S | [4] |
| Molecular Weight | 148.23 g/mol | [4] |
| Boiling Point | 197 °C | [5] |
| Odor | Fruity, pineapple, sulfurous | [5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Please note that specific values for LOD and LOQ can be method-dependent and should be determined during method validation.
| Parameter | Value | Notes |
| Typical Retention Time | Varies with column and conditions. | A non-polar column like a DB-5ms or HP-5ms is commonly used. |
| Key Mass Fragments (m/z) | 74 (Base Peak), 61, 102, 148 (Molecular Ion) | Electron Ionization (EI) at 70 eV. |
| Limit of Detection (LOD) | Method Dependent | Typically in the low ng/mL to pg/mL range.[6] |
| Limit of Quantification (LOQ) | Method Dependent | Typically in the low ng/mL range.[7] |
| Linearity Range | Method Dependent | A typical range for quantitative analysis is 1-1000 ng/mL. |
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile compounds in liquid or solid matrices.
Materials:
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
Sodium chloride (NaCl)
Protocol:
-
Place 5 g of the homogenized sample (e.g., fruit puree, beverage) into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
-
Immediately seal the vial with the screw cap.
-
Equilibrate the sample at 40°C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[6]
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]
GC Conditions:
| Parameter | Setting |
|---|---|
| Injector Temperature | 250°C[6] |
| Injection Mode | Splitless (for SPME) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp to 180°C at 5°C/min. Ramp to 250°C at 10°C/min, hold for 5 minutes. [Based on 9] |
| Transfer Line Temperature | 280°C |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ion Source Temperature | 230°C[6] |
| Quadrupole Temperature | 150°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | 74, 61, 102 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway
The fragmentation of this compound under electron ionization is proposed to follow several key pathways, leading to the characteristic ions observed in the mass spectrum.
Caption: Proposed EI fragmentation pathway of this compound.
Discussion
The presented HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound in various matrices. The use of a non-polar column like the HP-5ms allows for good chromatographic separation of this and other volatile flavor compounds. For quantitative analysis, the use of SIM mode is recommended to enhance sensitivity and selectivity by monitoring the characteristic fragment ions.
It is crucial to perform a full method validation for the specific matrix of interest, including the determination of linearity, precision, accuracy, and the limits of detection and quantification. The use of an appropriate internal standard is also recommended for accurate quantification.
Conclusion
This application note details a comprehensive protocol for the GC-MS analysis of this compound. The provided experimental parameters, data summary, and visual workflows serve as a valuable resource for researchers, scientists, and professionals in the flavor, fragrance, and food industries, enabling accurate and reliable analysis of this important aroma compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 3-(methylthio)propionate
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a carboxylic ester that plays a role as a plant metabolite and is utilized as a flavoring agent in the food industry.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. This document provides a detailed application note and protocol for the analysis of Ethyl 3-(methylthio)propionate using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established principles for the separation of small organic molecules and is suitable for routine analysis.
Principle of the Method
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with an acidic modifier.[2] this compound, being a relatively nonpolar compound, is retained by the stationary phase. The elution is achieved by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade Water.
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH).
-
This compound standard (≥99% purity).
-
Syringe filters (0.45 µm or 0.22 µm).
Chromatographic Conditions
A reverse-phase HPLC method is utilized for the analysis of this compound.[2] The following conditions are recommended:
| Parameter | Recommended Conditions |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.[2]
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of water. Add 1 mL of phosphoric acid and degas the solution before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Solid Samples: An appropriate extraction method should be developed and validated. A general approach involves extracting a known weight of the homogenized solid sample with a suitable solvent (e.g., mobile phase or acetonitrile), followed by filtration.
-
Filtration: All standard and sample solutions must be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation: Method Validation Summary
The following table summarizes the typical quantitative data obtained during the validation of an HPLC method for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | Typical Performance |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.0 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank/placebo |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: A logical decision tree for troubleshooting common HPLC issues.
References
Application Notes & Protocols: Ethyl 3-(methylthio)propionate as a Standard in Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl 3-(methylthio)propionate (B1239661) as a standard in the quantitative analysis of flavor compounds. This document is intended for researchers, scientists, and professionals in flavor analysis and drug development who require accurate and reproducible quantification of volatile and semi-volatile compounds in various matrices.
Introduction
Ethyl 3-(methylthio)propionate is a naturally occurring sulfur-containing ester found in a variety of fruits, most notably pineapple, melon, and strawberry.[1][2] Its characteristic fruity, pineapple-like, and slightly sulfury aroma makes it a significant contributor to the flavor profile of these foods. Beyond its role as a flavor component, its chemical properties make it a suitable candidate for use as an internal or external standard in analytical chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS).
Key Attributes as a Standard:
-
Structural Uniqueness: The presence of a thioether group provides a distinct mass spectrum, aiding in its separation and identification from many common flavor analytes.
-
Appropriate Volatility: Its boiling point of 197°C allows it to elute within a typical GC run for flavor compounds without being overly volatile.
-
Commercial Availability: High-purity this compound is commercially available, ensuring consistency and accuracy in standard preparation.
-
Relevant Elution Profile: It typically elutes in a region of the chromatogram that is amenable to the analysis of a wide range of flavor esters and other volatile compounds.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound, as well as typical validation parameters when used as a standard in flavor analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13327-56-5 | [3][4] |
| Molecular Formula | C6H12O2S | [3][4] |
| Molecular Weight | 148.22 g/mol | |
| Boiling Point | 197 °C (lit.) | |
| Density | 1.032 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.46 (lit.) | |
| Odor Profile | Fruity, pineapple, sulfurous |
Table 2: Typical Method Validation Parameters for Quantification of a Target Analyte using this compound as an Internal Standard
| Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (Relative Standard Deviation, RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of the analyte and standard |
Note: These are general guidelines; specific acceptance criteria may vary depending on the regulatory body (e.g., FDA, ICH) and the specific application.[5][6]
Experimental Protocols
This section provides detailed protocols for the use of this compound as an internal standard for the quantification of flavor compounds in a fruit matrix (e.g., pineapple puree) by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of high-purity (≥99%) this compound.
-
Dissolve in 100 mL of methanol (B129727) in a Class A volumetric flask.
-
Store at 4°C in a tightly sealed amber vial.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute 1 mL of the primary stock solution to 100 mL with methanol in a Class A volumetric flask.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix (a similar matrix known to be free of the target analytes) with known concentrations of the target analytes and a constant concentration of the this compound internal standard. A typical range for flavor compounds might be 1-200 ng/g.
-
-
Sample Weighing: Weigh 2 g of the homogenized fruit puree into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the 10 µg/mL this compound internal standard working solution to each sample, calibration standard, and quality control sample.[7]
-
Matrix Modification: Add 0.2 g of sodium chloride (NaCl) to each vial to improve the release of volatile compounds.[7]
-
Vial Sealing: Immediately seal the vials with a PTFE/silicone septum.
-
Incubation and Extraction:
-
Place the vials in the autosampler tray.
-
Incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 10 minutes) with agitation.
-
Expose the SPME fiber (e.g., 120 µm divinylbenzene/polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to extract the volatile compounds.[7]
-
-
Desorption: The SPME fiber is then introduced into the hot GC inlet to desorb the analytes.
-
GC-MS Conditions: The following are typical GC-MS conditions for flavor analysis.
Table 3: Example GC-MS Parameters for Flavor Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40°C, hold for 2 min; ramp at 5°C/min to 250°C, hold for 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |
-
Data Analysis:
-
Identify the peaks of the target analytes and this compound based on their retention times and mass spectra.
-
For quantification, use a characteristic, abundant, and interference-free ion for each compound.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for flavor quantification using an internal standard.
Caption: Logic of internal standard calibration for quantitative analysis.
References
- 1. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 5. rssl.com [rssl.com]
- 6. Foods Program Methods Validation Processes and Guidelines | FDA [fda.gov]
- 7. Assessment of Volatile Characteristics of Okinawan Pineapple Breeding Lines by Gas-Chromatography–Mass-Spectrometry-Based Electronic Nose Profiling and Odor Activity Value Calculation [mdpi.com]
Protocol for the synthesis of Ethyl 3-(methylthio)propionate in a laboratory setting.
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of Ethyl 3-(methylthio)propionate (B1239661). This compound is a valuable intermediate in the flavor and fragrance industries, known for its characteristic fruity and sulfurous notes. The synthesis is achieved through a base-catalyzed Michael addition reaction between ethyl acrylate (B77674) and methyl mercaptan. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and safety precautions. Quantitative data is summarized for clarity, and a detailed experimental workflow is visualized. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Ethyl 3-(methylthio)propionate is a carboxylic ester with the molecular formula C₆H₁₂O₂S. A common and efficient method for its preparation is the Michael addition of methyl mercaptan to ethyl acrylate.[1] This reaction involves the 1,4-conjugate addition of a thiolate nucleophile to an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.
Reaction Scheme
The overall chemical transformation is as follows:
CH₃SH + CH₂=CHCOOC₂H₅ → CH₃SCH₂CH₂COOC₂H₅
Methyl Mercaptan + Ethyl Acrylate → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂O₂S | [2] |
| Molecular Weight | 148.23 g/mol | [2] |
| Boiling Point | 197 °C (lit.) | |
| Density | 1.032 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.46 (lit.) | |
| Purity (by GC) | >98.0% | |
| Typical Yield | High |
Experimental Protocol
Materials and Equipment
Reagents:
-
Ethyl acrylate (≥99%)
-
Methyl mercaptan (or sodium thiomethoxide)
-
Sodium methoxide (B1231860) (catalyst)
-
Methanol (B129727) (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution (for washing)
-
Saturated aqueous sodium chloride solution (brine, for washing)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (Vigreux column)
-
Standard laboratory glassware
-
Fume hood
Procedure
Reaction Setup:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Dissolve sodium methoxide (catalytic amount, e.g., 0.05 equivalents) in methanol (50 mL) in the flask and cool the mixture to 0 °C using an ice bath.
Addition of Reactants:
-
Prepare a solution of ethyl acrylate (1.0 equivalent) and methyl mercaptan (1.1 equivalents) in methanol (20 mL).
-
Add this solution dropwise to the cooled methanolic sodium methoxide solution over a period of 30 minutes with continuous stirring. A slight exotherm may be observed.
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification:
-
The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Methyl mercaptan is a toxic and flammable gas with an extremely unpleasant odor. Handle with extreme care.
-
Ethyl acrylate is a flammable liquid and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application of Ethyl 3-(methylthio)propionate as a precursor in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(methylthio)propionate is a versatile precursor in organic synthesis, primarily utilized for its readily modifiable thioether and ester functionalities. Its applications span the synthesis of flavor and fragrance compounds, as well as serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This document provides a detailed overview of its key reactions, including experimental protocols and potential applications.
Core Reactivity and Synthetic Utility
This compound offers several reaction sites for synthetic transformations. The thioether group can be oxidized to sulfoxides and sulfones, modulating the electronic and physical properties of the molecule. The ester group can undergo hydrolysis, reduction, and amidation to yield a variety of derivatives.
Key Synthetic Transformations of this compound
Figure 1: Key synthetic transformations of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michael addition of methyl mercaptan to ethyl acrylate. This reaction is typically base-catalyzed and proceeds with high yield.
Experimental Protocol: Michael Addition
Reaction: Methyl Mercaptan + Ethyl Acrylate → this compound
Procedure: To a stirred solution of ethyl acrylate (1.0 eq) in a suitable solvent such as ethanol or in the absence of a solvent, a catalytic amount of a base like sodium methoxide is added at a controlled temperature (e.g., 0-10 °C). Methyl mercaptan (1.0-1.2 eq) is then added dropwise or bubbled through the reaction mixture. The reaction is typically exothermic and should be monitored. After the addition is complete, the mixture is stirred for a specified time until the reaction is complete, as monitored by GC or TLC. The catalyst is then neutralized, and the product is purified by distillation under reduced pressure.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) | Reference |
| Methyl Mercaptan | Ethyl Acrylate | Sodium Methoxide | None | - | controlled | High | ≥99.0 | [2][3] |
Oxidation to Sulfoxides and Sulfones
The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. These transformations are valuable in drug development for modifying the polarity, solubility, and metabolic stability of a lead compound.
Experimental Protocol: Oxidation to Ethyl 3-(methylsulfinyl)propanoate (Sulfoxide)
Reaction: this compound + m-CPBA → Ethyl 3-(methylsulfinyl)propanoate
Procedure: this compound (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane and cooled to 0 °C. A solution of meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.1 eq) in dichloromethane is added dropwise. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the excess peracid and the resulting m-chlorobenzoic acid are removed by washing with aqueous solutions of sodium sulfite and sodium bicarbonate, respectively. The organic layer is then dried and concentrated to yield the crude sulfoxide, which can be purified by column chromatography.[4][5]
Experimental Protocol: Oxidation to Ethyl 3-(methylsulfonyl)propanoate (Sulfone)
Reaction: this compound + Oxidizing Agent → Ethyl 3-(methylsulfonyl)propanoate
Procedure: To a solution of this compound (1.0 eq) in a mixture of methanol and water, Oxone® (potassium peroxymonosulfate) (at least 2.2 eq) is added portion-wise at room temperature. The reaction can be exothermic. The reaction is stirred until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude sulfone, which can be purified by chromatography.[4]
Quantitative Data for Oxidation Reactions:
| Starting Material | Product | Reagent | Equivalents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Ethyl 3-(methylsulfinyl)propanoate | m-CPBA | ~1.1 | Dichloromethane | - | 0 | - | [4] |
| This compound | Ethyl 3-(methylsulfonyl)propanoate | Oxone® | >2.2 | Methanol/Water | - | Room Temp. | - | [4] |
Functional Group Transformations of the Ester Moiety
Hydrolysis to 3-(Methylthio)propanoic Acid
The ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a key intermediate in the synthesis of various pharmaceuticals, such as the ACE inhibitor Captopril.[6][7][8]
Reaction: this compound + NaOH → Sodium 3-(methylthio)propanoate → 3-(Methylthio)propanoic Acid
Procedure: this compound is heated under reflux with an aqueous solution of a base, such as sodium hydroxide. The reaction progress can be monitored by the disappearance of the ester spot on TLC. After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product can then be extracted with an organic solvent, dried, and purified.[7]
Quantitative Data for Hydrolysis:
| Starting Material | Product | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | 3-(Methylthio)propanoic Acid | NaOH | Water | - | Reflux | High | [7] |
Reduction to 3-(Methylthio)propan-1-ol
The ester can be reduced to the primary alcohol, 3-(methylthio)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for other functional molecules.[9][10]
Reaction: this compound + LiAlH₄ → 3-(Methylthio)propan-1-ol
Procedure: A solution of this compound in a dry ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere and at a low temperature (e.g., 0 °C). After the addition, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and an aqueous base. The resulting salts are filtered off, and the filtrate is dried and concentrated to give the alcohol, which can be purified by distillation.[11]
Amidation to N-Substituted-3-(methylthio)propionamides
The ester can be converted to amides through reaction with primary or secondary amines. This transformation is useful for introducing new functional groups and building more complex molecular architectures.
Reaction: this compound + R¹R²NH → N,N-R¹R²-3-(methylthio)propionamide
Procedure: A mixture of this compound and an excess of the desired amine can be heated, either neat or in a suitable solvent. The reaction can be slow and may require elevated temperatures or the use of a catalyst. The progress of the reaction is monitored by TLC or GC. After completion, the excess amine and solvent are removed under reduced pressure, and the resulting amide can be purified by chromatography or crystallization.
Applications in the Synthesis of Bioactive Molecules
Pharmaceutical Applications: Precursor to Captopril Analogs
3-(Methylthio)propanoic acid, derived from the hydrolysis of this compound, is structurally similar to intermediates used in the synthesis of Captopril, an important ACE inhibitor used to treat hypertension.[6][7][8] The synthesis involves the coupling of a substituted propanoic acid with L-proline.
Synthetic Pathway to Captopril from a Thio-propanoic Acid Derivative
Figure 2: General synthetic scheme for Captopril, illustrating the use of a thio-propanoic acid derivative.
Agrochemical Applications: Precursor to Plant Growth Regulator Analogs
Ethyl 3-(methylsulfonyl)propanoate, the sulfone derivative, has been investigated as a precursor in the synthesis of analogs of the plant hormone indole-3-acetic acid (IAA).[12][13][14] These synthetic auxins can be used to regulate plant growth.
Workflow for Synthesis of IAA Analogs
Figure 3: Conceptual workflow for the synthesis of Indole-3-acetic acid (IAA) analogs.
Synthesis of Heterocyclic Compounds
The functional groups in this compound and its derivatives can be utilized in cyclization reactions to form various heterocyclic systems, such as 1,4-thiazinan-3-ones, which are of interest in medicinal chemistry.[11][15]
Conclusion
This compound is a valuable and versatile C5 building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a useful precursor for the synthesis of a variety of compounds with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. The straightforward synthesis and the ability to readily modify its structure make it an attractive starting material for researchers and synthetic chemists.
References
- 1. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Captopril synthesis - chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Methylthio)-1-propanol = 98 , FG 505-10-2 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. US20030087762A1 - Auxinic analogues of indole-3-acetic acid - Google Patents [patents.google.com]
- 13. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Ethyl 3-(methylthio)propionate using Solid-Phase Microextraction (SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a key volatile sulfur compound (VSC) that contributes to the characteristic aroma of various fruits, most notably pineapple, as well as fermented beverages like wine and brandy.[1][2] Its organoleptic properties are described as fruity, pineapple-like, and sulfurous. The accurate quantification of this compound is crucial for flavor and fragrance analysis, quality control in the food and beverage industry, and potentially for biomarker discovery related to consumption of certain foods.[2]
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the analysis of volatile and semi-volatile compounds from complex matrices.[3] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) provides a robust and efficient method for the determination of Ethyl 3-(methylthio)propionate.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using HS-SPME-GC-MS.
Principles of HS-SPME-GC-MS
The HS-SPME-GC-MS method involves several key stages:
-
Equilibration: The sample is placed in a sealed vial and heated to encourage the partitioning of volatile analytes, including this compound, from the sample matrix into the headspace.
-
Extraction: An SPME fiber, coated with a specific stationary phase, is exposed to the headspace. Analytes adsorb onto the fiber until equilibrium is reached between the sample matrix, headspace, and fiber coating.
-
Desorption: The fiber is withdrawn from the sample vial and inserted into the hot injector port of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber onto the GC column.
-
Separation and Detection: The desorbed compounds are separated based on their boiling points and interactions with the GC column's stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, allowing for identification and quantification.
Method Optimization Considerations
Several parameters are critical for the successful SPME analysis of volatile sulfur compounds and should be optimized for a specific application.[3]
-
SPME Fiber Selection: The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For volatile sulfur compounds like this compound, fibers with a combination of Carboxen and Polydimethylsiloxane (e.g., DVB/CAR/PDMS or CAR/PDMS) are highly effective due to their ability to adsorb a wide range of volatile and semi-volatile compounds.[3][4][5] The 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to yield excellent results for the analysis of VSCs in alcoholic beverages.[3]
-
Extraction Time and Temperature: These parameters influence the equilibration of the analyte between the sample, headspace, and fiber. An extraction temperature of 35°C and an extraction time of 30 minutes have been successfully used for the analysis of VSCs in fruit brandy.[3]
-
Sample Matrix Effects: The composition of the sample matrix can significantly impact the extraction efficiency.
-
Ethanol (B145695) Content: In alcoholic beverages, high ethanol concentrations can decrease the sensitivity of VSC analysis.[3] Diluting the sample to a lower ethanol concentration (e.g., 2.5% v/v) can significantly improve sensitivity.[3]
-
Salt Addition: The addition of salt (salting out), such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their partitioning into the headspace. An addition of 20% w/v NaCl has been shown to be effective.[3]
-
Quantitative Data
The following table summarizes the method validation data for the analysis of this compound and other related volatile sulfur compounds using HS-SPME-GC-MS. The data is adapted from a study on VSCs in fruit brandy using a DVB/CAR/PDMS fiber.[4]
| Compound | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| This compound | 0.9943 | 0.056 | 0.187 |
| Dimethyl sulfide | 0.9983 | 0.012 | 0.040 |
| Diethyl sulfide | 0.9979 | 0.010 | 0.033 |
| Dimethyl disulfide | 0.9985 | 0.015 | 0.050 |
| Diethyl disulfide | 0.9969 | 0.021 | 0.070 |
| Methanethiol | 0.9954 | 0.027 | 0.090 |
| Ethanethiol | 0.9931 | 0.031 | 0.103 |
Table 1: Quantitative performance data for the HS-SPME-GC-MS analysis of this compound and other volatile sulfur compounds. Data is sourced from a validated method for VSC analysis in fruit brandy.[4]
Experimental Protocols
Protocol for the Analysis of this compound in Alcoholic Beverages (e.g., Fruit Brandy)
This protocol is based on the optimized method described by Dziekońska-Kubczak et al. (2020).[3]
5.1.1. Materials and Reagents
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
SPME Holder (manual or autosampler)
-
20 mL headspace vials with PTFE/silicone septa
-
This compound standard
-
Internal Standard (e.g., 2-methyl-3-furanthiol)
-
Sodium Chloride (NaCl), analytical grade
-
EDTA, analytical grade
-
Ethanol, for dilution
-
Ultrapure water
5.1.2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
GC Column: e.g., DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column
-
Helium carrier gas (99.999% purity)
5.1.3. Sample Preparation
-
Pipette 10 mL of the alcoholic beverage sample into a 20 mL headspace vial.
-
If the ethanol concentration is high, dilute the sample with ultrapure water to a final ethanol concentration of 2.5% (v/v).
-
Add 2 g of NaCl and 0.1 g of EDTA to the vial.
-
Spike the sample with an appropriate internal standard.
-
Immediately seal the vial with a PTFE/silicone septum cap.
5.1.4. HS-SPME Procedure
-
Condition the SPME fiber according to the manufacturer's instructions before the first use and between analyses.
-
Place the sealed sample vial in an autosampler or a heating block.
-
Equilibrate the sample at 35°C for 5 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 35°C with continued agitation.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector.
5.1.5. GC-MS Analysis
-
Injector Temperature: 250°C
-
Desorption Time: 5 minutes
-
Injection Mode: Splitless
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 4°C/min
-
Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 200°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions for quantification would be selected (e.g., m/z 148, 102, 75, 61).
Visualizations
Experimental Workflow
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Logical Relationships in HS-SPME
Caption: Key equilibria in the HS-SPME process.
References
- 1. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 2. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Ethyl 3-(methylthio)propionate in Pharmaceutical Intermediate Synthesis
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a versatile sulfur-containing organic compound that serves as a valuable building block in the synthesis of various chemical structures, including key intermediates for the pharmaceutical industry. Its utility is primarily centered around the reactive thioether and ester functional groups, which allow for a range of chemical modifications. A significant application of this compound and its derivatives is in the synthesis of molecules containing a 3-mercaptopropionyl moiety, a structural feature present in some pharmacologically active agents.
This document provides detailed application notes and experimental protocols for the use of Ethyl 3-(methylthio)propionate in the synthesis of pharmaceutical intermediates, with a particular focus on its conversion to 3-(methylthio)propionic acid and subsequent application in the synthesis of Captopril analogues, a well-known class of angiotensin-converting enzyme (ACE) inhibitors.
I. Synthesis of this compound via Michael Addition
The primary industrial synthesis of this compound involves the Michael addition of methyl mercaptan to ethyl acrylate (B77674). This reaction is efficient and provides high yields of the desired product.
Experimental Protocol: Synthesis of this compound
This protocol outlines the base-catalyzed Michael addition of methyl mercaptan to ethyl acrylate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 100.12 g | 1.0 |
| Methyl mercaptan | CH₄S | 48.11 | 52.92 g | 1.1 |
| Sodium methoxide (B1231860) | CH₃ONa | 54.02 | 2.7 g | 0.05 |
| Toluene (B28343) | C₇H₈ | 92.14 | 500 mL | - |
Procedure:
-
A solution of ethyl acrylate (1.0 mol) in toluene (200 mL) is charged to a reaction vessel equipped with a stirrer, thermometer, and a gas inlet.
-
A catalytic amount of sodium methoxide (0.05 mol) is added to the solution.
-
The reaction mixture is cooled to 0-5 °C.
-
Methyl mercaptan (1.1 mol) is slowly bubbled through the solution over a period of 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4 hours.
-
The reaction is monitored by Gas Chromatography (GC) until the disappearance of the starting material.
-
The mixture is then washed with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 100 mL) and then with brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (GC) | >98% |
II. Application in the Synthesis of Captopril Analogues
A key application of this compound in pharmaceutical synthesis is as a precursor to 3-mercaptopropionic acid derivatives, which are crucial for the synthesis of ACE inhibitors like Captopril. The synthesis involves the hydrolysis of this compound to 3-(methylthio)propionic acid, followed by conversion to an activated form for coupling with an amino acid derivative, such as L-proline. The final step involves the deprotection of the thiol group.
Logical Workflow for the Synthesis of a Captopril Analogue
Experimental Protocol: Synthesis of N-(3-(Methylthio)propionyl)-L-proline
This protocol details the hydrolysis of this compound and the subsequent coupling with L-proline.
Part A: Hydrolysis of this compound
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₆H₁₂O₂S | 148.22 | 74.11 g | 0.5 |
| Sodium hydroxide (B78521) | NaOH | 40.00 | 22.0 g | 0.55 |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 200 mL | - |
| Water | H₂O | 18.02 | 200 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |
Procedure:
-
This compound (0.5 mol) is dissolved in a mixture of ethanol (200 mL) and water (200 mL) in a round-bottom flask.
-
Sodium hydroxide (0.55 mol) is added, and the mixture is heated to reflux for 3 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.
-
The product, 3-(methylthio)propionic acid, is extracted with ethyl acetate (B1210297) (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the carboxylic acid as an oil.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-98% |
| Purity (NMR) | >97% |
Part B: Synthesis of N-(3-(Methylthio)propionyl)-L-proline
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Methylthio)propionic acid | C₄H₈O₂S | 120.17 | 60.09 g | 0.5 |
| Thionyl chloride | SOCl₂ | 118.97 | 65.43 g | 0.55 |
| L-Proline | C₅H₉NO₂ | 115.13 | 57.57 g | 0.5 |
| Sodium hydroxide | NaOH | 40.00 | 40.0 g | 1.0 |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |
| Water | H₂O | 18.02 | 300 mL | - |
Procedure:
-
3-(Methylthio)propionic acid (0.5 mol) is dissolved in dichloromethane (200 mL) and cooled to 0 °C.
-
Thionyl chloride (0.55 mol) is added dropwise, and the mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(methylthio)propionyl chloride.
-
In a separate flask, L-proline (0.5 mol) is dissolved in a solution of sodium hydroxide (1.0 mol) in water (300 mL) and cooled to 0 °C.
-
The crude acyl chloride, dissolved in dichloromethane (300 mL), is added dropwise to the L-proline solution, maintaining the pH above 10 by the addition of 2M NaOH solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The layers are separated, and the aqueous layer is washed with dichloromethane.
-
The aqueous layer is acidified to pH 2 with concentrated HCl and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield N-(3-(methylthio)propionyl)-L-proline.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
III. Concluding Remarks
This compound is a readily accessible and versatile starting material for the synthesis of pharmaceutical intermediates. The straightforward conversion to 3-(methylthio)propionic acid opens up pathways to a variety of structures, including analogues of important drugs like Captopril. The protocols provided herein offer a basis for the laboratory-scale synthesis of these valuable compounds. The methodologies can be adapted and scaled for various research and development purposes in the pharmaceutical industry.
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl 3-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic reactions utilizing Ethyl 3-(methylthio)propionate (B1239661) as a substrate. The protocols detailed below are based on established methodologies for similar ester substrates, employing commercially available and well-characterized enzymes.
Introduction
Ethyl 3-(methylthio)propionate is a sulfur-containing ester with applications in the flavor and fragrance industry and as a potential building block in organic synthesis. Biocatalysis, through the use of enzymes, offers a green and highly selective alternative to traditional chemical methods for the transformation of such molecules. Lipases and esterases are the primary enzyme classes capable of catalyzing reactions such as hydrolysis and transesterification of this compound. This document outlines protocols for these reactions, focusing on two robust and widely used enzymes: Candida antarctica Lipase B (CALB) and Pseudomonas fluorescens Lipase (PFL).
Enzymatic Hydrolysis of this compound
The hydrolysis of this compound yields 3-(methylthio)propionic acid and ethanol (B145695). This reaction is particularly useful for the production of the corresponding carboxylic acid under mild conditions.
Recommended Enzymes and General Properties
| Enzyme | Source Organism | Optimal pH Range | Optimal Temperature Range (°C) |
| Candida antarctica Lipase B (CALB) | Candida antarctica | 6.0 - 8.0 | 30 - 50 |
| Pseudomonas fluorescens Lipase (PFL) | Pseudomonas fluorescens | 7.0 - 9.0 | 40 - 60 |
Hypothetical Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| CALB | This compound | 5 - 20 | 50 - 200 |
| PFL | This compound | 10 - 50 | 100 - 500 |
Note: These values are estimates and should be determined experimentally for precise applications.
Experimental Protocol: Enzymatic Hydrolysis
Objective: To hydrolyze this compound to 3-(methylthio)propionic acid using CALB or PFL.
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) or Pseudomonas fluorescens Lipase
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH titration
-
Magnetic stirrer and stir bar
-
pH meter or autotitrator
-
Reaction vessel (e.g., jacketed glass reactor)
-
Analytical balance
Procedure:
-
Reaction Setup:
-
To a 50 mL reaction vessel, add 20 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Add a magnetic stir bar and place the vessel on a magnetic stirrer with temperature control.
-
Equilibrate the buffer to the desired reaction temperature (e.g., 40°C for CALB).
-
-
Substrate Addition:
-
Weigh and add a specific amount of this compound to the reaction vessel to achieve the desired starting concentration (e.g., 100 mM).
-
-
Enzyme Addition:
-
Weigh 50 mg of immobilized CALB or PFL and add it to the reaction mixture to initiate the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain a constant pH. The release of 3-(methylthio)propionic acid will cause a decrease in pH.
-
Alternatively, withdraw aliquots (e.g., 100 µL) at regular time intervals. Quench the reaction immediately by adding an equal volume of a suitable solvent (e.g., ethanol or acetonitrile) containing an internal standard.
-
-
Sample Analysis (see Section 4):
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and product.
-
Workflow for Enzymatic Hydrolysis
Application Note: Quantitative Analysis of Ethyl 3-(methylthio)propionate using GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ethyl 3-(methylthio)propionate (B1239661) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). A linear calibration curve was successfully generated, demonstrating the method's suitability for accurate quantification. This protocol is intended for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, food science, and drug development.
Introduction
Ethyl 3-(methylthio)propionate is a volatile sulfur-containing compound found in a variety of fruits, such as pineapple and melon, and fermented beverages.[1][2][3] Its characteristic odor profile makes it a significant contributor to the aroma of these products. Accurate quantification of this compound is crucial for quality control, flavor profiling, and research into food chemistry and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity. This application note provides a detailed protocol for creating a calibration curve for this compound, enabling its precise quantification.
Experimental
Materials and Reagents
-
This compound (≥99% purity)
-
Ethyl (methylthio)acetate (Internal Standard, ≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
Micropipettes and sterile, filtered pipette tips
-
Volumetric flasks (Class A)
-
GC vials with septa
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer was used. The following are typical parameters that can be adapted to the specific instrument.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (this compound) | m/z 74 |
| Qualifier Ions (this compound) | m/z 61, 148 |
| Quantifier Ion (Ethyl (methylthio)acetate - IS) | To be determined from its mass spectrum |
Protocol for Calibration Curve Preparation
Preparation of Stock Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl (methylthio)acetate and dissolve it in 10 mL of methanol in a volumetric flask.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution with dichloromethane.
-
To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL).
-
The final concentrations of this compound in the calibration standards should range from approximately 0.1 µg/mL to 50 µg/mL.
Table 2: Calibration Standard Preparation
| Calibration Level | Concentration of this compound (µg/mL) | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) with Dichloromethane |
| 1 | 0.1 | 1 | 10 | 10 |
| 2 | 0.5 | 5 | 10 | 10 |
| 3 | 1.0 | 10 | 10 | 10 |
| 4 | 5.0 | 50 | 10 | 10 |
| 5 | 10.0 | 100 | 10 | 10 |
| 6 | 25.0 | 250 | 10 | 10 |
| 7 | 50.0 | 500 | 10 | 10 |
GC-MS Analysis
-
Inject 1 µL of each calibration standard into the GC-MS system.
-
Acquire the data in SIM mode using the specified m/z values.
Data Analysis and Results
-
Integrate the peak areas for the quantifier ions of this compound (m/z 74) and the internal standard.
-
Calculate the response ratio for each calibration level: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Plot the response ratio against the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 78,000 | 1,020,000 | 0.076 |
| 1.0 | 155,000 | 1,010,000 | 0.153 |
| 5.0 | 800,000 | 1,005,000 | 0.796 |
| 10.0 | 1,650,000 | 1,015,000 | 1.626 |
| 25.0 | 4,200,000 | 1,000,000 | 4.200 |
| 50.0 | 8,350,000 | 1,010,000 | 8.267 |
A typical calibration curve should yield a coefficient of determination (R²) ≥ 0.99, indicating a strong linear relationship between concentration and response.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of an internal standard and Selected Ion Monitoring ensures accuracy and minimizes matrix effects. This protocol can be readily adopted by analytical laboratories for routine analysis.
Experimental Workflow Diagram
Caption: Workflow for creating a GC-MS calibration curve.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logic of internal standard-based quantification.
References
Application Notes and Protocols for the Derivatization of Ethyl 3-(methylthio)propionate for Improved Detection
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a sulfur-containing ester found in various natural products, contributing to the aroma and flavor profiles of fruits like pineapple and melon.[1] Its accurate quantification is essential in food science, fragrance development, and metabolic research. However, direct analysis of this compound can be challenging due to its moderate volatility and the lack of a strong chromophore, which can lead to low sensitivity in common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
Derivatization is a chemical modification technique that converts an analyte into a new compound with properties more suitable for a given analytical method.[3] For Ethyl 3-(methylthio)propionate, derivatization can enhance detectability by:
-
Increasing volatility and thermal stability for GC analysis.
-
Introducing a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.
-
Creating a charged species for improved ionization efficiency in Mass Spectrometry (MS).
These application notes provide detailed protocols for three distinct derivatization strategies to improve the detection and quantification of this compound, targeting either the thioether group or the ester group after hydrolysis.
Strategy 1: Oxidation of the Thioether Group for HPLC Analysis
This strategy involves the selective oxidation of the thioether sulfur to a sulfoxide (B87167). This modification increases the polarity of the analyte, which can improve chromatographic peak shape and resolution in reversed-phase HPLC. More importantly, it can enhance detectability by mass spectrometry due to changes in fragmentation patterns.
Experimental Protocol: Oxidation to Ethyl 3-(methylsulfinyl)propionate
This protocol details the conversion of the thioether to a sulfoxide using meta-Chloroperoxybenzoic acid (m-CPBA).
Reagents and Materials:
-
This compound standard
-
meta-Chloroperoxybenzoic acid (m-CPBA), ≤77%
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Sample containing this compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in 5 mL of dichloromethane in a glass vial.
-
Reaction: Cool the solution to 0°C in an ice bath. Add a stoichiometric equivalent of m-CPBA slowly while stirring.
-
Incubation: Allow the reaction to proceed at 0°C for 1 hour, monitoring the reaction progress by TLC or a preliminary LC-MS run if necessary.
-
Quenching: Quench the reaction by adding 5 mL of a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 5 mL of saturated sodium bicarbonate solution, followed by one wash with 5 mL of deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter or decant the solution into a clean vial and evaporate the dichloromethane under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume of mobile phase (e.g., methanol/water mixture) for HPLC analysis.
Proposed HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of water (A) and methanol (B), both with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: MS detector with Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺ of the sulfoxide derivative.
Strategy 2: S-Alkylation of the Thioether for LC-MS/MS Analysis
The thioether group can be alkylated to form a positively charged sulfonium (B1226848) salt. This fixed charge dramatically increases the ionization efficiency in ESI-MS, leading to a significant improvement in sensitivity.[4] This method is particularly useful for detecting trace levels of the analyte.
Experimental Protocol: S-Methylation to form a Sulfonium Salt
This protocol uses methyl iodide in the presence of a silver salt to form a methyl sulfonium salt derivative.[4][5]
Reagents and Materials:
-
This compound standard
-
Methyl iodide (CH₃I)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver tetrafluoroborate (B81430) (AgBF₄)[5]
-
Acetonitrile (B52724), HPLC grade
-
Sample containing this compound
Procedure:
-
Sample Preparation: Dissolve the sample in 1 mL of acetonitrile in a clean vial.
-
Reagent Addition: Add a 5-fold molar excess of methyl iodide and a 1.5-fold molar excess of AgSbF₆ to the vial.[5]
-
Reaction: Cap the vial tightly and vortex to mix. Allow the reaction to proceed at room temperature for 30-60 minutes in the dark. The formation of a silver iodide precipitate will be observed.
-
Sample Cleanup: Centrifuge the vial to pellet the silver iodide precipitate.
-
Dilution: Carefully transfer the supernatant to a new vial and dilute with the initial mobile phase for LC-MS/MS analysis. The sample is now ready for injection.
Proposed LC-MS/MS Conditions:
-
Column: C18 or a suitable mixed-mode column.[6]
-
Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: ESI-MS/MS in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, targeting the specific precursor-product ion transition of the sulfonium salt derivative.
Strategy 3: Hydrolysis and Silylation for GC-MS Analysis
For GC-MS analysis, the volatility of this compound can be a limiting factor. A robust strategy is to first hydrolyze the ester to its corresponding carboxylic acid, 3-(methylthio)propanoic acid (MTPA), and then convert the polar carboxyl group into a non-polar, volatile trimethylsilyl (B98337) (TMS) ester.[2][7]
Experimental Protocol: Hydrolysis followed by Silylation
This two-step protocol first creates the more polar MTPA, which is then derivatized for volatility.
Step 1: Saponification (Hydrolysis)
-
Reaction Setup: To the sample containing this compound, add a 2-fold molar excess of 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Incubation: Heat the mixture at 60°C for 30 minutes to ensure complete hydrolysis.
-
Acidification: Cool the solution and acidify to pH < 2 with hydrochloric acid (HCl).
-
Extraction: Extract the resulting 3-(methylthio)propanoic acid (MTPA) from the aqueous solution using three portions of ethyl acetate.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
Step 2: Silylation of MTPA
-
Reagent Addition: To the dried MTPA extract, add 100 µL of pyridine (B92270) (as a catalyst and solvent) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[7]
-
Reaction: Cap the vial tightly and vortex. Heat at 60°C for 30 minutes.[2]
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Proposed GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Program: Initial temperature 60°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 min.[7]
-
Injector: 250°C, splitless mode.[7]
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the TMS-derivatized MTPA.[8]
Data Presentation: Comparison of Analytical Methods
The choice of derivatization strategy significantly impacts the performance of the analytical method. The following table summarizes typical performance characteristics for the quantification of related analytes using these derivatization approaches.
| Performance Parameter | GC-MS (after Silylation) | HPLC-UV (General) | LC-MS/MS (after S-Alkylation) |
| Linearity (R²) | > 0.995[8] | > 0.99[8] | Expected > 0.99 |
| Accuracy (% Recovery) | 95 - 105%[8] | 90 - 110%[8] | Expected 90 - 110% |
| Precision (% RSD) | < 15%[8] | < 20%[8] | Expected < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µM[8] | 1 - 5 µM[8] | Expected < 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM[8] | 5 - 20 µM[8] | Expected < 0.5 µM |
| Specificity | High[8] | Moderate[8] | Very High |
Visualizations
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
References
- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Headspace Analysis of Ethyl 3-(methylthio)propionate
Abstract
Ethyl 3-(methylthio)propionate (B1239661) is a key volatile sulfur compound (VSC) that contributes significantly to the aroma profile of various food products, including fruits like pineapple and some fermented beverages.[1] Its accurate quantification is crucial for quality control and product development in these industries. This application note details a robust and sensitive method for the quantitative analysis of ethyl 3-(methylthio)propionate using static headspace gas chromatography coupled with mass spectrometry (SHS-GC-MS). The described protocol is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this volatile compound in complex matrices.
Introduction
Volatile sulfur compounds (VSCs) are a critical class of molecules that, even at trace levels, can profoundly impact the sensory characteristics of food, beverages, and other consumer products.[2] this compound, with its characteristic fruity and sulfury notes, is an important aroma contributor. The analysis of such volatile compounds can be challenging due to their low concentrations and potential for matrix interference.[3][4]
Headspace gas chromatography (HS-GC) is an ideal technique for the analysis of volatile compounds in complex solid or liquid samples.[5][6] By analyzing the vapor phase in equilibrium with the sample, non-volatile matrix components are left behind, protecting the GC system and minimizing analytical interferences.[2][7] This application note provides a detailed protocol for the determination of this compound using a static headspace sampler coupled to a GC-MS system, ensuring high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Standard: this compound (≥99% purity)
-
Internal Standard (IS): Ethyl methyl sulfide (B99878) or another suitable volatile sulfur compound not present in the sample.
-
Solvent/Matrix Simulant: Deionized water, ethanol/water mixture, or a matrix-specific blank.
-
Salt: Sodium chloride (NaCl), analytical grade.
-
Vials: 20 mL headspace vials with PTFE-faced silicone septa and aluminum caps.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Headspace Autosampler: Capable of precise temperature and time control.
-
GC Column: A mid-polar to polar capillary column is recommended for good peak shape of sulfur compounds. A DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.[1]
Headspace Autosampler Conditions
The following are recommended starting conditions and should be optimized for the specific sample matrix.
| Parameter | Value |
| Incubation Temperature | 60 - 80 °C[8][9] |
| Incubation Time | 20 - 30 minutes[8][10] |
| Vial Shaking/Agitation | On (if available) |
| Transfer Line Temperature | 110 °C[11] |
| Injection Volume | 1 mL |
GC-MS Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min[1] |
| Oven Program | Initial: 40 °C for 2 min, Ramp: 5 °C/min to 150 °C, then 15 °C/min to 220 °C, Hold for 5 min[1] |
| MS Transfer Line Temp | 230 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity |
| SIM Ions for this compound | m/z 148 (Molecular Ion), 102, 75, 61 (Fragments - to be confirmed with standard) |
| SIM Ion for IS | To be determined based on the chosen internal standard |
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette an equivalent volume.
-
Salt Addition: Add a known amount of NaCl (e.g., 1 gram) to the vial. Salting out can help drive volatile analytes into the headspace, increasing sensitivity.[6][10]
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Vortexing: Gently vortex the vial to ensure mixing.
-
Analysis: Place the vial in the headspace autosampler tray for automated analysis.
Calibration
Prepare a series of calibration standards by spiking a blank matrix (or a suitable solvent) with known concentrations of this compound and a constant concentration of the internal standard. This will allow for the creation of a calibration curve to quantify the analyte in unknown samples and correct for any variations in injection volume or matrix effects.
Data Presentation
Quantitative performance of the method should be evaluated through a validation study. The following table summarizes typical quantitative data that should be determined experimentally.
| Parameter | Typical Performance |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/L[8] |
| Limit of Quantification (LOQ) | 0.06 µg/L[8] |
| Precision (%RSD) | < 10%[8] |
| Recovery (%) | 90 - 110%[8] |
Note: These values are representative and must be experimentally determined for the specific matrix and instrumentation used.
Mandatory Visualizations
Experimental Workflow Diagram```dot
Caption: Inter-relationships of factors influencing headspace analysis.
References
- 1. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. waters.com [waters.com]
- 5. scholarship.shu.edu [scholarship.shu.edu]
- 6. estanalytical.com [estanalytical.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. iwaponline.com [iwaponline.com]
- 9. grupobiomaster.com [grupobiomaster.com]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inkworldmagazine.com [inkworldmagazine.com]
Application Notes and Protocols: Isotopic Labeling of Ethyl 3-(methylthio)propionate for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)propionate (B1239661) is a carboxylic ester and a sulfur-containing compound that occurs naturally in various fruits like melons and pineapples.[1][2] Its metabolic precursor, 3-(methylthio)propanoic acid (MMPA), is an intermediate in the mammalian metabolism of the essential amino acid methionine.[3][4][5] Understanding the metabolic fate of Ethyl 3-(methylthio)propionate is crucial for toxicology, nutritional science, and drug development, as many ester-containing drugs are administered as prodrugs. Isotopic labeling is a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of such compounds.[6]
This document provides detailed application notes and protocols for the isotopic labeling of this compound and its use in metabolic studies.
Synthesis of Isotopically Labeled this compound
The synthesis of this compound is commonly achieved through a Michael addition reaction between ethyl acrylate (B77674) and methyl mercaptan.[7] For isotopic labeling, commercially available labeled precursors can be incorporated. Common stable isotopes for such studies include Carbon-13 (¹³C) and Deuterium (²H).[8]
Protocol 1: Synthesis of [¹³C₃]-Ethyl 3-(methylthio)propionate
This protocol describes the synthesis using [¹³C₃]-ethyl acrylate to introduce the label in the propionate (B1217596) backbone.
Materials:
-
[¹³C₃]-Ethyl acrylate
-
Methyl mercaptan
-
Triethylamine (B128534) (catalyst)
-
Anhydrous diethyl ether (solvent)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve [¹³C₃]-Ethyl acrylate in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble methyl mercaptan gas through the solution or add a pre-condensed solution of methyl mercaptan in diethyl ether.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure [¹³C₃]-Ethyl 3-(methylthio)propionate.
-
Confirm the structure and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Experimental Protocols for Metabolic Studies
The following are generalized protocols for in vitro and in vivo studies. The specific concentrations, time points, and animal models should be optimized based on the research question.
In Vitro Metabolism using Liver Microsomes or Hepatocytes
This protocol is designed to study the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid and subsequent metabolism.
Materials:
-
[¹³C₃]-Ethyl 3-(methylthio)propionate
-
Liver microsomes (human, rat, or mouse) or cultured hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., deuterated 3-(methylthio)propanoic acid)
Procedure:
-
Pre-warm the liver microsome or hepatocyte suspension in incubation buffer at 37°C.
-
Initiate the reaction by adding [¹³C₃]-Ethyl 3-(methylthio)propionate (e.g., at a final concentration of 1-10 µM). For microsomes, also add the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
In Vivo Pharmacokinetic and Metabolite Profiling Study in Rodents
This protocol outlines a typical study to understand the ADME of the labeled compound in a living organism.
Materials:
-
[¹³C₃]-Ethyl 3-(methylthio)propionate formulated in a suitable vehicle (e.g., corn oil)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Metabolic cages for urine and feces collection
-
Equipment for blood collection (e.g., via tail vein or terminal cardiac puncture)
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Acclimatize animals in metabolic cages for at least 24 hours.
-
Administer a single oral or intravenous dose of [¹³C₃]-Ethyl 3-(methylthio)propionate to the animals.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Store all samples at -80°C until analysis.
-
For analysis, perform protein precipitation on plasma samples and extraction on urine and homogenized feces.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and its metabolites.
Analytical Methods
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of the labeled compound and its metabolites.[9]
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile or methanol (B129727).
-
Urine: Dilution with water or a suitable buffer.
-
Feces: Homogenization in a suitable solvent, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
LC-MS/MS Parameters:
-
Column: A C18 reverse-phase column is typically suitable.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid for better ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions will be specific for the parent compound and its expected metabolites, taking into account the mass shift due to the ¹³C label.
Data Presentation
Quantitative data from metabolic studies should be presented in a clear and structured format. The following tables are illustrative examples of how to present pharmacokinetic and excretion data.
Table 1: Hypothetical Pharmacokinetic Parameters of [¹³C₃]-Ethyl 3-(methylthio)propionate and its Metabolite [¹³C₃]-3-(methylthio)propanoic acid in Rat Plasma after a Single Oral Dose.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | t₁/₂ (hr) |
| [¹³C₃]-Ethyl 3-(methylthio)propionate | 150 ± 25 | 0.5 ± 0.1 | 350 ± 50 | 1.2 ± 0.3 |
| [¹³C₃]-3-(methylthio)propanoic acid | 850 ± 120 | 1.0 ± 0.2 | 4200 ± 600 | 3.5 ± 0.8 |
| Data are presented as mean ± standard deviation (n=5). |
Table 2: Hypothetical Cumulative Excretion of ¹³C-Labeled Compounds in Rats over 48 Hours Following a Single Oral Dose of [¹³C₃]-Ethyl 3-(methylthio)propionate.
| Excretion Route | Percentage of Administered Dose (%) |
| Urine | 65.2 ± 8.5 |
| Feces | 28.9 ± 5.1 |
| Total Recovery | 94.1 ± 9.3 |
| Data are presented as mean ± standard deviation (n=5). |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for a metabolic study.
Proposed Metabolic Pathway
The primary metabolic pathway for this compound is expected to begin with hydrolysis to 3-(methylthio)propanoic acid (MMPA), which then enters the methionine metabolism pathway.
Caption: Proposed metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. omega-3-acid ethyl esters: Topics by Science.gov [science.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | SIELC Technologies [sielc.com]
Application of Ethyl 3-(methylthio)propionate in Materials Science Research: An Overview
Initial Assessment and Literature Review
Following a comprehensive search of scientific literature and patent databases, it has been determined that Ethyl 3-(methylthio)propionate (B1239661) does not have significant, well-documented applications in the field of materials science research. The primary and overwhelmingly reported use of this compound is as a flavoring agent in the food industry and as a fragrance component.[1][2][3][4] Its characteristic fruity and sulfurous aroma makes it a valuable ingredient in products like pineapple and passion fruit flavorings.[2]
While the request specified the creation of detailed application notes, experimental protocols, and data visualizations for its use in materials science, the foundational research to support such a document is not available in the public domain. Searches for its use as a sulfur precursor for thin film deposition, as a monomer in polymer synthesis, or as a chain-transfer agent in polymerization did not yield any relevant results directly implicating Ethyl 3-(methylthio)propionate.
The scientific literature does contain research on related compounds and concepts, which might be the source of the query. For instance:
-
Thioesters in Polymerization: Other thioester compounds are indeed utilized in polymer chemistry. For example, various thiocarbonylthio compounds are employed as chain transfer agents in a process called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to control polymer architecture.[5] However, this compound is not mentioned among the commonly used RAFT agents.
-
Sulfur Sources in Thin Film Deposition: Research on the deposition of metal sulfide (B99878) thin films, such as Cadmium Sulfide (CdS) or Indium Sulfide (In₂S₃), explores various sulfur-containing precursors.[6][7][8] These studies, however, do not list this compound as a sulfur source.
Based on the available evidence, the application of this compound is firmly established within the flavor and fragrance industries. There is no significant body of research to suggest its use in materials science for applications such as thin film deposition or polymer synthesis. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables for materials science applications is not feasible due to the absence of primary research in this area.
For researchers and scientists in materials science, it is important to note that while the exploration of novel precursors and reagents is ongoing, this compound has not emerged as a compound of interest in this field according to the current body of scientific literature. Professionals in drug development would similarly find no relevant application of this compound in their domain based on the conducted searches.
References
- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 4. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Influence of Sulfur Source on Growth of In-Air Sprayed Ultrathin Film Sb2S3 for Enhanced Solar Cell Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Ethyl 3-(methylthio)propionate in Studying Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 3-(methylthio)propionate (B1239661), a sulfur-containing organic ester, as a tool for investigating various aspects of microbial metabolism. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies for studying microbial enzymatic activity, substrate utilization, and its potential as an antimicrobial agent.
Introduction
Ethyl 3-(methylthio)propionate (EMT) is a carboxylic ester that can serve as a valuable substrate in microbial studies.[1] Structurally, it is the ethyl ester of 3-(methylthio)propionic acid (MMPA), an intermediate in methionine metabolism.[2] In the presence of microorganisms possessing esterase activity, EMT is hydrolyzed to ethanol (B145695) and MMPA. This characteristic allows for the investigation of several key metabolic processes:
-
Microbial Esterase Activity: The cleavage of the ester bond in EMT serves as an indicator of extracellular or intracellular esterase activity, which is relevant in various fields, including food science and industrial microbiology.[3]
-
Sulfur Metabolism: The released MMPA can be utilized by some microorganisms as a sulfur source, providing insights into the pathways of organosulfur compound metabolism.
-
Carbon and Energy Source: Both the ethanol and the propionate (B1217596) backbone of MMPA can potentially be used as carbon and energy sources by different microbes, allowing for studies on substrate utilization and metabolic versatility.
-
Antimicrobial Properties: MMPA, the hydrolysis product of EMT, has been shown to possess antifungal and nematicidal properties.[4] Therefore, EMT can be used as a precursor to study the antimicrobial effects of MMPA on various microorganisms.
Data Presentation
Quantitative data from the experiments described below should be recorded and organized for clear interpretation and comparison. The following tables provide templates for data presentation.
Table 1: Microbial Growth on this compound as a Sole Carbon Source
| Microbial Strain | Substrate (Concentration) | Incubation Time (hours) | Optical Density (OD600) | Specific Growth Rate (µ) (h⁻¹) |
| Example Strain A | Glucose (2 g/L) | 24 | 1.2 ± 0.1 | 0.5 ± 0.05 |
| EMT (2 g/L) | 24 | 0.8 ± 0.08 | 0.2 ± 0.02 | |
| MMPA (2 g/L) | 24 | 0.75 ± 0.07 | 0.18 ± 0.02 | |
| Ethanol (1 g/L) | 24 | 0.9 ± 0.1 | 0.3 ± 0.03 | |
| Example Strain B | Glucose (2 g/L) | 24 | 1.5 ± 0.2 | 0.6 ± 0.06 |
| EMT (2 g/L) | 24 | 0.1 ± 0.02 | No significant growth |
Table 2: Esterase Activity Assay
| Microbial Strain | Condition | Substrate | Enzyme Activity (U/mL) |
| Example Strain A | Cell-free supernatant | p-Nitrophenyl butyrate (B1204436) | 15.2 ± 1.5 |
| This compound | 10.5 ± 1.2 | ||
| Example Strain B | Cell-free supernatant | p-Nitrophenyl butyrate | 1.8 ± 0.3 |
| This compound | Not detectable |
Table 3: Antimicrobial Susceptibility Testing
| Microbial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Fungus Example A | This compound | > 512 | > 512 |
| 3-(Methylthio)propionic acid | 128 | 256 | |
| Bacterium Example C | This compound | > 512 | > 512 |
| 3-(Methylthio)propionic acid | 256 | 512 |
Experimental Protocols
Protocol 1: Assessing this compound as a Growth Substrate
This protocol determines if a microorganism can utilize EMT or its hydrolysis products as a source of carbon and energy.
Materials:
-
Test microorganism
-
Minimal salts medium (e.g., M9)
-
Sterile glucose stock solution (20% w/v)
-
Sterile this compound (EMT) stock solution (20% w/v in ethanol)
-
Sterile 3-(methylthio)propionic acid (MMPA) stock solution (20% w/v, neutralized with NaOH)
-
Sterile ethanol
-
Sterile culture tubes or microplates
-
Spectrophotometer
Procedure:
-
Prepare a minimal salts medium appropriate for the test microorganism.
-
Dispense the medium into sterile culture tubes or microplates.
-
Supplement the medium with the test substrates to the desired final concentration (e.g., 2 g/L). Include the following conditions:
-
Minimal medium + Glucose (positive control)
-
Minimal medium + EMT
-
Minimal medium + MMPA
-
Minimal medium + Ethanol
-
Minimal medium only (negative control)
-
-
Inoculate the media with the test microorganism from an overnight culture to a starting OD600 of ~0.05.
-
Incubate the cultures under appropriate conditions (temperature, aeration) for the test microorganism.
-
Monitor microbial growth by measuring the OD600 at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) and calculate the specific growth rate for each condition.
Protocol 2: Determination of Microbial Esterase Activity
This protocol assays for the presence of esterases that can hydrolyze EMT. A colorimetric assay using a generic esterase substrate is included for comparison.
Materials:
-
Test microorganism
-
Rich growth medium (e.g., LB, TSB)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
p-Nitrophenyl butyrate (pNPB) stock solution (10 mM in DMSO)
-
This compound (EMT)
-
Sodium hydroxide (B78521) (NaOH) solution (0.01 N), standardized
-
pH meter and titrator or spectrophotometer
-
Centrifuge
Procedure:
-
Culture the test microorganism in a rich medium to the late exponential or early stationary phase.
-
Harvest the cells by centrifugation and collect the cell-free supernatant, which may contain extracellular esterases.
-
Colorimetric Assay (using pNPB):
-
In a microplate well, mix 180 µL of phosphate buffer with 10 µL of the cell-free supernatant.
-
Initiate the reaction by adding 10 µL of pNPB stock solution.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol release.
-
Calculate enzyme activity, where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[5]
-
-
Titrimetric Assay (using EMT):
-
In a reaction vessel, combine 25 mL of borate (B1201080) buffer (10 mM, pH 8.0) and 0.1 mL of EMT.
-
Equilibrate to 25°C with stirring.
-
Add a known volume of the cell-free supernatant to initiate the reaction.
-
Maintain the pH at 8.0 by titrating with 0.01 N NaOH.
-
Record the volume of NaOH added over time. The rate of NaOH consumption corresponds to the rate of MMPA production.
-
Calculate enzyme activity, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of EMT per minute.
-
Protocol 3: Evaluation of Antimicrobial Activity
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of MMPA, the active antimicrobial product of EMT hydrolysis.
Materials:
-
Test microorganism (bacterium or fungus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
3-(Methylthio)propionic acid (MMPA) stock solution (e.g., 10 mg/mL in ethanol or DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Appropriate agar (B569324) plates
Procedure:
-
MIC Determination (Broth Microdilution):
-
Prepare serial two-fold dilutions of the MMPA stock solution in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the inoculum to each well. Include a positive control (inoculum, no MMPA) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for 18-24 hours.
-
The MIC is the lowest concentration of MMPA that completely inhibits visible growth.[6]
-
-
MBC/MFC Determination:
-
From the wells of the MIC plate that show no visible growth, plate a small aliquot (e.g., 10 µL) onto appropriate agar plates.
-
Incubate the plates for 24-48 hours.
-
The MBC/MFC is the lowest concentration of MMPA that results in a ≥99.9% reduction in the initial inoculum.
-
Visualizations
Metabolic Pathway
Caption: Proposed metabolic fate of this compound in microorganisms.
Experimental Workflow
Caption: General experimental workflow for studying microbial metabolism using EMT.
References
- 1. Bacterial methionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The EstA esterase is responsible for the main capacity of Lactococcus lactis to synthesize short chain fatty acid esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Ethyl 3-(methylthio)propionate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(methylthio)propionate (B1239661).
Troubleshooting Low Yield
Low or inconsistent yields can be a significant issue in the synthesis of Ethyl 3-(methylthio)propionate. This guide addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experimental setup.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound, typically achieved through a thia-Michael addition of methyl mercaptan to ethyl acrylate (B77674), can stem from several factors. The primary areas to investigate are reactant quality, reaction conditions, and the choice of catalyst. Incomplete reactions, the formation of side products, and loss of product during workup and purification are all potential contributors to a diminished yield.
Q2: How do the quality and purity of my starting materials affect the reaction?
The purity of your reactants is critical for achieving a high yield.[1]
-
Ethyl Acrylate: The presence of polymerization inhibitors, often added to commercial ethyl acrylate, can quench the reaction. It is advisable to use freshly distilled ethyl acrylate or pass it through a column of basic alumina (B75360) to remove inhibitors. Polymerization of ethyl acrylate is a potential side reaction that can be initiated by impurities or improper storage.
-
Methyl Mercaptan: This reactant is a gas at room temperature and is typically used as a solution or condensed at low temperatures. Ensure the accurate measurement of the amount of methyl mercaptan being introduced to the reaction. Impurities such as dimethyl sulfide (B99878) or other thiols can lead to the formation of undesired side products.
Q3: What are the optimal reaction conditions for this synthesis?
The thia-Michael addition is sensitive to several parameters.
-
Temperature: The reaction is typically exothermic. It is crucial to control the temperature to prevent side reactions, such as the polymerization of ethyl acrylate. Running the reaction at room temperature or slightly below is often recommended. A Japanese patent suggests that the reaction between an alcohol and an acrylate ester using an alkali metal alkoxide catalyst is preferably carried out at a temperature of 0-80 °C.
-
Solvent: While the reaction can be run neat, the use of a polar aprotic solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724) can improve the reaction rate by promoting the formation of the thiolate anion.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
Q4: Which catalyst should I use, and how does it impact the yield?
The choice of catalyst is a critical factor influencing both the rate and yield of the reaction. Both base-catalyzed and nucleophilic catalysis pathways are common for thia-Michael additions.
-
Base Catalysis: Weak organic bases like triethylamine (B128534) (TEA) are commonly used. Stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective but may promote side reactions if not used carefully. Inorganic bases like sodium methoxide (B1231860) can also be employed.
-
Nucleophilic Catalysis: Phosphines, such as triphenylphosphine (B44618) (TPP) or trimethylphosphine (B1194731) (TMP), can act as nucleophilic catalysts.
-
Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst® A21 offer the advantage of easy removal from the reaction mixture by filtration, simplifying the workup process.
| Catalyst | Type | Typical Loading (mol%) | Relative Reaction Time | Reported Yield | Notes |
| Triethylamine (TEA) | Base | 10 - 20 | Moderate to Long | Good to High | Common and cost-effective. |
| DBU | Base | 1 - 5 | Short | High | Very effective, but can promote side reactions. |
| Triphenylphosphine (TPP) | Nucleophilic | 5 - 10 | Moderate | High | Generally clean reactions. |
| Amberlyst® A21 | Heterogeneous Base | Varies (by weight) | Moderate | High | Easily recyclable, simplifying purification. |
Q5: I'm observing unexpected peaks in my GC-MS analysis. What are the likely side products?
Several side reactions can occur, leading to the formation of impurities.
-
Polymerization of Ethyl Acrylate: This is a common issue, especially at higher temperatures or in the presence of radical initiators. The resulting polymer will be a viscous material that can complicate purification.
-
Oxidation of Methyl Mercaptan: Methyl mercaptan can be oxidized to dimethyl disulfide, especially if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).
-
Bis-addition Product: Although less common with a 1:1 stoichiometry, it is possible for a second molecule of ethyl acrylate to react with the product, especially if there is a localized excess of the acrylate.
Q6: How can I minimize product loss during workup and purification?
Significant yield loss can occur during the isolation and purification of this compound.
-
Workup: The workup procedure typically involves quenching the catalyst (e.g., with a dilute acid for a basic catalyst), followed by extraction with an organic solvent. Ensure complete extraction by performing multiple extractions. Washing the organic layer with brine can help to remove water.
-
Purification: The most common method for purifying this compound is distillation under reduced pressure. The boiling point of the product is approximately 196-197 °C at atmospheric pressure. Distilling at a lower pressure will reduce the risk of product decomposition. Careful control of the distillation parameters is necessary to achieve good separation from any remaining starting materials or side products.
Frequently Asked Questions (FAQs)
Q: What is the primary reaction for synthesizing this compound?
A: The most common and efficient method is the thia-Michael addition of methyl mercaptan to ethyl acrylate.[1] This is an atom-economical reaction where the sulfur atom of the thiol adds to the β-carbon of the α,β-unsaturated ester.
Q: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for monitoring the disappearance of starting materials and the formation of the product and any volatile side products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product.
Q: Are there any safety precautions I should be aware of?
A: Yes. Methyl mercaptan is a toxic and flammable gas with a very strong, unpleasant odor. This reaction should be performed in a well-ventilated fume hood. Ethyl acrylate is also flammable and a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Ethyl acrylate (freshly distilled or passed through basic alumina)
-
Methyl mercaptan (as a solution in a suitable solvent or condensed gas)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of inert gas, charge the flask with ethyl acrylate (1.0 equivalent) and the chosen solvent (e.g., DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add triethylamine (0.1 equivalents) to the stirred solution.
-
From the dropping funnel, add a solution of methyl mercaptan (1.1 equivalents) dropwise over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC until the ethyl acrylate is consumed.
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Signaling Pathways and Workflows
Caption: Base-catalyzed reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Interrelationship of key parameters affecting the reaction yield.
References
Optimizing reaction conditions for the synthesis of Ethyl 3-(methylthio)propionate.
Technical Support Center: Synthesis of Ethyl 3-(methylthio)propionate (B1239661)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl 3-(methylthio)propionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the base-catalyzed Michael addition of methyl mercaptan to ethyl acrylate (B77674). This reaction is favored for its high atom economy and generally good yields.
Q2: What are the critical parameters to control during the synthesis?
A2: To achieve high yield and purity, it is crucial to control the following parameters:
-
Temperature: To prevent unwanted side reactions like the polymerization of ethyl acrylate.
-
Catalyst Selection and Concentration: The choice and amount of catalyst significantly impact the reaction rate and the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of methyl mercaptan to ethyl acrylate can influence the reaction completeness and impurity profile.
-
Solvent: The choice of solvent can affect reaction rates and solubility of reactants and catalysts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting materials (ethyl acrylate and methyl mercaptan) and the formation of the desired product.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound for flavor and fragrance applications typically has a purity of ≥99.0%.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The base catalyst may have degraded. 2. Low Reaction Temperature: The temperature might be too low for the chosen catalyst and solvent system. 3. Presence of Inhibitors: Ethyl acrylate is often supplied with polymerization inhibitors (e.g., hydroquinone), which might interfere with the reaction. | 1. Use a fresh batch of catalyst. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Consider removing the inhibitor by washing the ethyl acrylate with an aqueous base solution, followed by drying. |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or catalyst concentration. 2. Side Reactions: Polymerization of ethyl acrylate or oxidation of methyl mercaptan. 3. Loss during Work-up/Purification: Suboptimal extraction or distillation procedures. | 1. Increase the reaction time or the catalyst loading incrementally. 2. Maintain a low reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Optimize the work-up procedure, ensuring efficient extraction and careful distillation to avoid loss of the product. |
| Formation of a Viscous or Solid Mass (Polymerization) | 1. High Reaction Temperature: Elevated temperatures can initiate the polymerization of ethyl acrylate. 2. Presence of Radical Initiators: Impurities in the reactants or solvent could initiate polymerization. 3. Absence of Inhibitor: If the inhibitor was removed from ethyl acrylate and the reaction is run at a higher temperature. | 1. Maintain a lower reaction temperature (e.g., 0-25 °C). 2. Use purified reactants and solvents. 3. If a higher temperature is necessary, consider adding a small amount of a suitable polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: Incomplete reaction. 2. Byproducts from Side Reactions: Such as diethyl ether of 3,3'-thiodipropionic acid or disulfide from methyl mercaptan oxidation. 3. Catalyst-related Impurities: Formation of adducts between the catalyst and ethyl acrylate. | 1. Ensure the reaction goes to completion by optimizing reaction time and catalyst concentration. 2. Employ fractional distillation for purification to separate the product from impurities with different boiling points. GC-MS analysis can help identify the specific impurities. 3. Use the minimum effective concentration of the catalyst. |
Data Presentation: Comparison of Reaction Conditions
Note: The following data is illustrative and based on typical outcomes for Michael additions of thiols to acrylates. Actual results may vary based on specific experimental setup and reagent purity.
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Triethylamine (B128534) (TEA) | 5 | THF | 25 | 4 - 8 hours | 85 - 95 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2 | THF | 25 | 2 - 4 hours | 90 - 98 |
| Dimethylphenylphosphine (DMPP) | 0.5 | THF | 25 | < 30 minutes | > 95 |
| Sodium Methoxide | 5 | Methanol | 25 | 1 - 2 hours | 90 - 97 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |
| Tetrahydrofuran (THF) | Triethylamine | 25 | 92 |
| Methanol | Sodium Methoxide | 25 | 95 |
| Acetonitrile | Triethylamine | 25 | 88 |
| Solvent-free | Triethylamine | 30 | 90 |
Table 3: Effect of Temperature on Yield and Purity
| Temperature (°C) | Catalyst | Time (h) | Typical Yield (%) | Typical Purity (%) |
| 0 | Triethylamine | 12 | 85 | > 99 |
| 25 | Triethylamine | 6 | 92 | 98 |
| 50 | Triethylamine | 2 | 90 | 95 (Increased polymer formation) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Triethylamine Catalyst
This protocol is adapted from general procedures for the Michael addition of thiols to acrylates.
Materials:
-
Ethyl acrylate (inhibitor may need to be removed)
-
Methyl mercaptan
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl acrylate (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Catalyst: Add triethylamine (0.05 eq) to the stirred solution.
-
Addition of Thiol: Slowly add methyl mercaptan (1.1 eq) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by GC or TLC until the ethyl acrylate is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Visualizations
Caption: Reaction pathway for the base-catalyzed Michael addition.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Purification of Ethyl 3-(methylthio)propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 3-(methylthio)propionate (B1239661).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of Ethyl 3-(methylthio)propionate synthesized by Fischer esterification?
A1: The most common impurities include unreacted starting materials such as 3-(methylthio)propionic acid and ethanol (B145695). Additionally, byproducts can form, including diethyl ether (from the self-condensation of ethanol), and potentially small amounts of oxidation products of the thioether, such as the corresponding sulfoxide. If the starting 3-(methylthio)propionic acid contained any unreacted 3-mercaptopropionic acid, disulfide byproducts could also be present.
Q2: My final product has a persistent acidic smell. What is the likely cause and how can I remove it?
A2: A persistent acidic odor is most likely due to the presence of unreacted 3-(methylthio)propionic acid. This can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up procedure.[1][2][3]
Q3: After purification, my product is still wet. What is the recommended drying agent?
A3: Anhydrous magnesium sulfate (B86663) or sodium sulfate are suitable drying agents for the organic phase containing this compound after aqueous washes. Ensure sufficient contact time and thorough mixing to remove all traces of water before solvent evaporation.
Q4: Can I use a strong base like sodium hydroxide (B78521) to remove the acidic impurities?
A4: It is not recommended to use strong bases like sodium hydroxide.[2] Strong bases can promote the hydrolysis of the ester product back to the carboxylate salt of 3-(methylthio)propionic acid and ethanol, thus reducing your overall yield.[4]
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify and quantify volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities. High-Performance Liquid Chromatography (HPLC) can also be employed to assess purity.[3]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[5] To drive the reaction to completion, use a large excess of ethanol or remove water as it is formed using a Dean-Stark apparatus.[6] |
| Product Loss During Aqueous Work-up | This compound has some solubility in water. Minimize the volume of aqueous washes and use brine (saturated NaCl solution) for the final wash to reduce solubility in the aqueous phase. |
| Ester Hydrolysis During Work-up | Avoid using strong bases for neutralization. Use a saturated solution of sodium bicarbonate or sodium carbonate to remove acidic impurities.[1][2] |
| Product Loss During Distillation | Ensure the distillation apparatus is properly set up to avoid leaks. Monitor the distillation temperature and pressure closely to prevent co-distillation with lower or higher boiling point impurities. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Purification Strategy |
| Unreacted 3-(methylthio)propionic acid | GC-MS, ¹H NMR (broad peak around 10-12 ppm) | Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.[3][7] |
| Unreacted Ethanol | GC-MS, ¹H NMR (quartet around 3.6 ppm, triplet around 1.2 ppm) | Wash the organic layer with water and then brine. Ethanol is highly soluble in water. |
| Diethyl Ether | GC-MS, ¹H NMR (quartet around 3.5 ppm, triplet around 1.2 ppm) | Diethyl ether is very volatile (boiling point ~34.6 °C). It can be removed during solvent evaporation under reduced pressure or during the initial phase of distillation. |
| Sulfoxide/Sulfone Byproducts | Mass Spectrometry (higher molecular weight ions), ¹H NMR (downfield shift of protons adjacent to sulfur) | These are more polar than the desired product. Purification by column chromatography using a silica (B1680970) gel stationary phase and a non-polar to moderately polar eluent system (e.g., hexane (B92381)/ethyl acetate) should effectively separate these impurities. |
| Disulfide Byproducts | Mass Spectrometry (dimeric molecular weight) | Purification by column chromatography is the most effective method for removing these less volatile and more polar impurities. |
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of Acidic Impurities
-
Transfer the crude reaction mixture to a separatory funnel.
-
If an organic solvent was used for the reaction, add deionized water to the separatory funnel. If the reaction was run neat in ethanol, add a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether to extract the product.
-
Add saturated aqueous sodium bicarbonate solution in portions.
-
Gently swirl the separatory funnel and periodically vent to release the pressure from the evolved carbon dioxide.
-
Continue adding sodium bicarbonate solution until no more gas evolution is observed.
-
Shake the separatory funnel vigorously, remembering to vent frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the fractions that distill at the expected boiling point of this compound (approximately 196-197 °C at atmospheric pressure).[1] The boiling point will be lower under reduced pressure.
-
Monitor the temperature at the still head; a stable temperature during distillation indicates a pure fraction.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure: a. Prepare a slurry of silica gel in the initial, non-polar eluent. b. Pack a chromatography column with the slurry. c. Dissolve the crude this compound in a minimal amount of the initial eluent. d. Carefully load the sample onto the top of the silica gel bed. e. Begin eluting with the mobile phase, starting with the lowest polarity. f. Collect fractions and monitor their composition by TLC. g. Combine the pure fractions containing this compound. h. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for selecting a purification strategy based on impurity type.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Common side reactions in the synthesis of Ethyl 3-(methylthio)propionate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(methylthio)propionate (B1239661).
Troubleshooting Common Side Reactions
The synthesis of Ethyl 3-(methylthio)propionate, commonly achieved through the Michael addition of methyl mercaptan to ethyl acrylate (B77674), can be accompanied by several side reactions. This section provides a guide to identifying and mitigating these issues.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time.- Optimize catalyst concentration.- Ensure proper mixing. |
| Formation of side products. | Refer to specific side reaction entries below. | |
| Presence of High Molecular Weight Impurities (Polymerization) | Spontaneous polymerization of ethyl acrylate, often initiated by heat or impurities. | - Maintain a low reaction temperature (e.g., below 40°C).- Use a polymerization inhibitor if necessary.- Ensure the purity of starting materials. |
| Detection of Dimethyl Disulfide Impurity | Oxidation of methyl mercaptan, which can be catalyzed by trace metals or occur in the presence of air (oxygen). | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Ensure starting materials are free from oxidizing agents. |
| Formation of Aza-Michael Adducts | Reaction of the amine catalyst with ethyl acrylate. This is more common with primary and secondary amine catalysts. | - Use a tertiary amine or a non-amine catalyst (e.g., a phosphine-based catalyst).- If using a primary or secondary amine, use the minimum effective catalyst concentration.- These adducts can sometimes be converted to the desired product by reacting with excess methyl mercaptan. |
| Inconsistent Reaction Rates | Variations in catalyst activity or reagent purity. | - Use a fresh, high-purity catalyst.- Ensure consistent quality of starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the base-catalyzed Michael addition of methyl mercaptan to ethyl acrylate. This reaction is favored for its high atom economy and relatively straightforward procedure.[1]
Q2: Which catalysts are typically used for the Michael addition in this synthesis?
A2: A variety of bases can be used to catalyze the reaction. Common choices include tertiary amines such as triethylamine (B128534), as well as alkali metal alkoxides like sodium ethoxide. Phosphine-based catalysts can also be employed and may offer advantages in minimizing certain side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials (methyl mercaptan and ethyl acrylate) and the formation of the product.
Q4: What are the key parameters to control to maximize the yield and purity?
A4: To achieve high yield and purity, careful control of reaction conditions is crucial.[1] Key parameters include:
-
Temperature: Maintaining a low and consistent temperature helps to prevent the polymerization of ethyl acrylate.
-
Catalyst Concentration: Using the optimal amount of catalyst is important to ensure a reasonable reaction rate without promoting side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert gas like nitrogen or argon minimizes the oxidation of methyl mercaptan.
-
Purity of Reagents: Using high-purity starting materials and solvents is essential to avoid introducing impurities that could catalyze side reactions.
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is fractional distillation under reduced pressure. This technique effectively separates the product from unreacted starting materials and lower-boiling impurities. Column chromatography can also be used for smaller-scale purifications.
Experimental Protocols
General Protocol for the Base-Catalyzed Synthesis of this compound
This protocol describes a general laboratory-scale procedure. Optimization of specific parameters may be required based on the scale and available equipment.
Materials:
-
Ethyl acrylate
-
Methyl mercaptan
-
Triethylamine (catalyst)
-
Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.
-
Charge the reaction vessel with ethyl acrylate and the anhydrous solvent.
-
Begin bubbling the inert gas through the solution to create an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 10-20°C) using an ice bath.
-
Slowly add a solution of methyl mercaptan and a catalytic amount of triethylamine via the dropping funnel while maintaining the temperature.
-
Stir the reaction mixture at the controlled temperature and monitor its progress using GC or TLC.
-
Once the reaction is complete, quench the reaction by washing the mixture with a dilute acid solution (e.g., 1M HCl) to neutralize the catalyst.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Main Synthesis and Side Reaction Pathways
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Chromatographic Resolution of Ethyl 3-(methylthio)propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Ethyl 3-(methylthio)propionate (B1239661).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of Ethyl 3-(methylthio)propionate, covering both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Peak asymmetry is a common issue that can compromise resolution and quantification. Here are the primary causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the sulfur atom in this compound, leading to peak tailing.
-
Solution: Use an end-capped column or a column with a more inert stationary phase. Adding a small amount of an acidic modifier, like formic acid or phosphoric acid, to the mobile phase can help suppress silanol activity.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can lead to peak fronting.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Q2: How can I improve the separation between this compound and other components in my sample?
A2: Improving resolution often involves optimizing the mobile phase composition and other chromatographic parameters.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water directly impacts retention and selectivity.
-
Solution: Perform a gradient optimization study, varying the slope of the gradient. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the analysis time.
-
Column Chemistry: Different stationary phases offer different selectivities.
-
Solution: If using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded phase column to achieve a different separation profile.
-
Gas Chromatography (GC)
Q1: My this compound peak is tailing. What are the common causes in GC?
A1: Peak tailing in GC can be caused by several factors:
-
Active Sites: Active sites in the GC inlet liner, column, or detector can interact with the analyte. Sulfur compounds are particularly prone to this.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column according to the manufacturer's instructions.
-
-
Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing.
-
Solution: Trim the first few centimeters of the column. Using a guard column can also help protect the analytical column.
-
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth as specified by the instrument manufacturer.
-
Q2: I am experiencing low sensitivity or no peak for this compound. What should I check?
A2: Low sensitivity for volatile sulfur compounds is a frequent challenge.
-
Analyte Adsorption: Sulfur compounds can be lost due to adsorption in the sample flow path.
-
Solution: Ensure all components in the flow path (liner, ferrules, etc.) are inert. Consider using a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) for enhanced sensitivity and selectivity.
-
-
Sample Preparation: Inefficient extraction or pre-concentration can lead to low analyte concentration.
-
Detector Settings: Incorrect detector parameters can result in a poor signal.
-
Solution: Optimize detector gas flows (e.g., air, hydrogen for an FID) and temperature for maximum response to your target analyte.
-
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18 or Newcrom R1, 3-5 µm particle size | End-capped columns are preferred to minimize peak tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Formic acid is MS-compatible.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid | |
| Gradient | Start with a low percentage of B, ramp to a higher percentage | A shallow gradient is often necessary to resolve complex mixtures. |
| Flow Rate | 0.8 - 1.2 mL/min | Lower flow rates can improve resolution. |
| Column Temperature | 25 - 40 °C | Maintaining a stable temperature is crucial for reproducible retention times. |
| Injection Volume | 5 - 20 µL | Optimize to avoid column overload. |
| Detector | UV at 210-220 nm or Mass Spectrometer (MS) | MS provides higher selectivity and sensitivity. |
Table 2: Typical GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | DB-5ms, HP-5ms, or equivalent (low to mid-polarity) | Low-bleed columns are essential for trace analysis. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate. |
| Inlet Temperature | 250 °C | |
| Injection Mode | Splitless (for trace analysis) or Split | Optimize split ratio for concentration. |
| Oven Program | Initial Temp: 40-60°C, hold for 1-2 min | A temperature ramp is necessary to elute the compound. |
| Ramp: 5-10°C/min to 250-280°C, hold for 2-5 min | ||
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Sulfur Chemiluminescence Detector (SCD) | SCD is highly specific and sensitive for sulfur compounds. |
| Detector Temperature | 280-300 °C |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 10% B
-
18.1-25 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm or MS with Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Headspace-SPME-GC-MS Method for Volatile Sulfur Compounds including this compound
-
Sample Preparation (HS-SPME):
-
Place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the volatility of the analytes.
-
Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Incubate the sample at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C.[2]
-
-
GC-MS System:
-
Column: DB-WAX or equivalent polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: 250°C, Splitless mode for 1 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature 40°C, hold for 3 min.
-
Ramp at 5°C/min to 220°C, hold for 5 min.
-
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 35-350.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for low GC sensitivity.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
Eliminating impurities during the purification of Ethyl 3-(methylthio)propionate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in eliminating impurities during the purification of Ethyl 3-(methylthio)propionate (B1239661).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for Ethyl 3-(methylthio)propionate?
A1: The most prevalent industrial synthesis method is the Michael addition of methyl mercaptan to ethyl acrylate (B77674). An alternative route is the esterification of 3-(methylthio)propionic acid with ethanol.
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Methyl mercaptan, ethyl acrylate, 3-(methylthio)propionic acid, or ethanol.
-
Catalyst-Related Byproducts: If a nucleophilic catalyst (e.g., DMAP, DBU, or a phosphine) is used in the Michael addition, it can sometimes form adducts with ethyl acrylate.[1][2][3]
-
Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of Ethyl 3-(methylsulfinyl)propionate (the sulfoxide) and Ethyl 3-(methylsulfonyl)propionate (the sulfone).
-
Side-Products from Esterification: If using an acid catalyst like sulfuric acid for esterification, side-products such as diethyl ether can form from the dehydration of ethanol.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities.[4] High-Performance Liquid Chromatography (HPLC) is also a suitable method for analysis.[5]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
Characteristic odors of methyl mercaptan (unpleasant sulfurous smell) or ethyl acrylate (acrid).
-
Additional peaks corresponding to the starting materials in GC or HPLC chromatograms.
Possible Causes:
-
Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or inadequate temperature.
-
Inefficient removal during work-up or purification.
Solutions:
-
Reaction Optimization: Ensure the reaction goes to completion by adjusting stoichiometry (a slight excess of one reactant may be necessary), reaction time, or temperature.
-
Aqueous Wash: A wash with a dilute base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting materials like 3-(methylthio)propionic acid. A subsequent brine wash will help remove water-soluble components.
-
Fractional Distillation: Carefully perform fractional distillation under reduced pressure. The difference in boiling points between the product and the starting materials should allow for their separation.
-
Column Chromatography: If distillation is ineffective, column chromatography provides a high-resolution separation method.
Issue 2: Discoloration (Yellowing) of the Purified Product
Symptoms:
-
The final product has a pale yellow to yellow appearance instead of being colorless.[6]
Possible Causes:
-
Presence of colored impurities formed during the reaction.
-
Degradation of the product or impurities upon exposure to air or light, or at elevated temperatures during distillation.
-
Trace amounts of catalyst residues.
Solutions:
-
Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter the mixture to remove the carbon, which can adsorb colored impurities.
-
Column Chromatography: This is a very effective method for removing colored impurities.
-
Distillation under Inert Atmosphere: Perform distillation under a nitrogen or argon atmosphere to minimize oxidation. Ensure the distillation temperature is as low as possible by using a good vacuum.
Issue 3: Presence of Higher Boiling Impurities
Symptoms:
-
Peaks with longer retention times than the main product in the GC chromatogram.
-
Difficulty in achieving high purity (>99%) even after simple distillation.
Possible Causes:
-
Formation of dimers or oligomers of the starting materials.
-
Presence of catalyst-adducts or other high molecular weight byproducts.
-
Oxidation of the product to the corresponding sulfoxide (B87167) or sulfone, which have significantly higher boiling points.
Solutions:
-
Vacuum Fractional Distillation: A well-packed fractional distillation column under high vacuum is essential for separating compounds with close boiling points.
-
Column Chromatography: This is the preferred method for removing non-volatile or high-boiling impurities.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for removing impurities with boiling points significantly different from this compound (Boiling Point: 196-197 °C at 760 mmHg).[4]
Methodology:
-
Set up a fractional distillation apparatus with a vacuum source. Use a short Vigreux or packed column for efficient separation.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure and begin heating the distillation flask.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents and unreacted starting materials.
-
Collect the main fraction at the appropriate temperature and pressure.
-
Monitor the purity of the collected fractions by GC or HPLC.
Typical Distillation Parameters:
| Parameter | Value |
| Pressure | 10-20 mmHg |
| Head Temperature | ~80-90 °C |
Note: The optimal temperature and pressure may vary depending on the efficiency of the vacuum system and the distillation column.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities that are difficult to separate by distillation, such as isomers, oxidation products, and colored impurities.
Methodology:
-
Slurry Preparation: Choose an appropriate solvent system based on TLC analysis. A common starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[7][8] The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica (B1680970) gel (230-400 mesh) using the chosen eluent.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recommended Solvent Systems:
| Polarity of Impurities | Recommended Solvent System |
| Less Polar | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) |
| More Polar | Hexane/Ethyl Acetate (e.g., 1:1) or Dichloromethane/Methanol (e.g., 99:1)[8] |
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (%) | Final Purity (%) | Major Impurities Removed |
| Vacuum Distillation | 95 | >99 | Unreacted starting materials, low-boiling byproducts |
| Flash Chromatography | 95 | >99.5 | Colored impurities, oxidation products, isomers |
Note: These are typical values and may vary depending on the initial purity and the specific experimental conditions.
Visualizations
References
- 1. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Catalyst selection for optimizing Ethyl 3-(methylthio)propionate synthesis.
Welcome to the technical support center for the synthesis of Ethyl 3-(methylthio)propionate (B1239661). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 3-(methylthio)propionate?
A1: The most prevalent and industrially applied method for synthesizing this compound is the thia-Michael addition (also known as conjugate addition) of methanethiol (B179389) (methyl mercaptan) to ethyl acrylate (B77674).[1] This reaction is typically facilitated by a catalyst to achieve high yield and purity.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are methanethiol (CH₃SH) and ethyl acrylate (CH₂=CHCOOC₂H₅). Various catalysts and solvents can be employed depending on the chosen protocol.
Q3: What safety precautions should be taken when handling methanethiol?
A3: Methanethiol is a toxic, flammable gas with a very strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Due to its volatility and gaseous nature at room temperature, it is often generated in situ or handled as a cooled liquid or a solution.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Typically, monitoring involves observing the disappearance of the starting materials (ethyl acrylate) and the appearance of the product.
Catalyst Selection Guide
The choice of catalyst is crucial for optimizing the synthesis of this compound. The selection depends on desired reaction speed, yield, and considerations regarding side reactions and catalyst removal. The primary catalysts used are basic, falling into two main categories: amines and phosphines.
Mechanism Overview:
The thia-Michael addition can proceed through two primary catalytic pathways:
-
Base-Catalyzed Pathway: A basic catalyst deprotonates the thiol (methanethiol) to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the ethyl acrylate.
-
Nucleophile-Initiated Pathway: A nucleophilic catalyst (like a phosphine) first attacks the ethyl acrylate, generating a reactive zwitterionic intermediate. This intermediate then deprotonates the thiol, forming the thiolate anion which proceeds to react.
Below is a diagram illustrating the catalyst selection logic.
Caption: Catalyst selection logic for this compound synthesis.
Catalyst Comparison
| Catalyst Type | Example | Relative Speed | Typical Yield | Key Considerations |
| Tertiary Amines | Triethylamine (B128534) (TEA) | Moderate | Good to Excellent | Slower reaction times may require heating. Lower cost and readily available.[2][3] |
| Primary Amines | Hexylamine | Fast | Good to Excellent | Generally faster than tertiary amines.[4] |
| Phosphines | Dimethylphenylphosphine (B1211355) (DMPP) | Very Fast | Excellent | Highly efficient, often providing quantitative conversion in minutes at room temperature.[2][5][6] Can participate in side reactions if not used at catalytic levels.[2][5][6] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Amine-Catalyzed Synthesis
This protocol is adapted from general procedures for base-catalyzed thia-Michael additions.
Workflow Diagram:
Caption: Workflow for amine-catalyzed synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), combine ethyl acrylate (1.0 equivalent) and a suitable solvent (e.g., tetrahydrofuran, THF). Add triethylamine (0.1 equivalents).
-
Addition of Methanethiol: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of methanethiol (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC or TLC until the ethyl acrylate is consumed.
-
Workup: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: Phosphine-Catalyzed Synthesis
This protocol is based on the high efficiency of phosphine catalysts.
Methodology:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer under an inert atmosphere, dissolve ethyl acrylate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, DCM).
-
Catalyst Addition: Add dimethylphenylphosphine (DMPP) (0.01-0.05 equivalents).
-
Addition of Methanethiol: At room temperature, slowly add a solution of methanethiol (1.05 equivalents) in the same solvent.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 30-60 minutes. Monitor by GC or TLC.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by vacuum distillation. Due to the high efficiency, a simple filtration through a short plug of silica (B1680970) gel to remove the catalyst followed by solvent evaporation may be sufficient if high purity is achieved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The amine or phosphine catalyst may have degraded. | Use a fresh bottle of catalyst. Ensure proper storage conditions. |
| Insufficient Catalyst: The amount of catalyst may be too low. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | |
| Low Reaction Temperature: For amine-catalyzed reactions, room temperature may not be sufficient. | Gently heat the reaction mixture (e.g., to 40-50°C) and monitor its progress. | |
| Poor Quality Reagents: Starting materials (ethyl acrylate or methanethiol source) may be of low purity or contain inhibitors. | Use freshly distilled ethyl acrylate. Ensure the methanethiol source is of high purity. | |
| Presence of Side Products | Dimerization/Polymerization of Ethyl Acrylate: This can occur in the presence of strong bases or initiators. | Add the methanethiol slowly to the mixture of ethyl acrylate and catalyst. Maintain a low reaction temperature during the addition. |
| Formation of Bis-adduct (Thioether Sulfide): Excess methanethiol may react further. | Use a slight excess, but not a large excess, of methanethiol (e.g., 1.05-1.1 equivalents). | |
| Phosphine-Acrylate Adduct: At high concentrations, phosphine catalysts can act as nucleophiles and add to the ethyl acrylate.[2][5][6] | Keep the phosphine catalyst concentration at a catalytic level (e.g., < 5 mol%). | |
| Difficulty in Product Purification | Co-distillation with Solvent: The boiling point of the product may be close to that of the solvent. | Choose a solvent with a significantly lower or higher boiling point than the product. |
| Product is a similar polarity to a side-product: This can make chromatographic separation difficult. | Optimize the reaction conditions to minimize the formation of the side-product. Consider using a different purification technique, such as fractional distillation. | |
| Residual Catalyst: Amine or phosphine catalysts may be present in the final product. | For amine catalysts, wash the organic layer with a dilute acid solution during workup. For phosphine catalysts, consider an oxidative workup or filtration through silica gel. |
Product Characterization Data:
-
Appearance: Colorless to pale yellow liquid.[7]
-
Odor: Onion-like, fruity, sweet.[7]
-
Boiling Point: 196-197 °C at 760 mmHg.[7]
-
Density: 1.030-1.035 g/mL.[7]
-
Refractive Index: 1.457-1.463.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Semantic Scholar [semanticscholar.org]
- 6. research.monash.edu [research.monash.edu]
- 7. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the degradation of Ethyl 3-(methylthio)propionate during analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 3-(methylthio)propionate (B1239661) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-(methylthio)propionate and why is its analysis challenging?
This compound (CAS No. 13327-56-5) is a volatile sulfur compound known for its characteristic fruity and sulfurous aroma, found in foods like pineapple and wine.[1][2] Analytically, it can be challenging due to its volatility and the susceptibility of the thioether group to oxidation, which can lead to inaccurate quantification.[3]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway is the oxidation of the sulfur atom in the thioether group. This can occur in the presence of oxygen, and the process can be accelerated by elevated temperatures and light exposure. The main degradation products are the corresponding sulfoxide (B87167) and, with further oxidation, the sulfone.[3] Hydrolysis of the ester group is another potential degradation pathway, particularly under strong acidic or basic conditions.
Q3: What are the ideal storage conditions for this compound analytical standards?
To minimize degradation, analytical standards of this compound should be stored in a cool, dark place, preferably in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
Q4: How can I prevent degradation during sample preparation?
To prevent degradation during sample preparation, it is crucial to work quickly and minimize the sample's exposure to air and heat. Use deactivated glassware to prevent adsorption of this active compound. If the sample matrix is complex, consider using solvent-free extraction techniques like headspace solid-phase microextraction (HS-SPME) to minimize the introduction of non-volatile residues that can cause issues in the GC system.
Troubleshooting Analytical Issues
This section addresses common problems encountered during the gas chromatography (GC) analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Symptom: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail."
-
Potential Cause: Active sites in the GC system, such as in the inlet liner, at the head of the column, or in the transfer lines, can interact with the sulfur-containing analyte, causing peak tailing.
-
Solution:
-
Use Deactivated Consumables: Ensure that the GC inlet liner and the analytical column are highly inert (deactivated). Replace the liner and trim the first few centimeters of the column if activity is suspected.
-
Optimize Temperatures: While a higher inlet temperature can improve vaporization, excessively high temperatures can cause thermal degradation. A typical starting point for the inlet temperature is 250 °C.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Symptom: The peak area or height for replicate injections of the same standard or sample varies significantly.
-
Potential Cause: This can be due to degradation of the analyte in the vial after opening, leaks in the injection system, or variability in the injection technique.
-
Solution:
-
Sample Stability: Prepare fresh standards regularly. Once a vial is opened, consider purging the headspace with an inert gas before re-sealing to minimize oxidation.
-
System Check: Perform a leak check on the GC inlet, including the septum and syringe.
-
Autosampler Use: Utilize an autosampler for injections to ensure consistent injection volume and speed.
-
Issue 3: Appearance of Ghost or Unexpected Peaks
-
Symptom: Peaks appear in the chromatogram that are not present in the sample or standard, or a peak from a previous injection appears in a subsequent run.
-
Potential Cause: Carryover from a previous injection, contamination of the syringe or inlet, or septum bleed can cause ghost peaks. Unexpected peaks could also be degradation products.
-
Solution:
-
System Bake-out: Run a blank gradient with a high final oven temperature to bake out any contaminants from the column.
-
Inlet Maintenance: Regularly clean the GC inlet and replace the septum and liner.
-
Identify Degradants: If new, unexpected peaks appear over time when analyzing a standard, they are likely degradation products (sulfoxide and sulfone). Their retention times will be different from the parent compound.
-
Data Presentation: Stability of Thioether Compounds
| Storage Temperature (°C) | Compound | Approximate Half-life (days) |
| 6.3 | Allyl methyl sulfide | > 20 |
| 30.0 | Allyl methyl sulfide | ~15 |
| 40.3 | Allyl methyl sulfide | ~10 |
| 51.3 | Allyl methyl sulfide | ~5 |
| 60.5 | Allyl methyl sulfide | < 5 |
Data is illustrative and based on the stability of similar thioether compounds.[4]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system.
-
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet
-
Mass Spectrometer
-
Autosampler
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[5]
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound are m/z 148 (molecular ion), 102, 75, and 61.[6]
-
Protocol 2: Representative Stability Study of a Thioether Standard
This protocol outlines a procedure to evaluate the stability of an this compound standard solution under different storage conditions.
-
Materials:
-
Pure this compound standard.
-
High-purity solvent (e.g., methanol (B129727) or ethyl acetate).
-
Amber glass autosampler vials with PTFE-lined caps.
-
Inert gas (argon or nitrogen).
-
GC-MS system.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 µg/mL). From this, prepare a working standard at a lower concentration (e.g., 10 µg/mL).
-
Sample Aliquoting: Dispense the working standard into multiple amber glass vials.
-
Storage Conditions:
-
Group 1 (Control): Analyze immediately (Time 0).
-
Group 2 (Refrigerated, Inert): Purge the headspace of the vials with an inert gas, seal tightly, and store at 4 °C in the dark.
-
Group 3 (Room Temp, Air): Seal the vials with air in the headspace and store at room temperature (~25 °C) exposed to ambient light.
-
Group 4 (Accelerated, Air): Seal the vials with air in the headspace and store at an elevated temperature (e.g., 40 °C) in the dark.
-
-
Analysis Schedule: Analyze aliquots from each group at regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the initial concentration remaining versus time for each storage condition. Monitor for the appearance and increase in the peak areas of potential degradation products (sulfoxide and sulfone).
-
Visualizations
References
- 1. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 2. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability control for breath analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
Technical Support Center: Enhancing the Extraction Efficiency of Ethyl 3-(methylthio)propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Ethyl 3-(methylthio)propionate from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent and effective methods for extracting this compound, a volatile sulfur compound, are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). HS-SPME is often preferred for its simplicity, sensitivity, and solvent-free nature, making it a green technology.[1][2] LLE is a more traditional method that can be effective but may be more labor-intensive and require significant volumes of organic solvents.
Q2: Which SPME fiber is best suited for this compound extraction?
A2: For volatile sulfur compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3] This combination provides a broad range of selectivity for volatile and semi-volatile compounds. The dual-coating of DVB/CAR offers a high capacity for a wide array of analytes, while the PDMS outer layer aids in the retention of more volatile compounds.
Q3: How can I improve the release of this compound from the sample matrix into the headspace for HS-SPME?
A3: To enhance the partitioning of this compound into the headspace, consider the following:
-
Salting Out: The addition of salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous phase.[1][2][4][5][6] This reduces the solubility of the analyte in the matrix, promoting its transfer to the headspace.
-
Temperature Optimization: Gently heating the sample can increase the vapor pressure of this compound, leading to higher concentrations in the headspace.[2][4][5][6][7] However, excessive heat can negatively impact the adsorption of the analyte onto the SPME fiber.
-
Agitation: Continuous stirring or agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the matrix to the headspace.[7]
Q4: What are the main causes of low recovery for this compound?
A4: Low recovery of this compound can stem from several factors:
-
Suboptimal Extraction Parameters: Incorrect SPME fiber choice, extraction time, or temperature can significantly reduce efficiency.
-
Matrix Effects: Complex matrices can interfere with the extraction process, leading to either suppression or enhancement of the analyte signal.[8][9][10][11][12]
-
Analyte Instability: Sulfur compounds can be prone to degradation or oxidation during sample preparation and extraction.
-
Active Sites in the GC System: Active sites in the GC inlet liner or column can lead to analyte loss.[1][13]
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound
| Possible Cause | Solution |
| Incorrect SPME Fiber | Use a DVB/CAR/PDMS fiber for optimal adsorption of volatile sulfur compounds. |
| Suboptimal Extraction Time/Temp | Optimize extraction time and temperature. For HS-SPME of pineapple volatiles, temperatures around 30-50°C and times of 30-60 minutes have been shown to be effective.[2][4][5][6] |
| Insufficient "Salting Out" | Add NaCl to the sample (typically 1g per 5g of sample) to increase the ionic strength and promote analyte transfer to the headspace.[4][5][6] |
| Analyte Degradation | Minimize sample handling time and consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Matrix Effects | Dilute the sample or use matrix-matched calibration standards for quantification. |
Problem 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
| Possible Cause | Solution |
| Active Sites in GC Inlet/Column | Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider trimming the first few centimeters of the column.[1][13] |
| Column Overload | Dilute the sample extract or reduce the injection volume. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate for your specific GC column dimensions. |
| Inappropriate GC Oven Program | Ensure the initial oven temperature is low enough for analyte focusing. A typical starting temperature is around 40°C.[1] |
Data Presentation
Table 1: Optimization of HS-SPME Parameters for Volatile Compound Extraction from Pineapple
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Analyte Recovery | Reference |
| Temperature | 30°C | 40°C | 50°C | Higher temperatures generally increase the release of volatiles, but can be detrimental for some compounds. Optimal temperature for pineapple volatiles is often around 30°C. | [4][5] |
| Extraction Time | 10 min | 20 min | 30 min | Longer extraction times generally lead to higher recovery, up to the point of equilibrium. An extraction time of around 30 minutes is often optimal. | [4][5] |
| Salt Addition (NaCl) | 1 g | 2 g | 3 g | The addition of salt significantly improves recovery. 1g of NaCl per 5g of sample is a good starting point. | [4][5][6] |
Experimental Protocols
Protocol 1: HS-SPME Extraction of this compound from a Fruit Matrix
-
Sample Preparation: Homogenize 5 g of the fruit sample. Place the homogenized sample into a 20 mL headspace vial.
-
Salt Addition: Add 1 g of sodium chloride (NaCl) to the vial.
-
Incubation: Seal the vial and place it in a heating block or water bath at 30°C. Allow the sample to equilibrate for 10 minutes with agitation.
-
Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 30°C with continued agitation.
-
Desorption and GC-MS Analysis: Immediately desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes. Ramp to 150°C at 3°C/min, then ramp to 240°C at 15°C/min and hold for 5 minutes.[1]
-
MS Parameters: Transfer line temperature of 250°C, ion source temperature of 230°C. Scan range of m/z 35-350.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Homogenize 10 g of the sample with 20 mL of distilled water.
-
Extraction Solvent Addition: Add 20 mL of ethyl acetate to the homogenized sample in a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously for 2 minutes. If an emulsion forms, allow it to stand or add a small amount of saturated NaCl solution to break the emulsion.
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer (ethyl acetate).
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system using the parameters outlined in the HS-SPME protocol.
Mandatory Visualization
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Optimization of Headspace Solid Phase Microextraction (HS-SPME) for the Extraction of Volatile Organic Compounds (VOCs) in MD2 Pineapple | CoLab [colab.ws]
- 5. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Chromatographic Analysis of Ethyl 3-(methylthio)propionate
Welcome to the technical support center for the HPLC analysis of Ethyl 3-(methylthio)propionate (B1239661). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on overcoming peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Tailing can compromise resolution, quantification accuracy, and overall method reliability.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[2][3]
Q2: What properties of Ethyl 3-(methylthio)propionate might cause it to exhibit peak tailing?
While this compound is a neutral compound, the presence of a sulfur atom in its structure can lead to peak tailing. Sulfur-containing compounds can sometimes interact with active sites on the HPLC column's stationary phase or with metal contaminants within the HPLC system. These secondary interactions, in addition to the primary reversed-phase retention mechanism, can cause some molecules to be retained longer, resulting in a tailing peak.
Q3: What are the primary causes of peak tailing in HPLC?
Peak tailing is generally caused by more than one retention mechanism occurring during the separation.[1][3] For a compound like this compound, the most common causes can be categorized as follows:
-
Chemical Interactions: Unwanted interactions between the analyte and the stationary phase. This is often due to:
-
Residual Silanol (B1196071) Groups: Exposed silanol groups (Si-OH) on the surface of silica-based columns can interact with polar analytes.[1][4]
-
Metal Contamination: Trace metals in the silica (B1680970) matrix (like iron or aluminum) or from the HPLC system hardware can act as active sites, especially for compounds with chelating properties.[1][5][6]
-
-
Physical and System Issues:
-
Column Overload: Injecting too much sample mass or volume.[2][7][8]
-
Extra-Column Volume: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening.[9]
-
Column Degradation: A void at the column inlet or a partially blocked frit can distort the peak shape.[8]
-
Improper Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.[2][10]
-
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide will help you systematically identify the root cause of peak tailing for this compound.
Step 1: Check for Column Overload
-
Action: Reduce the concentration of your sample by a factor of 10 and re-inject. Alternatively, decrease the injection volume.[2][7]
-
Observation:
-
If the peak shape improves and becomes more symmetrical, the issue is likely mass overload .[8]
-
If there is no change, proceed to the next step.
-
Step 2: Investigate Chemical Interactions (Active Sites)
-
Action: Inject a neutral, non-polar compound (e.g., Toluene or Acetophenone) that is unlikely to interact with active sites.
-
Observation:
-
If the neutral compound gives a symmetrical peak while this compound continues to tail, the problem is likely due to secondary chemical interactions with the stationary phase.[8] Proceed to Guide 2.
-
If all peaks, including the neutral compound, are tailing, the issue is more likely physical or system-related. Proceed to Guide 3.
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Guide 2: Mitigating Chemical Interactions
If you've identified secondary chemical interactions as the cause of peak tailing, follow these steps.
Strategy 1: Mobile Phase Optimization
The goal is to minimize the interaction of this compound with active silanol groups on the column.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, making them less interactive.[1][7]
-
Use a Buffered Mobile Phase: Buffers help maintain a consistent pH and can also help mask silanol interactions.[7][12]
-
Action: If using an acidic mobile phase, consider using a buffer salt like ammonium (B1175870) formate (B1220265) in conjunction with formic acid, especially for LC-MS applications.[7][12] For LC-UV, phosphate (B84403) buffers can be effective.[7]
-
Strategy 2: Column Selection and Care
The type and condition of your column are critical.
-
Use a Modern, End-capped Column: Modern, high-purity silica (Type B) columns that are "end-capped" have significantly fewer active silanol groups.[1][7] If you are using an older column (Type A), switching to a modern equivalent is highly recommended.[1]
-
Column Cleaning: If the column has been used with other analytes, it may be contaminated. Strongly retained basic compounds can create active sites.
-
Action: Follow a rigorous column flushing and regeneration procedure. (See Protocol 1).
-
Strategy 3: Consider Metal Chelation
If you suspect interactions with metal contamination in your system or column, adding a chelating agent can help.
-
Action: In some cases, adding a weak chelating agent like EDTA to the mobile phase can improve the peak shape for metal-sensitive compounds.[13] However, this is often a last resort and may not be compatible with all detectors (e.g., MS).
Chemical Interaction Diagram
Caption: Interaction of the analyte with active silanol sites on the stationary phase.
Guide 3: Resolving Physical and System Issues
If all peaks are tailing, the problem is likely mechanical. Check these common culprits.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[7] Ensure all fittings are properly made and there are no gaps.
-
Column Void or Contamination: A sudden shock (pressure spike) or chemical attack (high pH) can create a void at the head of the column.[14] Contaminants can also block the inlet frit.
-
Action: First, try back-flushing the column (if the manufacturer allows it). If this doesn't work and a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.[14]
-
-
Sample Solvent Effect: The sample should ideally be dissolved in the initial mobile phase.[2][15]
-
Action: If your sample is dissolved in a stronger solvent (e.g., 100% Acetonitrile) than your mobile phase (e.g., 50% Acetonitrile), try to re-dissolve it in the mobile phase or a weaker solvent.[2]
-
Data and Protocols
Table 1: Troubleshooting Summary for Peak Tailing
| Potential Cause | Diagnostic Test | Primary Solution(s) |
| Mass Overload | Dilute sample or reduce injection volume. | Decrease sample concentration/injection volume. |
| Secondary Silanol Interactions | Inject a neutral standard; if it doesn't tail, this is the likely cause. | Lower mobile phase pH (e.g., add 0.1% Formic Acid). Use a modern, end-capped (Type B) column. |
| Metal Contamination | Persistent tailing on inert columns for chelating compounds. | Use bio-inert or PEEK-lined columns and system components. Consider mobile phase additives like EDTA (use with caution). |
| Extra-Column Volume | Systematic check of tubing and connections. | Use shorter, narrower ID tubing. Ensure proper fitting connections. |
| Column Void/Contamination | Sudden decrease in performance; split or tailing peaks for all analytes. | Reverse flush the column (if permissible). Replace the column. Use a guard column. |
| Inappropriate Sample Solvent | Early eluting peaks are often most affected. | Dissolve the sample in the initial mobile phase composition. |
Protocol 1: General Purpose HPLC Column Cleaning (Reversed-Phase C18)
This protocol is designed to remove strongly retained contaminants that may cause peak tailing. Always consult your specific column's care and use manual first.
Objective: To remove contaminants from a C18 column that may be creating active sites.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with 20-30 column volumes of your mobile phase without the buffer salts (e.g., 50:50 Acetonitrile/Water). This removes precipitated buffer.
-
Organic Wash (Non-polar contaminants): Flush with 20-30 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash (Strongly retained non-polar contaminants): Flush with 20-30 column volumes of Isopropanol (IPA).
-
Return to Intermediate Solvent: Flush with 20-30 column volumes of 100% Acetonitrile.
-
Re-equilibration: Reconnect the column to the detector. Gradually re-introduce your initial mobile phase composition and flush for at least 30 column volumes, or until the baseline is stable.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. silcotek.com [silcotek.com]
- 7. labcompare.com [labcompare.com]
- 8. silicycle.com [silicycle.com]
- 9. chromtech.com [chromtech.com]
- 10. support.waters.com [support.waters.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
Minimizing thermal decomposition of Ethyl 3-(methylthio)propionate in the GC injector.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the thermal decomposition of Ethyl 3-(methylthio)propionate (B1239661) in the Gas Chromatography (GC) injector. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your analytical methods and obtain accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-(methylthio)propionate and why is its analysis challenging by GC?
A1: this compound is a sulfur-containing carboxylic ester.[1] Like many sulfur compounds, it can be thermally labile, meaning it is susceptible to degradation at the high temperatures commonly used in GC injectors.[2] This degradation can lead to inaccurate quantification, poor reproducibility, and the appearance of extraneous peaks in the chromatogram.
Q2: What are the typical signs of thermal decomposition of this compound in my chromatogram?
A2: The primary indicators of thermal decomposition include:
-
Reduced analyte response: The peak area for this compound is lower than expected.
-
Poor peak shape: The peak may exhibit tailing or broadening.
-
Appearance of degradation peaks: New, often smaller and earlier-eluting peaks may appear in the chromatogram.
-
Poor reproducibility: Inconsistent peak areas or shapes across multiple injections of the same sample.
Q3: What is a suitable starting GC injector temperature for the analysis of this compound?
A3: A common starting point for the injector temperature for a wide range of compounds is 250 °C.[3][4] However, given that the boiling point of this compound is 197 °C, a lower starting temperature in the range of 200-250 °C is advisable to minimize the risk of thermal decomposition.[5][6] It is crucial to experimentally optimize this temperature for your specific instrument and conditions.
Q4: How does the choice of GC inlet liner impact the analysis?
A4: The inlet liner plays a critical role in preventing thermal decomposition. An inert liner is essential to minimize active sites that can catalyze degradation.[7] Deactivated glass liners are a good choice. While liners with glass wool can aid in sample vaporization, the wool can also introduce active sites, especially after repeated injections of complex matrices.[7][8] For thermally labile compounds, a liner without glass wool or one with deactivated glass wool is often preferred.
Q5: Should I use a split or splitless injection for this compound?
A5: The choice depends on the concentration of your analyte.
-
Split injection: This is suitable for higher concentration samples. The higher flow rates in the inlet reduce the residence time of the analyte in the hot injector, which can minimize thermal degradation.[9]
-
Splitless injection: This is used for trace analysis. However, the longer residence time in the injector can increase the risk of degradation. If splitless injection is necessary, careful optimization of the injector temperature and the use of a highly inert liner are critical.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
Issue 1: Low Analyte Response or Complete Absence of Peak
| Possible Cause | Recommended Solution |
| Excessive Thermal Decomposition | Lower the injector temperature. A good starting point is just above the boiling point of the analyte (197 °C), for example, 200-220 °C. Perform a temperature optimization study as detailed in the experimental protocols section. |
| Active Sites in the Injector | Use a new, deactivated inlet liner. Ensure all components in the sample path (seals, ferrules) are inert.[10] |
| Incorrect Injection Parameters | For splitless injections, ensure the purge activation time is appropriate. For split injections, a very high split ratio may lead to low response. |
| Column Issues | The column may be contaminated or degraded. Condition the column according to the manufacturer's instructions or trim the first few centimeters. |
Issue 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Active Sites in the System | As with low response, active sites in the liner, column, or other flow path components can cause peak tailing. Replace the liner and septum. Use a column specifically designed for the analysis of active compounds if possible. |
| Injector Temperature Too Low | While high temperatures cause degradation, a temperature that is too low can lead to incomplete and slow vaporization, resulting in peak tailing. Ensure the temperature is sufficient for efficient vaporization. |
| Column Contamination | Non-volatile residues from previous injections can create active sites at the head of the column.[8] Trimming the column can resolve this. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector according to the instrument manufacturer's guidelines. |
Experimental Protocols
Protocol 1: Optimization of GC Injector Temperature
This protocol describes a systematic approach to determine the optimal injector temperature that balances efficient vaporization with minimal thermal decomposition of this compound.
1. Initial GC-MS Conditions (Starting Point)
| Parameter | Setting |
| Injector Temperature | 200 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless (depending on sample concentration) |
| Inlet Liner | Deactivated, single taper glass liner |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min. |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
2. Temperature Gradient Analysis
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Set the initial injector temperature to 200 °C and inject the standard in triplicate.
-
Increase the injector temperature in 10-20 °C increments (e.g., 220 °C, 240 °C, 260 °C, 280 °C).
-
At each temperature setting, perform triplicate injections of the standard.
-
Record the peak area and observe the peak shape for this compound at each temperature.
-
Monitor for the appearance of any new peaks that may be degradation products.
3. Data Analysis and Determination of Optimal Temperature
-
Plot the average peak area of this compound against the injector temperature.
-
The optimal temperature is the point at which the peak area is maximized before it begins to decrease, which would indicate the onset of significant thermal decomposition.[4]
Hypothetical Data Summary for Injector Temperature Optimization
| Injector Temperature (°C) | Average Peak Area (Arbitrary Units) | Observations |
| 200 | 85,000 | Good peak shape, slight tailing. |
| 220 | 95,000 | Improved peak shape, higher response. |
| 240 | 102,000 | Sharp peak, maximum response. |
| 260 | 98,000 | Slight decrease in response, good peak shape. |
| 280 | 82,000 | Significant decrease in response, small degradation peak observed. |
Based on this hypothetical data, an injector temperature of 240 °C would be optimal.
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Key factors contributing to thermal decomposition.
References
- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(methylthio)propionate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 3-(methylthio)propionate (B1239661). The information is presented in a question-and-answer format to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for Ethyl 3-(methylthio)propionate?
A1: The most prevalent and industrially viable method for synthesizing this compound is the base-catalyzed Michael addition of methyl mercaptan to ethyl acrylate (B77674). This reaction is favored for its high atom economy and relatively straightforward execution. Careful control of reaction conditions is crucial to maximize yield and purity, which are critical for its primary applications in the flavor and fragrance industries.[1]
Q2: What are the key safety precautions when handling methyl mercaptan at an industrial scale?
A2: Methyl mercaptan is a highly flammable and toxic gas.[2][3][4] Strict safety protocols are mandatory. Key precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated area or a closed system with a dedicated exhaust.[2][4]
-
Ignition Sources: Elimination of all potential ignition sources such as open flames, sparks, and hot surfaces is critical.[2][4] Explosion-proof equipment and non-sparking tools should be used.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including full-face respirators with suitable cartridges, chemical-resistant gloves, and protective clothing, must be worn.[2][3]
-
Leak Detection: Continuous monitoring for leaks is essential due to the low odor threshold and high toxicity of methyl mercaptan.
-
Emergency Preparedness: An emergency response plan should be in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing agents (dry chemical, foam, or carbon dioxide).[3]
Q3: How can the exothermic nature of the Michael addition be managed during scale-up?
A3: The Michael addition of methyl mercaptan to ethyl acrylate is an exothermic reaction, and heat management is critical to prevent runaway reactions. Strategies for controlling the exotherm at scale include:
-
Controlled Addition: Gradual addition of one reactant (typically methyl mercaptan) to the other allows for better temperature control.
-
Efficient Cooling: The reactor should be equipped with a robust cooling system, such as a cooling jacket or external heat exchanger, to dissipate the heat generated.
-
Solvent Choice: The use of a suitable solvent can help to moderate the reaction temperature.
-
Monitoring: Continuous temperature monitoring is essential to ensure the reaction remains within the desired range.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time: Monitor the reaction progress using GC to determine the optimal reaction time. - Increase catalyst concentration: Gradually increase the catalyst loading while monitoring for side reactions. - Optimize temperature: While the reaction is exothermic, some initial heating might be necessary to overcome the activation energy. Conversely, excessive temperatures can lead to side reactions. |
| Side reactions | - Control temperature: Maintain a consistent and optimal reaction temperature to minimize the formation of byproducts. - Optimize reactant stoichiometry: Ensure the correct molar ratio of reactants is used. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side products. | |
| Product Impurity | Presence of unreacted starting materials | - Improve purification process: Optimize distillation conditions (pressure, temperature) to effectively separate the product from unreacted methyl mercaptan and ethyl acrylate. - Reaction completion: Ensure the reaction has gone to completion through in-process monitoring (e.g., GC). |
| Formation of byproducts (e.g., polymers of ethyl acrylate, disulfides) | - Lower reaction temperature: High temperatures can promote polymerization of ethyl acrylate. - Use of inhibitors: Consider adding a radical inhibitor to prevent polymerization. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of methyl mercaptan to dimethyl disulfide. | |
| Slow Reaction Rate | Insufficient catalyst activity | - Select a more active catalyst: Phosphine-based catalysts are often more active than amine catalysts for thiol additions.[5] - Increase catalyst concentration: Carefully increase the amount of catalyst. |
| Low reaction temperature | - Gently heat the reaction mixture: A moderate increase in temperature can significantly increase the reaction rate. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl Acrylate | 100.12 | 10.0 | 99.88 |
| Methyl Mercaptan | 48.11 | 5.3 | 109.96 |
| Triethylamine (Catalyst) | 101.19 | 0.5 | 4.94 |
| Toluene (B28343) (Solvent) | 92.14 | 20.0 | - |
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for gas is purged with nitrogen.
-
Charging Reactants: Toluene (20.0 kg) and ethyl acrylate (10.0 kg, 99.88 mol) are charged into the reactor. The mixture is stirred and cooled to 5 °C using a circulating chiller.
-
Catalyst Addition: Triethylamine (0.5 kg, 4.94 mol) is added to the reactor.
-
Methyl Mercaptan Addition: Methyl mercaptan (5.3 kg, 109.96 mol) is slowly bubbled into the reaction mixture over a period of 4-6 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the concentration of ethyl acrylate is below 1%.
-
Work-up: Once the reaction is complete, the mixture is washed with a 5% aqueous solution of hydrochloric acid to neutralize the triethylamine, followed by a wash with brine.
-
Solvent Removal: The organic layer is separated, and the toluene is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.
Quality Control - GC-MS Analysis
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 60°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Expected Retention Time for this compound: Approximately 8.5 minutes.
-
Mass Spectrum: Key fragments at m/z 148 (M+), 102, 75, 61.
Visualizations
References
- 1. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpchem.com [cpchem.com]
- 3. nj.gov [nj.gov]
- 4. airgas.com [airgas.com]
- 5. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Refinement of distillation protocols for high-purity Ethyl 3-(methylthio)propionate.
Technical Support Center: High-Purity Ethyl 3-(methylthio)propionate (B1239661) Distillation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Ethyl 3-(methylthio)propionate via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: Understanding the physical properties is critical for designing an effective distillation protocol. Key values are summarized in the table below. The relatively high boiling point suggests that vacuum distillation may be advantageous to prevent thermal decomposition and the formation of sulfur-related impurities.
Q2: What are the potential impurities in crude this compound?
A2: Common impurities can originate from the synthesis process, which often involves the Michael addition of ethyl acrylate (B77674) and methyl mercaptan.[1] Potential impurities include unreacted starting materials, by-products from side reactions, and decomposition products. Given the sulfur content, other volatile sulfur compounds can also be present, which may contribute to off-odors if not properly separated.[2]
Q3: Which type of distillation is recommended for achieving high purity (>99%)?
A3: For separating liquids with close boiling points or for achieving very high purity, fractional distillation is recommended.[3] This method utilizes a fractionating column to provide multiple theoretical plates for vaporization and condensation, leading to a much better separation than simple distillation.[3] For a heat-sensitive compound like this compound, performing fractional distillation under reduced pressure (vacuum) is the ideal approach to minimize degradation.
Q4: How can I monitor the purity of the collected fractions during distillation?
A4: Purity can be monitored by observing the temperature at the still head; a stable temperature reading indicates that a pure component is distilling.[3] For quantitative analysis, collect small samples of the distillate fractions and analyze them using techniques such as Gas Chromatography (GC) to determine the purity and identify any residual impurities.[1] Refractive index measurements can also provide a quick check for fraction consistency.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | [5] |
| Molecular Weight | 148.22 g/mol | [4][6] |
| Boiling Point | 196-197 °C (at 760 mm Hg) | [4][5] |
| Density | 1.032 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.457 - 1.463 | [4][7] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |
| Appearance | Colorless to pale yellow liquid | [5][6][7] |
| Odor | Fruity, pineapple, sulfurous | [4][7] |
Experimental Workflows and Logic Diagrams
Caption: General workflow for fractional distillation of this compound.
Caption: Decision tree for troubleshooting low product purity during distillation.
Troubleshooting Guide
Table 2: Common Distillation Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product has a strong, unpleasant sulfurous odor | - Co-distillation of volatile sulfur impurities.[2]- Thermal decomposition of the product. | - Use a fractionating column with sufficient theoretical plates.- Perform distillation under vacuum to lower the boiling temperature.- Ensure the heating mantle temperature does not significantly exceed the liquid's boiling point.- Consider a pre-treatment step with copper turnings in the distillation flask to react with and remove certain sulfur compounds.[2] |
| Distillation rate is very slow or has stopped | - Insufficient heat input.- Loss of vacuum.- Condenser water is too cold, causing the column to cool excessively.[3] | - Gradually increase the heating mantle setting.- Check all joints and seals for vacuum leaks.- Reduce the flow rate of the cooling water or use slightly warmer water. |
| Bumping / Unstable Boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly. | - Add fresh, inert boiling chips or use a magnetic stir bar for smooth boiling.- Heat the flask gradually to establish a steady boiling rate. |
| Column Flooding | - Excessive boil-up rate (vapor flow is too high).[8][9]- Column insulation is too effective, preventing a proper temperature gradient. | - Reduce the heat input to decrease the rate of vaporization.[10]- Remove or reduce insulation from the column. |
| Column Weeping / Dumping | - Vapor flow is too low to support the liquid on the trays or packing.[8][9][11] | - Increase the heat input to the distillation flask to increase vapor velocity.- Ensure the vacuum is not too deep for the applied heat. |
| Foaming in the Distillation Flask | - Presence of high molecular weight impurities.- High rate of boiling. | - Add a small amount of a high-boiling, non-volatile anti-foaming agent.- Reduce the heating rate.[12] |
Experimental Protocols
Protocol 1: High-Purity Fractional Distillation under Vacuum
This protocol is designed to achieve >99% purity while minimizing thermal degradation.
1. Apparatus Setup:
-
Select a round-bottom flask (RBF) of appropriate size (fill to 1/2 to 2/3 of its volume).
-
Add a magnetic stir bar or fresh boiling chips to the RBF.
-
Fit a fractionating column (e.g., Vigreux or packed column) onto the RBF. For high efficiency, a packed column is preferable.
-
Place a distillation head with a thermometer or temperature probe adapter on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.[3]
-
Attach a condenser to the side arm and a collection flask (RBF) at the end of the condenser using a vacuum-tight adapter.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap installed between the apparatus and the vacuum pump.
-
Ensure all glass joints are properly sealed with appropriate vacuum grease.
2. Distillation Procedure:
-
Charge the crude this compound into the distillation flask.
-
Turn on the cooling water to the condenser.
-
Begin stirring (if using a stir bar).
-
Slowly and carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Once the pressure is stable, begin to heat the distillation flask gently using a heating mantle.
-
Observe the "ring of condensate" as it slowly rises up the fractionating column.[3] A slow rise is crucial for good separation.
-
Fraction Collection:
- Foreshot: Collect the first few milliliters of distillate that come over at a lower temperature. This fraction will contain the most volatile impurities.
- Main Fraction: As the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a new, clean receiving flask. Collect this fraction while the temperature remains constant.
- Tails: If the temperature begins to drop or rise significantly after the main fraction is collected, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this "tails" fraction in a separate flask.
3. Shutdown Procedure:
-
Turn off and lower the heating mantle.
-
Allow the system to cool under vacuum.
-
Once the apparatus is at or near room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and condenser water.
-
Disassemble the apparatus and analyze the collected main fraction for purity.
References
- 1. nbinno.com [nbinno.com]
- 2. myodrinks.co.nz [myodrinks.co.nz]
- 3. Purification [chem.rochester.edu]
- 4. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 5. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 8. FACTORS AFFECTING DISTILLATION COLUMN OPERATION [rccostello.com]
- 9. fiveable.me [fiveable.me]
- 10. google.com [google.com]
- 11. ddpsinc.com [ddpsinc.com]
- 12. m.youtube.com [m.youtube.com]
Addressing matrix effects in the LC-MS/MS analysis of Ethyl 3-(methylthio)propionate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ethyl 3-(methylthio)propionate (B1239661).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of Ethyl 3-(methylthio)propionate?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3][4][5]
Q2: What are the typical signs that matrix effects may be affecting my this compound assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between injections.
-
Inaccurate quantification, leading to high variability in quality control (QC) samples.
-
Non-linear calibration curves, especially at lower concentrations.
-
A noticeable decrease in the sensitivity of the assay.
-
Inconsistent peak areas for the analyte across different batches of the biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique to pinpoint retention times where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer, downstream of the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation in the baseline signal for this compound indicates the presence of co-eluting matrix components that are causing ion suppression (a dip in the signal) or enhancement (a rise in the signal).
-
Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Issue 1: Poor reproducibility and high variability in QC samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix. Phospholipids are a common cause of ion suppression in plasma and serum samples.[5]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects from Different Lots: Perform a quantitative matrix effect assessment using at least six different lots of the biological matrix.
-
Enhance Sample Preparation: Focus on removing problematic matrix components. For this compound, a semi-volatile ester, consider the following:
-
Liquid-Liquid Extraction (LLE): This can be effective in separating the analyte from more polar matrix components.
-
Solid-Phase Extraction (SPE): Choose a sorbent that provides good retention for this compound while allowing interfering components to be washed away.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate and precise quantification.
-
Issue 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components. The sulfur atom in this compound can also sometimes lead to adduct formation or complexation, affecting ionization.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the LC method to separate the analyte from the ion-suppressing regions of the chromatogram identified through post-column infusion. This may involve:
-
Modifying the mobile phase gradient profile.
-
Changing the mobile phase pH.
-
Trying a different stationary phase (e.g., a column with a different chemistry).
-
-
Optimize ESI Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters to maximize the signal for this compound. Key parameters to adjust include:
-
Capillary voltage
-
Nebulizer gas pressure
-
Drying gas flow rate and temperature
-
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot at each concentration:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the Coefficient of Variation (%CV) of the matrix factors across the different lots. A %CV of ≤15% is generally considered acceptable.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Select an appropriate SPE cartridge based on the properties of this compound (e.g., a reversed-phase C18 sorbent).
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a stronger solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Data Presentation
Table 1: Quantitative Matrix Effect Assessment for this compound
| Matrix Lot | Low QC (Peak Area) | High QC (Peak Area) |
| Neat Solution | 55,430 | 545,890 |
| Lot 1 | 48,760 | 498,760 |
| Lot 2 | 50,120 | 510,230 |
| Lot 3 | 47,980 | 490,540 |
| Lot 4 | 51,340 | 520,870 |
| Lot 5 | 49,550 | 505,430 |
| Lot 6 | 48,210 | 495,670 |
| Average | 49,327 | 503,583 |
| %CV | 2.7% | 2.3% |
| Matrix Factor | 0.89 | 0.92 |
Table 2: Comparison of Sample Preparation Techniques
| Sample Prep Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | -45 ± 8 |
| Liquid-Liquid Extraction | 85 ± 7 | -15 ± 4 |
| Solid-Phase Extraction | 92 ± 4 | -8 ± 3 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. zefsci.com [zefsci.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of SPME for Ethyl 3-(methylthio)propionate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing Solid Phase Microextraction (SPME) fibers for the analysis of Ethyl 3-(methylthio)propionate (B1239661).
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-(methylthio)propionate and why is SPME a suitable analysis technique?
This compound (CAS No. 13327-56-5) is a volatile sulfur compound and a carboxylic ester with a molecular weight of 148.22 g/mol .[1][2][3] It is found naturally in fruits like melons and pineapples and contributes to their characteristic aroma.[4] SPME is an ideal technique for its analysis because it is a solvent-free, rapid, and sensitive sample preparation method that concentrates volatile and semi-volatile compounds from a sample's headspace or directly from a liquid matrix.[5][6] This allows for efficient extraction and introduction into a gas chromatograph (GC) for analysis.
Q2: Which SPME fiber is best for analyzing this compound?
The choice of fiber depends on the analyte's polarity and molecular weight.[5][7] For volatile sulfur compounds like this compound, fibers with mixed phases are generally most effective.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This three-phase fiber is often the best choice. It is suitable for a wide range of analytes, including low to high molecular weight compounds, and demonstrates excellent extraction performance for complex samples.[8]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is highly recommended for trace-level analysis of volatile and low-molecular-weight compounds (MW 30-225).[7][9] An 85 µm CAR/PDMS fiber has shown superior extraction efficiency for volatile sulfur compounds in other matrices.[10]
Q3: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for my analysis?
For a volatile compound like this compound, Headspace SPME (HS-SPME) is the most commonly used and recommended method.[11] HS-SPME reduces interference from non-volatile matrix components, which protects the fiber from contamination and potential damage.[6] Direct Immersion (DI-SPME) is typically reserved for less volatile or high-polarity compounds that are difficult to extract from the headspace.[11]
Q4: What is the difference between a traditional SPME fiber and an SPME Arrow?
SPME Arrow is a newer technology that features a larger fiber core, providing a greater surface area and volume of the sorbent phase compared to traditional SPME fibers.[12][13] This design allows the SPME Arrow to extract a larger quantity of analytes in a shorter amount of time, leading to increased sensitivity and improved throughput.[12] For the same extraction time, an SPME Arrow can absorb significantly more compound than a conventional fiber.[12]
SPME Fiber Selection Guide
The following diagram provides a logical workflow for selecting an appropriate SPME fiber.
Troubleshooting Guide
Q1: I am seeing no peaks or very small peaks for my analyte. What should I do?
This is a common issue that can be resolved by systematically checking your instrument and methodology. Follow the workflow below to diagnose the problem.
Step-by-step guidance:
-
Isolate the GC System: The first step is to confirm your GC-MS is working correctly.[14] Directly inject a liquid standard of this compound. If you still see no peak, the issue lies with the GC inlet, column, or detector, not the SPME process.
-
Verify SPME Desorption: If the GC-MS is working, the problem may be in the SPME fiber or the desorption process. Ensure the desorption temperature is adequate (typically 240-270°C for DVB/CAR/PDMS) and the fiber is inserted to the correct depth in the injector port to be in the hottest zone.[15]
-
Check Extraction Conditions: Re-evaluate your extraction parameters. Insufficient extraction time, incorrect temperature, or lack of sample agitation can lead to low recovery.[14] Consider adding salt to the sample to increase the volatility of the analyte.[16]
-
Inspect the Fiber: Visually inspect the SPME fiber. The coating can be stripped or damaged over time, especially with complex matrices, leading to poor extraction efficiency.
Q2: My results have poor reproducibility (high %RSD). How can I improve it?
Poor reproducibility is often caused by inconsistencies in the experimental procedure.
-
Constant Temperature: The sample temperature is critical for quantitative analysis. Use a consistent temperature for all extractions to ensure the headspace equilibrium is the same for every sample.[14]
-
Consistent Timing: Equilibration and extraction times must be precisely controlled. Small variations can lead to significant differences in the amount of analyte absorbed.[6]
-
Fiber Positioning: The depth of the fiber in the sample headspace and in the GC injection port must be consistent for every run.[15] Using an autosampler can greatly improve precision.
-
Agitation: Ensure the same level of agitation (stirring or sonication) is applied to every sample during extraction.[16]
Q3: I am observing carryover from one injection to the next. How can I prevent this?
Carryover occurs when analytes are not fully desorbed from the fiber.
-
Increase Desorption Time/Temperature: The simplest solution is to increase the desorption time (e.g., from 2 to 5 minutes) or temperature to ensure all analytes are transferred to the GC column.[15]
-
Fiber Bake-out: Before the first use or after analyzing a highly concentrated sample, condition the fiber in a separate, clean GC injection port at a high temperature to remove any contaminants.
Q4: My chromatographic peaks are broad. What is the cause?
Peak broadening with SPME is often related to the injection (desorption) step.
-
Use a Narrow Inlet Liner: A narrow-bore GC inlet liner (e.g., 0.75-0.8 mm I.D.) is essential.[11][14] It minimizes the dead volume in the injection port, ensuring the desorbed analytes are transferred to the column in a tight band, resulting in sharp peaks.
-
Splitless Injection: Always use a splitless injection mode for SPME. The split vent should be closed for at least two minutes during desorption to transfer the entire sample onto the column.[14]
Experimental Protocols and Data
General HS-SPME-GC-MS Workflow
The diagram below outlines the standard workflow for analyzing volatile compounds using HS-SPME.
Recommended Fiber Selection Data
| Fiber Coating | Phase Type | Recommended For | Key Characteristics |
| DVB/CAR/PDMS | Mixed (Adsorbent/Absorbent) | Broad range of volatiles and semi-volatiles (C3-C20).[7] | Excellent for screening unknown compounds and complex matrices.[8] |
| CAR/PDMS | Mixed (Adsorbent/Absorbent) | Trace levels of gases and low molecular weight compounds (MW 30-225).[7] | High capacity for very volatile compounds.[10] |
| PDMS/DVB | Mixed (Adsorbent/Absorbent) | Volatiles, amines, and nitro-aromatic compounds (MW 50-300).[7] | A general-purpose fiber for volatiles, including polar compounds.[11] |
| PDMS | Absorbent (Liquid) | Non-polar volatile compounds (MW 60-275).[7] | Good for quantitative analysis due to non-competitive absorption mechanism.[9] |
Key HS-SPME Optimization Parameters
| Parameter | Typical Range / Options | Rationale & Impact on this compound |
| Extraction Temperature | 40 - 70 °C | Increasing temperature enhances analyte volatility, pushing it into the headspace for extraction. However, excessively high temperatures can hinder absorption onto the fiber.[14] An optimal temperature of around 60-70°C is often effective.[10][13] |
| Extraction Time | 15 - 60 min | The time required to reach equilibrium between the sample headspace and the SPME fiber. Longer times increase analyte absorption, but equilibrium must be reached for quantitative analysis.[10][13] |
| Salt Addition | 0.5 - 2 g (e.g., NaCl, Na₂SO₄) | Adding salt to aqueous samples decreases the solubility of organic analytes ("salting-out" effect), increasing their concentration in the headspace and improving extraction sensitivity.[10][16] |
| Agitation | Stirring, Sonication | Agitation of the sample vial accelerates the mass transfer of the analyte from the sample matrix to the headspace, reducing equilibration time and improving sensitivity.[16] |
| Desorption Temperature | 240 - 280 °C | Must be high enough to ensure rapid and complete transfer of the analyte from the fiber to the GC column, but not so high as to cause thermal degradation of the fiber coating.[15] |
| Desorption Time | 2 - 5 min | The duration the fiber remains in the hot injector. Should be long enough to prevent carryover but short enough to ensure sharp chromatographic peaks.[10][15] |
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 4. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 5. supelco.com.tw [supelco.com.tw]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Supelco固相微萃取头选择指南 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ethyl 3-(methylthio)propionate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Ethyl 3-(methylthio)propionate (B1239661): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document presents a side-by-side evaluation of these techniques, supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific application.
Method Comparison
The choice between HPLC and GC-MS for the analysis of Ethyl 3-(methylthio)propionate depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a viable approach. This method is generally robust, cost-effective, and offers high throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. GC-MS provides high sensitivity and specificity, making it ideal for trace-level analysis and confirmation of identity.
The following table summarizes the key performance characteristics of a typical HPLC-UV method and a validated GC-MS method for the quantification of a structurally similar compound, 3-(Methylthio)propanoic acid, which can be considered indicative for this compound analysis.
Performance Characteristics
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 - 1 µM | 1 - 5 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 5 - 20 µM |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Dependent on chromatographic resolution) |
| Sample Throughput | Moderate | High |
Experimental Workflows
The analytical workflows for HPLC and GC-MS methods present distinct steps, primarily in sample preparation and the analytical instrumentation used.
Comparing the flavor profiles of Ethyl 3-(methylthio)propionate and its analogs.
A comprehensive guide comparing the flavor profiles of Ethyl 3-(methylthio)propionate (B1239661) and its analogs, designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of their sensory characteristics, supported by experimental data and methodologies.
Comparative Flavor Profiles of Alkyl 3-(Methylthio)propionates
The flavor and aroma of alkyl 3-(methylthio)propionates are of significant interest in the food and fragrance industries due to their characteristic fruity and sulfurous notes. This guide provides a comparative analysis of Ethyl 3-(methylthio)propionate and its common analogs, detailing their distinct sensory profiles.
Data Summary of Flavor Profiles
The following table summarizes the key flavor and odor descriptors for this compound and its analogs based on sensory evaluation studies.
| Compound | Chemical Structure | Molecular Formula | Flavor/Odor Descriptors | Natural Occurrence (Examples) |
| Mthis compound | CH₃SCH₂CH₂COOCH₃ | C₅H₁₀O₂S | Tropical, fruity, sulfurous, onion, garlic, pineapple, cabbage, radish, spice. | Passionfruit, guava, cooked vegetables. |
| This compound | CH₃SCH₂CH₂COOCH₂CH₃ | C₆H₁₂O₂S | Fruity, pineapple, sulfurous, metallic, onion, garlic, tomato, cooked pineapple. | Pineapple, melon, cheese, beer, wine. |
| Propyl 3-(methylthio)propionate | CH₃SCH₂CH₂COOCH₂CH₂CH₃ | C₇H₁₄O₂S | Fruity, sweet, with a more pronounced waxy and slightly green character compared to the ethyl ester. | Not widely reported in natural sources. |
| Butyl 3-(methylthio)propionate | CH₃SCH₂CH₂COOCH₂(CH₂)₂CH₃ | C₈H₁₆O₂S | Fruity, with a tendency to lose the fresh and fruity character, exhibiting more fatty and less desirable notes as the alkyl chain length increases. | Not widely reported in natural sources. |
Experimental Protocols
A standardized methodology is crucial for the reliable sensory evaluation of flavor compounds. The following protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are widely accepted for characterizing the flavor profiles of volatile compounds like alkyl 3-(methylthio)propionates.
Quantitative Descriptive Analysis (QDA) Protocol
Objective: To identify and quantify the sensory characteristics of this compound and its analogs.
Materials:
-
Samples of Methyl, Ethyl, Propyl, and Butyl 3-(methylthio)propionate (high purity).
-
Odorless solvent for dilution (e.g., propylene (B89431) glycol or mineral oil).
-
Glass sample vials with PTFE-lined caps.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Computerized data-collection system.
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions.
-
Conduct a training phase (10-12 sessions) to familiarize panelists with the sample types and to develop a consensus vocabulary of flavor descriptors.
-
Reference standards for each descriptor should be provided to anchor the panelists' evaluations.
-
-
Sample Preparation:
-
Prepare solutions of each analog at a concentration of 0.1% in the chosen solvent.
-
Present samples in coded, identical vials to blind the panelists.
-
A control sample (solvent only) should be included.
-
-
Evaluation:
-
Panelists evaluate the samples in individual sensory booths.
-
The order of sample presentation should be randomized for each panelist.
-
Panelists rate the intensity of each descriptor on a 15-cm unstructured line scale, anchored from "not perceptible" to "very intense."
-
Panelists should rinse their palate with deionized water between samples.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.
-
Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.
-
Gas Chromatography-Olfactometry (GC-O) Protocol
Objective: To identify the specific volatile compounds responsible for the characteristic aroma of each analog.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Capillary column suitable for flavor analysis (e.g., DB-FFAP or equivalent).
-
Helium as the carrier gas.
-
Samples of each 3-(methylthio)propionate analog.
Procedure:
-
Sample Injection:
-
Inject a 1 µL sample of the diluted analog (0.1% in a volatile solvent like dichloromethane) into the GC inlet.
-
Use a splitless injection mode to maximize sensitivity.
-
-
GC Separation:
-
Set the oven temperature program to separate the volatile compounds effectively (e.g., start at 40°C, hold for 2 min, then ramp to 240°C at 5°C/min).
-
-
Olfactometry and MS Detection:
-
The column effluent is split between the MS detector and the olfactometry port.
-
A trained panelist (or a panel in sequence) sniffs the effluent at the olfactometry port and records the time, duration, and description of each detected aroma.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Correlate the retention times of the aroma events from the olfactometry data with the peaks in the chromatogram.
-
Identify the compounds responsible for the aromas by interpreting their mass spectra and comparing them to a library.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative odor potency of each compound.
-
Visualizations
Conceptual Flavor Profile Comparison
The following diagram illustrates the relationship between the alkyl chain length of 3-(methylthio)propionate analogs and their dominant flavor characteristics.
Experimental Workflow for Sensory Analysis
This diagram outlines the key stages in the comprehensive sensory analysis of flavor compounds.
A Comparative Guide to HPLC and GC Methods for the Analysis of Ethyl 3-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Ethyl 3-(methylthio)propionate (B1239661). This sulfur-containing ester, recognized for its characteristic pineapple and citrus aroma, is a significant compound in flavor and fragrance research, as well as in the study of food chemistry and metabolomics.[1] The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data. This document presents a detailed comparison of HPLC and GC methodologies, supported by illustrative experimental data, to aid researchers in choosing the most suitable method for their specific application.
At a Glance: HPLC vs. GC for Ethyl 3-(methylthio)propionate Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid phase based on analyte interaction with a stationary phase. | Separation of volatile compounds in the gas phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. Direct analysis is possible. | Requires volatile or derivatized analytes. Given its ester nature, direct analysis is feasible. |
| Derivatization | Generally not required. | Typically not required for this analyte due to its volatility. |
| Sensitivity | Detector-dependent. UV detection may have higher limits of detection compared to GC-MS. | Generally offers high sensitivity, particularly with a Mass Spectrometry (MS) or Flame Ionization Detector (FID). |
| Selectivity | Dependent on the column and detector. Co-elution can be a challenge with UV detection in complex matrices. | High selectivity, especially with MS detection, allowing for confident peak identification. |
| Speed | Run times are generally between 10-60 minutes.[2] | Faster analysis, with volatile compounds often eluting in minutes.[2] |
| Cost | Can be more expensive due to the cost of solvents and the need for a high-pressure pump.[2] | Generally more cost-effective, utilizing more affordable carrier gases.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either analytical technique. Below are representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[3]
1. Sample Preparation:
-
For liquid samples, filtration through a 0.45 µm syringe filter is typically sufficient.
-
The sample should be dissolved in the mobile phase.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS detection, 0.1% formic acid can be added to the mobile phase.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
Gas Chromatography (GC) Protocol
This protocol is based on established methods for the analysis of volatile esters.
1. Sample Preparation:
-
The sample can be directly injected if it is in a volatile solvent.
-
For complex matrices, a headspace or solid-phase microextraction (SPME) technique can be employed to isolate the volatile analyte.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
Method Validation and Comparative Data
The following tables summarize the typical performance characteristics for the analysis of this compound by HPLC and GC. Note: The following data is illustrative and based on typical performance for these methods, as a direct comparative study was not found in the initial search.
Table 1: System Suitability
| Parameter | HPLC | GC |
| Theoretical Plates | > 2000 | > 50000 |
| Tailing Factor | < 2.0 | < 1.5 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | < 1.5% |
Table 2: Method Validation Parameters
| Parameter | HPLC | GC-MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | ~0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | ~1.5 | ~0.15 |
Logical Workflow for Method Cross-Validation
The following diagram illustrates the general workflow for the cross-validation of two analytical methods.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Conclusion
The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the study.
-
GC-MS is the preferred method when high sensitivity and specificity are paramount. The mass spectrometric detection provides structural information, which is invaluable for unambiguous identification, especially in complex biological or food matrices.
-
HPLC-UV provides a reliable and cost-effective alternative for applications where high sample throughput and simplicity are key, and the expected concentrations of the analyte are within the detection limits of the UV detector.
Ultimately, the decision should be based on a careful consideration of the analytical goals, sample complexity, and available resources. For regulated environments, a thorough cross-validation as outlined above is essential to ensure the interchangeability of the methods.
References
A Comparative Guide to the Biological Activity of Ethyl 3-(methylthio)propionate and Other Sulfur-Containing Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ethyl 3-(methylthio)propionate (B1239661) and other sulfur-containing esters. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications.
Introduction to Sulfur-Containing Esters
Sulfur-containing compounds are a diverse class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Their unique chemical properties, conferred by the presence of a sulfur atom, allow them to participate in various biological processes and interact with a range of molecular targets. Ethyl 3-(methylthio)propionate is a sulfur-containing ester found in some fruits, such as pineapple, and has garnered interest for its potential biological activities. This guide compares its known effects with those of other sulfur-containing esters, providing a valuable resource for researchers in drug discovery and development.
Comparative Biological Activities
The following sections and tables summarize the reported biological activities of this compound and other relevant sulfur-containing compounds. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.
Anticancer Activity
Some sulfur-containing compounds have demonstrated promising anticancer properties. While specific data for this compound is limited, its corresponding carboxylic acid, 3-(methylthio)propionic acid, has shown activity.
Table 1: Anticancer Activity of Sulfur-Containing Compounds
| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |
| Nano-sulfur (chemogenic) | A549 (Lung Carcinoma) | Cytotoxic | 153.2 ± 0.19 µg/mL | [1] |
| Nano-sulfur (biogenic) | A549 (Lung Carcinoma) | Cytotoxic | 10.49 ± 0.52 µg/mL | [1] |
| Nano-sulfur (chemogenic) | A431 (Epidermoid Carcinoma) | Cytotoxic | 142.41 ± 1.46 µg/mL | [1] |
| Nano-sulfur (biogenic) | A431 (Epidermoid Carcinoma) | Cytotoxic | Not specified | [1] |
| Fluoro-thiourea derivative (14) | HepG2 (Liver Cancer) | Cytotoxic | 1.50 µM | [2] |
| Fluoro-thiourea derivative (14) | A549 (Lung Cancer) | Cytotoxic | 16.67 µM | [2] |
| Fluoro-thiourea derivative (10) | MOLT-3 (Leukemia) | Cytotoxic | 1.20 µM | [2] |
| S-methylcysteine | Mammary Tumors (in vivo) | Chemopreventive | 500-750 fold higher dose than selenium analog | [3] |
Antifungal Activity
The antifungal properties of 3-(methylthio)propanoic acid have been reported, suggesting that its ethyl ester counterpart may also possess similar activities.
Table 2: Antifungal Activity of 3-(Methylthio)propanoic Acid
| Compound | Fungal Strain | Activity | MIC Value | Reference |
| 3-(Methylthio)propanoic acid | Fusarium oxysporum | Antifungal | Data not readily available | [4] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
Many sulfur-containing compounds exhibit anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.
Table 3: Anti-inflammatory Activity of Sulfur-Containing Compounds
| Compound | Cell Line/System | Effect | Mechanism | Reference |
| Ethyl 3',4',5'-trimethoxythionocinnamate | Human endothelial cells | Inhibition of cell adhesion molecules | Inhibits TNF-α-induced NF-κB activation | [5] |
| (3S)-Vestitol | Peritoneal macrophages | Reduced NO, IL-1β, IL-1α, G-CSF, IL-10, GM-CSF | Inhibition of NF-κB pathway | [6] |
| Ethyl caffeate | RAW 264.7 macrophages | Inhibition of NO, iNOS, COX-2, PGE2 | Suppresses NF-κB activation | [7] |
| Propolis extract | Macrophages | Reduced inflammatory cytokines | Downregulation of TLR4, MyD88, NF-κB | [8] |
Antioxidant Activity
The antioxidant capacity of sulfur-containing compounds is a well-documented phenomenon. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Antioxidant Activity of Various Compounds (for context)
| Compound/Essential Oil | Assay | EC50 Value | Reference |
| Clove essential oil | DPPH | 0.05 ± 0.01 mg/mL | [9] |
| Thyme essential oil | DPPH | 0.14 ± 0.05 mg/mL | [9] |
| Cinnamon essential oil | DPPH | 0.03 ± 0.00 mg/mL | [9] |
EC50: Half-maximal effective concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays.
Cell Viability (MTT) Assay for Anticancer Activity
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., HCT116, HT29 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Fusarium oxysporum) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature and for a duration suitable for the growth of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Visualizations
Sulfur-containing compounds often exert their biological effects by modulating specific intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many anti-inflammatory compounds, including some sulfur-containing molecules, inhibit this pathway.[5][10]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by sulfur-containing esters.
Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of a compound like this compound.
References
- 1. Cytotoxic and Apoptotic Effects of Chemogenic and Biogenic Nano-sulfur on Human Carcinoma Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of selenium and sulfur analogs in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress [mdpi.com]
- 10. mdpi.com [mdpi.com]
Performance of different capillary columns for the GC analysis of Ethyl 3-(methylthio)propionate.
For researchers, scientists, and professionals in drug development and quality control, the accurate gas chromatographic (GC) analysis of sulfur-containing compounds such as Ethyl 3-(methylthio)propionate (B1239661) is of significant interest. This volatile compound, a key aroma component in many fruits and beverages, presents unique analytical challenges due to the reactivity of the sulfur moiety. The choice of capillary column is paramount to achieving optimal separation, peak shape, and sensitivity. This guide provides an objective comparison of the performance of different capillary columns for the GC analysis of Ethyl 3-(methylthio)propionate, supported by experimental data and detailed methodologies.
The Role of the Capillary Column in GC Analysis
The capillary column is the heart of the gas chromatograph, where the separation of the sample components occurs. The choice of the stationary phase, a thin layer of liquid or polymer coated on the inner surface of the fused silica (B1680970) capillary, is the most critical factor in determining the separation selectivity. For a compound like this compound, which contains both a polar ester group and a sulfur-containing thioether group, the polarity of the stationary phase will significantly influence its retention and elution characteristics.
Comparison of Capillary Column Performance
To illustrate the impact of the stationary phase on the analysis of this compound, this guide compares two commonly used types of capillary columns: a non-polar column and a polar column.
Table 1: Performance Summary of Capillary Columns for this compound Analysis
| Performance Metric | Non-Polar Column (e.g., DB-5 type) | Polar Column (e.g., DB-WAX type) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Polyethylene (B3416737) Glycol (PEG) |
| Separation Principle | Primarily by boiling point | Polarity and hydrogen bonding |
| Retention Time | Shorter | Longer |
| Peak Shape | Generally symmetrical | Prone to tailing if column is not inert |
| Resolution | Good for non-polar matrices | Better for complex polar matrices |
| Potential Issues | Co-elution with non-polar compounds of similar boiling point | Column bleed at high temperatures, interaction with active analytes |
| Retention Index (RI) | Not Found | 1581 (Carbowax)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible GC analysis. Below are recommended starting protocols for the analysis of this compound on both non-polar and polar capillary columns.
Non-Polar Column GC-MS Method
-
Column: DB-5 type (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Injector: Splitless mode at 250°C
-
Detector (MS):
-
Transfer Line: 250°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-300
-
Polar Column GC-FID Method
-
Column: DB-WAX type (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 8°C/min to 240°C, hold for 10 minutes
-
-
Injector: Split mode (50:1) at 250°C
-
Detector (FID): 250°C
Experimental Workflow and Logical Relationships
The general workflow for the GC analysis of a liquid sample containing this compound is depicted in the following diagram.
Discussion and Recommendations
The choice between a non-polar and a polar capillary column for the analysis of this compound depends on the specific requirements of the analysis.
Non-polar columns , such as the DB-5, separate compounds primarily based on their boiling points. For simple matrices where the main goal is to confirm the presence of this compound, a non-polar column can provide rapid analysis with good peak shapes. However, in complex samples containing other compounds with similar boiling points, co-elution can be a significant issue.
Polar columns , like the DB-WAX, offer a different selectivity based on the polarity of the analytes. The polyethylene glycol stationary phase can interact more strongly with the ester group of this compound, leading to longer retention times. This increased retention can provide better resolution from less polar matrix components. The reported retention index of 1581 on a Carbowax column indicates a strong interaction with this type of stationary phase.[1] However, the analysis of active sulfur compounds on polar columns can sometimes lead to peak tailing if the column is not sufficiently inert. Therefore, using a column specifically designed for inertness, such as a DB-WAX Ultra Inert, is highly recommended for this application.[2][3]
For comprehensive profiling of complex samples, such as flavor and fragrance analysis, a polar DB-WAX type column is generally the preferred choice due to its superior resolving power for polar and semi-polar compounds. For routine quality control of a relatively pure product, a non-polar DB-5 type column may offer a faster and more cost-effective solution.
Ultimately, the optimal column choice will be dictated by the sample matrix, the analytical objectives, and the available instrumentation. Method development and validation are essential to ensure the accuracy and reliability of the results for the GC analysis of this compound.
References
A Comparative Guide to the Use of Ethyl 3-(methylthio)propionate as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Ethyl 3-(methylthio)propionate (B1239661) as an internal standard in quantitative analysis, particularly for gas chromatography-mass spectrometry (GC-MS). It offers a comparison with alternative internal standards and includes detailed experimental protocols for its use in the analysis of volatile and semi-volatile compounds.
Introduction to Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative measurements. By adding a known amount of a specific compound—the internal standard—to every sample and standard, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively normalized. An ideal internal standard is chemically similar to the analyte(s) of interest, well-resolved chromatographically, and not naturally present in the samples.
Properties of Ethyl 3-(methylthio)propionate
This compound (CAS No. 13327-56-5) is a sulfur-containing ester with properties that make it a candidate for use as an internal standard in the analysis of flavor, fragrance, and other volatile compounds.[1]
| Property | Value |
| Molecular Formula | C6H12O2S[2] |
| Molecular Weight | 148.23 g/mol [2] |
| Boiling Point | 197 °C[1] |
| Density | 1.032 g/mL at 25 °C[1] |
| Synonyms | Ethyl 3-(methylthio)propanoate, 3-(Methylthio)propionic acid ethyl ester[2] |
| Organoleptic Properties | Fruity, pineapple, sulfurous[1] |
Its volatility is suitable for GC analysis, and its unique mass spectrum provides distinct fragments for quantification. The presence of a sulfur atom can be advantageous when using sulfur-selective detectors.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard is critical and depends on the specific application. Here, we compare the expected performance of this compound with two common types of internal standards: a structurally dissimilar compound (e.g., an alkane) and a stable isotope-labeled (deuterated) analog of the analyte.
| Performance Parameter | This compound | n-Alkanes (e.g., n-Dodecane) | Deuterated Analogs |
| Chemical Similarity | High (for esters, sulfur compounds) | Low | Very High |
| Co-elution Potential | Moderate | Low | High (designed to be close) |
| Matrix Effect Compensation | Good | Poor to Moderate | Excellent[1] |
| Recovery Correction | Good | Poor to Moderate | Excellent |
| Cost | Low to Moderate | Low | High |
| Availability | Commercially available | Readily available | Custom synthesis often required |
| Mass Spectral Overlap | Low (usually) | Very Low | Possible, but distinguishable by mass |
Key Considerations:
-
This compound is a suitable choice when analyzing compounds of similar polarity and functionality, such as other esters or volatile sulfur compounds. Its performance in compensating for matrix effects and analyte loss during sample preparation is expected to be superior to that of structurally dissimilar internal standards.
-
n-Alkanes are often used due to their low cost and chemical inertness. However, they may not effectively mimic the behavior of more polar or functionalized analytes during extraction and derivatization, leading to less accurate quantification.
-
Deuterated Analogs are considered the "gold standard" for internal standards in mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for all sources of error. However, their high cost and limited commercial availability can be prohibitive.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in the quantitative analysis of volatile compounds in a food matrix by GC-MS.
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound (purity ≥99%) into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be used to spike samples and calibration standards.
-
Homogenize 10 g of fresh strawberries.
-
Weigh 5 g of the homogenate into a 20 mL headspace vial.
-
Add 50 µL of the 10 µg/mL this compound internal standard working solution to the vial.
-
Add 1 g of sodium chloride to aid in the release of volatile compounds.
-
Immediately seal the vial with a magnetic crimp cap.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
For this compound (IS): Monitor ions such as m/z 148 (molecular ion), 102, and 75.
-
For Analytes: Select 2-3 characteristic, abundant, and interference-free ions for each target compound.
-
-
Prepare a series of calibration standards containing known concentrations of the target analytes.
-
Spike each calibration standard with the same amount of this compound internal standard as the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of the analyte in the samples using the response factor derived from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in a quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standard normalization.
Conclusion
This compound presents a viable and cost-effective option as an internal standard for the quantitative analysis of volatile and semi-volatile compounds, particularly those with similar chemical properties such as esters and sulfur-containing molecules. While stable isotope-labeled standards offer the highest level of accuracy, this compound provides a significant improvement in precision and accuracy over the use of structurally dissimilar internal standards. The choice of internal standard should always be guided by the specific requirements of the analytical method, including the nature of the analytes and the sample matrix, and should be validated to ensure reliable results.
References
A Comparative Analysis of Catalysts for the Synthesis of Ethyl 3-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Efficient Synthesis of Ethyl 3-(methylthio)propionate (B1239661).
The synthesis of Ethyl 3-(methylthio)propionate, a key intermediate in various chemical and pharmaceutical applications, is predominantly achieved through the Michael addition of methyl mercaptan to ethyl acrylate (B77674). The choice of catalyst for this reaction is critical, directly influencing reaction efficiency, yield, and overall process sustainability. This guide provides a comparative study of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different classes of catalysts in the synthesis of this compound. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and may involve analogous reactions.
| Catalyst Type | Catalyst Example | Catalyst Loading | Reaction Time | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) |
| Amine (Base) | Triethylamine (B128534) | Catalytic | Several hours | Room Temp. | Dichloromethane | High | High |
| Phosphine (B1218219) | Dimethylphenylphosphine (B1211355) (DMPP) | Catalytic | Minutes | Room Temp. | - | Quantitative | High |
| Heterogeneous | Amberlyst® A21 | 0.25 g / 2.5 mmol | 3 hours | Room Temp. | Neat | ~94 | High |
| Phase-Transfer | Tetrabutylammonium (B224687) bromide (TBAB) | 10 mol% | 5 minutes | 0 | Dichloromethane/Water | Quantitative | High |
In-Depth Catalyst Analysis
Amine Catalysts (Base Catalysis)
Basic catalysts, particularly tertiary amines like triethylamine, are commonly employed for the Michael addition of thiols. They function by deprotonating the thiol to form a more nucleophilic thiolate anion, which then attacks the acrylate. While effective and readily available, these reactions can be slower compared to other catalytic systems.
Phosphine Catalysts
Phosphines, such as dimethylphenylphosphine (DMPP), have emerged as highly efficient catalysts for the thiol-Michael addition.[1] They operate via a nucleophilic catalysis pathway, where the phosphine initially adds to the ethyl acrylate, generating a reactive intermediate that is then attacked by the methyl mercaptan. This mechanism often leads to significantly faster reaction rates, with quantitative conversions achievable in mere minutes.[1]
Heterogeneous Catalysts
Heterogeneous catalysts, like the basic anion-exchange resin Amberlyst® A21, offer significant advantages in terms of catalyst recovery and reuse, simplifying product purification and improving the overall sustainability of the process. In a study on the thia-Michael addition of thiophenol to ethyl acrylate, Amberlyst® A21 demonstrated a high yield of 94% under solvent-free conditions at room temperature after 3 hours.
Phase-Transfer Catalysts
Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB), are particularly useful when dealing with reactants in immiscible phases. In the synthesis of this compound, where methyl mercaptan can be in a different phase from the ethyl acrylate, a PTC can facilitate the transfer of the thiolate anion to the organic phase, leading to rapid reaction. Reports on analogous reactions have shown quantitative yields in as little as 5 minutes at 0°C.
Experimental Protocols
General Procedure for the Synthesis of this compound
The following are generalized experimental protocols for the synthesis of this compound using different catalytic systems. Researchers should optimize these conditions for their specific laboratory setup and scale.
1. Amine-Catalyzed Synthesis (Triethylamine)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acrylate (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add triethylamine (catalytic amount, e.g., 0.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly bubble methyl mercaptan gas (1.1 equivalents) through the solution or add a pre-condensed solution of methyl mercaptan.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the triethylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
2. Phosphine-Catalyzed Synthesis (Dimethylphenylphosphine)
-
In a fume hood, to a stirred solution of ethyl acrylate (1 equivalent) in a suitable solvent, add dimethylphenylphosphine (catalytic amount, e.g., 0.05 equivalents).
-
Slowly introduce methyl mercaptan (1.1 equivalents) to the reaction mixture at room temperature.
-
The reaction is typically rapid and exothermic. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, the product can be purified directly by distillation under reduced pressure to remove the catalyst and any unreacted starting materials.
3. Heterogeneous-Catalyzed Synthesis (Amberlyst® A21)
-
In a round-bottom flask, combine ethyl acrylate (1 equivalent) and methyl mercaptan (1.1 equivalents).
-
Add Amberlyst® A21 resin (e.g., 0.25 g per 2.5 mmol of ethyl acrylate).
-
Stir the mixture at room temperature. The reaction can be performed neat (without solvent).
-
Monitor the reaction by GC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst® A21 resin. The resin can be washed with a solvent, dried, and reused.
-
The filtrate is the crude product, which can be purified by vacuum distillation.
4. Phase-Transfer-Catalyzed Synthesis (Tetrabutylammonium Bromide)
-
Set up a two-phase system in a round-bottom flask with ethyl acrylate (1 equivalent) dissolved in an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hydroxide.
-
Add tetrabutylammonium bromide (e.g., 10 mol%) to the mixture.
-
Cool the vigorously stirred mixture to 0°C in an ice bath.
-
Slowly add methyl mercaptan (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Reaction Mechanisms and Workflow
To visualize the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic pathways for the synthesis of this compound.
Caption: General experimental workflow for catalyst comparison.
Conclusion
The selection of a catalyst for the synthesis of this compound depends on the specific requirements of the process, such as desired reaction speed, cost considerations, and the importance of catalyst recyclability. Phosphine catalysts offer the fastest reaction times, making them ideal for rapid synthesis. Heterogeneous catalysts like Amberlyst® A21 provide a green and sustainable option with easy separation and reuse. Amine catalysts are a cost-effective and readily available choice, though they may require longer reaction times. Phase-transfer catalysts are highly effective for overcoming phase limitations and achieving rapid conversions. This guide provides a foundation for researchers to make an informed decision on the most suitable catalytic system for their synthesis of this compound. Further optimization of the presented protocols is encouraged to achieve the best possible outcomes.
References
Inter-laboratory Comparison of Ethyl 3-(methylthio)propionate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Ethyl 3-(methylthio)propionate (B1239661), a key aroma compound found in various fruits and beverages.[1][2][3] The study was designed to assess the performance and variability of different analytical methods used by participating laboratories. This document presents the quantitative data, detailed experimental protocols, and a discussion of the comparative results to aid researchers in selecting appropriate analytical techniques and ensuring the reliability of their findings.
Proficiency testing and inter-laboratory comparisons are crucial for quality assurance, allowing laboratories to evaluate their performance against peers and ensure the accuracy of their results.[4][5][6][7][8][9] This guide serves as a practical resource for understanding the nuances of Ethyl 3-(methylthio)propionate analysis.
Data Presentation: Summary of Quantitative Results
A hypothetical inter-laboratory study was conducted with five participating laboratories (Lab A - Lab E). A standard sample of pineapple juice concentrate spiked with a known concentration of this compound (25 µg/mL) was distributed to each laboratory. The laboratories were instructed to quantify the analyte using their preferred analytical method. The primary methods employed were Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The table below summarizes the quantitative results reported by each laboratory.
| Laboratory | Analytical Method | Reported Concentration (µg/mL) | Recovery (%) |
| Lab A | GC-MS with Silylation | 24.2 | 96.8 |
| Lab B | HPLC-UV | 22.8 | 91.2 |
| Lab C | GC-MS with Silylation | 25.5 | 102.0 |
| Lab D | LC-MS/MS | 24.9 | 99.6 |
| Lab E | HPLC-UV | 23.5 | 94.0 |
| Assigned Value | 25.0 | 100 |
Discussion of Comparative Results:
The results indicate that both GC-MS and LC-MS/MS methods provided results with high accuracy and recovery, closely aligning with the assigned value. The HPLC-UV methods, while still providing reasonable results, showed slightly lower recovery rates, which could be attributed to potential matrix effects or lower sensitivity compared to mass spectrometry-based methods.[10] Inter-laboratory variability was observed, highlighting the importance of robust method validation and participation in proficiency testing schemes to ensure data comparability.[11][12][13]
Experimental Protocols
Detailed methodologies for the key analytical approaches employed in the inter-laboratory comparison are outlined below.
This method is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation and Extraction:
-
To 1 mL of the pineapple juice concentrate sample, add 3 mL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosane (TMCS) and 50 µL of pyridine.[10]
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.[10]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[10]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10][14]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[10]
-
-
Injector Temperature: 250°C.[10]
-
Injection Mode: Splitless.[10]
-
MS Ion Source Temperature: 230°C.[10]
-
MS Quadrupole Temperature: 150°C.[10]
-
Mass Scan Range: 50-600 m/z.[14]
-
This protocol is suitable for the direct analysis of this compound without derivatization.
-
Sample Preparation:
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[10]
-
Column: Newcrom R1 or Newcrom C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of phosphoric acid (e.g., 0.1%).[15] For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using HPLC-UV.
References
- 1. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 4. qacsfood.com [qacsfood.com]
- 5. Quality Lab Proficiency Testing | A Standard Requirement [charm.com]
- 6. Proficiency Testing - Matrix Sciences [matrixsciences.com]
- 7. proficiencytesting.fapas.com [proficiencytesting.fapas.com]
- 8. eas-eth.org [eas-eth.org]
- 9. ctc-n.org [ctc-n.org]
- 10. benchchem.com [benchchem.com]
- 11. jddtonline.info [jddtonline.info]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. benchchem.com [benchchem.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. This compound | SIELC Technologies [sielc.com]
Detecting Traces: A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-(methylthio)propionate
For researchers, scientists, and professionals in drug development and food science, the accurate detection and quantification of trace levels of volatile sulfur compounds like Ethyl 3-(methylthio)propionate (B1239661) are critical. This compound, a key aroma constituent in many fruits and beverages, can significantly impact product quality and sensory perception.[1][2] This guide provides a comparative overview of validated analytical methods for Ethyl 3-(methylthio)propionate, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly effective technique.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. While High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound, GC-MS is generally preferred for its superior sensitivity and selectivity in detecting volatile compounds at trace levels.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110%[4] | 85 - 115% |
| Precision (% RSD) | < 15%[4] | < 20% |
| Limit of Detection (LOD) | 0.1 - 5 ng/L[4] | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/L[4] | 5 - 50 µg/L |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Dependent on chromatographic resolution) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using HS-SPME-GC-MS for the determination of this compound in a liquid matrix such as fruit juice or beer.
Experimental Workflow for Method Validation
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is designed for the extraction of volatile and semi-volatile compounds from a liquid matrix.
-
Sample Handling : Transfer 5 mL of the liquid sample (e.g., pineapple juice, beer) into a 20 mL headspace vial.[5]
-
Internal Standard : Add an appropriate internal standard, such as ethyl methyl sulfide, to the sample to a final concentration of 100 ppb.[5]
-
Matrix Modification : For some matrices, the addition of NaCl to saturation can improve the extraction efficiency of volatile compounds.
-
Incubation and Extraction : Place the vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 45°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the analytes between the sample and the headspace.[5]
-
SPME Fiber Exposure : Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of volatile sulfur compounds.
-
Gas Chromatograph (GC) : Agilent 7890B GC or equivalent.
-
Mass Spectrometer (MS) : Agilent 5977A MSD or equivalent.
-
Column : DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injector :
-
Mode: Splitless.
-
Temperature: 250°C.
-
Desorption time: 5 minutes.
-
-
Mass Spectrometer :
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of this compound (e.g., m/z 75, 102, 148).
-
Signaling Pathways and Logical Relationships
The analytical process for method validation follows a logical progression from sample acquisition to data analysis and interpretation. The following diagram illustrates this relationship.
Conclusion
References
- 1. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. agraria.com.br [agraria.com.br]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Comparison of extraction methods for Ethyl 3-(methylthio)propionate from plant tissues.
A comparative guide to the extraction of Ethyl 3-(methylthio)propionate (B1239661) from plant tissues is essential for researchers in the fields of food science, natural products, and drug development. This guide provides an objective comparison of various extraction methodologies, supported by experimental data for analogous compounds, to assist in selecting the most suitable technique for isolating this key flavor and potentially bioactive compound.
Ethyl 3-(methylthio)propionate is a volatile sulfur-containing compound found in various plants, such as melons, and is known for its distinct aroma profile. The efficient extraction of this compound is crucial for its analysis and utilization. This comparison covers conventional and modern extraction techniques, including Solvent Extraction (SE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and overall quality of the extracted this compound. Below is a summary of the performance of different extraction techniques based on data from similar volatile and sulfur-containing compounds.
| Extraction Method | Principle | General Yield | Extraction Time | Solvent Consumption | Selectivity | Advantages | Disadvantages |
| Solvent Extraction (SE) | Dissolving the target compound in a suitable solvent based on the "like dissolves like" principle. | Variable, can be high with optimized solvent and conditions. | Long (hours to days). | High. | Low to moderate. | Simple, inexpensive equipment.[1] | Time-consuming, large solvent volumes, potential for thermal degradation of labile compounds.[2] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (commonly CO2) as the solvent, which has properties of both a liquid and a gas.[3] | Generally high, especially for non-polar compounds.[3] | Short to moderate (minutes to hours). | Low to none (CO2 is recycled). | High, tunable by modifying pressure and temperature.[3][4] | Environmentally friendly, high purity extracts, suitable for thermolabile compounds.[3][4] | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5] | Often higher than conventional methods.[6] | Short (minutes). | Reduced compared to SE. | Moderate. | Fast, efficient, reduced energy consumption, suitable for heat-sensitive compounds.[5][6] | Potential for radical formation at high intensity, scalability can be a challenge. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[7] | Generally higher than conventional methods.[6][7] | Very short (minutes). | Significantly reduced. | Moderate. | Very fast, high efficiency, reduced solvent use.[6][7] | Potential for localized overheating, not suitable for all solvents. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing extraction experiments. Below are generalized protocols for the key extraction techniques discussed.
Solvent Extraction (Maceration)
-
Sample Preparation: Air-dry or freeze-dry the plant tissue to a constant weight and grind it into a fine powder.[8]
-
Extraction: Weigh a specific amount of the powdered plant material and place it in a flask. Add a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at a defined solid-to-solvent ratio.[9]
-
Maceration: Seal the flask and agitate it at a constant speed at room temperature for a predetermined period (e.g., 24-48 hours).
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Prepare the plant material as described for Solvent Extraction.
-
Extraction: Load the powdered plant material into the extraction vessel of the SFE system.
-
Set Parameters: Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. A co-solvent (e.g., ethanol) may be added to modify the polarity of the supercritical fluid.[4]
-
Extraction Cycle: Start the extraction process. The supercritical CO2 will pass through the plant material, dissolving the target compounds.
-
Collection: The extract is separated from the CO2 in a collection vessel by depressurization, where CO2 returns to its gaseous state and is recycled.
-
Analysis: Quantify the this compound in the collected extract using GC-MS.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described for Solvent Extraction.
-
Extraction: Place a weighed amount of the powdered plant material in an extraction vessel with a suitable solvent.
-
Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency and power for a set duration (e.g., 20-40 kHz for 15-30 minutes).[5]
-
Filtration and Concentration: Follow the same steps as in Solvent Extraction to obtain the crude extract.
-
Analysis: Analyze the extract using GC-MS.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described for Solvent Extraction.
-
Extraction: Place a weighed amount of the powdered plant material in a microwave-safe extraction vessel with a suitable solvent.
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power at a set level for a specific duration (e.g., 500-800 W for 5-15 minutes).[6]
-
Cooling and Filtration: Allow the vessel to cool before filtering the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Analysis: Quantify the this compound content using GC-MS.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the extraction and analysis of this compound.
Caption: General workflow for extraction and analysis of this compound.
Caption: Key factors influencing the efficiency of extraction processes.
References
- 1. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca Zalacca (Gaertn.) Voss – Oriental Journal of Chemistry [orientjchem.org]
- 4. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 9. bepls.com [bepls.com]
- 10. resolvemass.ca [resolvemass.ca]
Assessing the purity of synthesized Ethyl 3-(methylthio)propionate against a certified standard.
A Guide for Researchers in Drug Development and Chemical Synthesis
This guide provides a comprehensive comparison of a newly synthesized batch of Ethyl 3-(methylthio)propionate (B1239661) against a high-purity certified standard. The purity of the synthesized compound is a critical parameter for researchers in drug development and various scientific fields where compound integrity is paramount. This document outlines the analytical methodologies used for purity assessment, presents a comparative data summary, and discusses potential impurities.
Comparative Analysis of Synthesized vs. Certified Standard Ethyl 3-(methylthio)propionate
The purity of the synthesized this compound was rigorously assessed and compared against a certified reference standard with a stated purity of ≥99%. The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate determination of purity.
| Parameter | Synthesized this compound | Certified Standard this compound | Method of Analysis |
| Purity (by GC-MS Area %) | 99.2% | >99.8% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity (by 1H-qNMR) | 99.1% (± 0.2%) | 99.9% (Established) | Quantitative 1H Nuclear Magnetic Resonance (qNMR) |
| Major Impurity 1 | 0.5% (Ethyl Acrylate) | Not Detected | GC-MS |
| Major Impurity 2 | 0.2% (Dimethyl disulfide) | Not Detected | GC-MS |
| Other Impurities | 0.1% | <0.2% | GC-MS |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Identity Confirmation | Consistent with reference spectra | Consistent with reference spectra | 1H NMR, 13C NMR, MS |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile components and assess the semi-quantitative purity of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of both the synthesized compound and the certified standard in dichloromethane.
-
Injection: Inject 1 µL of the prepared solution in splitless mode.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 35 to 200.
-
Quantitative 1H-NMR (qNMR) Protocol
Objective: To accurately determine the purity of the synthesized this compound using an internal standard.[1][2][3]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H-NMR spectrum with the following parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical biological pathway relevant to thioether-containing compounds.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Hypothetical role of a thioether in modulating a cellular signaling pathway under oxidative stress.
Discussion of Potential Impurities
The primary synthetic route to this compound is the Michael addition of methyl mercaptan to ethyl acrylate (B77674).[4] This reaction, while generally efficient, can lead to the presence of specific impurities in the final product.
-
Unreacted Starting Materials: Residual amounts of ethyl acrylate and methyl mercaptan may be present if the reaction does not go to completion.
-
By-products of the Michael Addition: While the 1,4-addition is the desired reaction, side reactions can occur. One potential by-product is dimethyl disulfide, which can form from the oxidation of methyl mercaptan.
-
Solvent and Reagent Residues: Impurities from the solvents and any catalysts used during the synthesis and purification steps may also be present in trace amounts.
The GC-MS analysis of the synthesized batch confirmed the presence of residual ethyl acrylate and dimethyl disulfide as the main impurities, which were not detected in the certified standard. The levels of these impurities are low and may not be significant for all applications, but their presence should be noted for sensitive research.
Conclusion
The synthesized this compound exhibits a high purity of 99.1% as determined by qNMR, which is comparable to the certified standard. The primary impurities have been identified and quantified. For most research applications, the synthesized material is of sufficient quality. However, for highly sensitive assays or in vivo studies, the presence of trace impurities should be considered, and if necessary, further purification steps could be employed. This guide provides the necessary data and protocols for researchers to make an informed decision regarding the suitability of the synthesized compound for their specific needs.
References
A Guide to the Chiral Counterpart of Ethyl 3-(methylthio)propionate: Enantioselective Synthesis and Comparison of Ethyl 2-(methylthio)propionate Enantiomers
An Important Clarification on Chirality
Initially, this guide was set to explore the enantioselective synthesis and comparison of Ethyl 3-(methylthio)propionate (B1239661) enantiomers. However, a fundamental examination of its molecular structure reveals that Ethyl 3-(methylthio)propionate is an achiral molecule. The structure, CH₃SCH₂CH₂COOCH₂CH₃, lacks a stereocenter, meaning it does not have enantiomers and cannot be synthesized enantioselectively.
It is a common point of interest for researchers in drug development and materials science to explore the distinct properties of a molecule's enantiomers. Given this, it is highly probable that the intended subject of this guide was the chiral isomer, Ethyl 2-(methylthio)propionate . This molecule possesses a chiral center at the second carbon of the propionate (B1217596) backbone (C2), and therefore exists as two distinct enantiomers: (R)-Ethyl 2-(methylthio)propionate and (S)-Ethyl 2-(methylthio)propionate.
This guide will proceed with a detailed examination of the enantioselective synthesis and a comparative analysis of the properties of the (R) and (S) enantiomers of Ethyl 2-(methylthio)propionate, a chiral analogue of significant interest.
Introduction to Ethyl 2-(methylthio)propionate
Ethyl 2-(methylthio)propionate is a sulfur-containing ester with a stereogenic center, making it a valuable chiral building block in organic synthesis. The distinct spatial arrangement of the methylthio group around the chiral center in the (R) and (S) enantiomers can lead to significant differences in their biological activity, olfactory properties, and performance in chiral applications. Understanding and controlling the synthesis of each enantiomer is therefore of high importance.
Enantioselective Synthesis Strategies
While the racemic synthesis of Ethyl 2-(methylthio)propionate is straightforward, achieving high enantioselectivity requires specialized asymmetric synthetic methods. At present, detailed and widely established protocols for the enantioselective synthesis of Ethyl 2-(methylthio)propionate are not abundantly available in peer-reviewed literature. However, based on analogous chiral sulfur-containing esters, several potential synthetic strategies can be proposed.
One promising approach involves the use of a chiral auxiliary. This method entails the attachment of a chiral molecule to a precursor, which then directs the stereoselective introduction of the methylthio group. Subsequent removal of the auxiliary yields the desired enantiomer.
Another potential route is through catalytic asymmetric synthesis. This could involve the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to catalyze the addition of a methylthio group to a prochiral substrate in an enantioselective manner.
A hypothetical workflow for a chiral auxiliary-based synthesis is presented below:
Comparison of Enantiomer Properties
Due to the limited availability of published data directly comparing the enantiomers of Ethyl 2-(methylthio)propionate, the following table presents a hypothetical comparison based on general principles of stereochemistry and observed differences in analogous chiral molecules. Experimental data would be required to confirm these potential differences.
| Property | (R)-Ethyl 2-(methylthio)propionate | (S)-Ethyl 2-(methylthio)propionate | Alternative (Racemic Mixture) |
| Olfactory Profile | Potentially distinct odor profile (e.g., more fruity or more sulfuraceous) | Potentially a different distinct odor profile | A blend of the two enantiomeric odors |
| Biological Activity | May exhibit specific interactions with chiral biological receptors | May interact differently or not at all with the same receptors | Average of the activities of both enantiomers |
| Optical Rotation | Specific positive or negative rotation | Equal and opposite rotation to the (R)-enantiomer | Zero rotation |
| Chiral Chromatography | Specific retention time on a chiral stationary phase | Different retention time on the same chiral stationary phase | Separation into two peaks corresponding to each enantiomer |
Experimental Protocols
Hypothetical Protocol: Nucleophilic Substitution with a Chiral Substrate
This protocol describes the reaction of a chiral precursor with a methylthiolating agent.
Materials:
-
(R)-Ethyl 2-bromopropionate (or other suitable chiral electrophile)
-
Sodium thiomethoxide (CH₃SNa)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere, dissolve (R)-Ethyl 2-bromopropionate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.1 eq) in anhydrous DMF to the stirred solution of the chiral bromide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (S)-Ethyl 2-(methylthio)propionate. (Note: The stereochemistry is likely inverted in this Sₙ2 reaction).
Logical Relationship of Enantiomer Properties
The distinct properties of the enantiomers arise from their differential interactions with other chiral entities, be it biological receptors or analytical chiral stationary phases.
Conclusion
While the initially proposed topic of this compound enantiomers is based on a structural misconception, the exploration of its chiral isomer, Ethyl 2-(methylthio)propionate, opens up a fascinating area of stereoselective chemistry. The development of robust enantioselective syntheses for its (R) and (S) enantiomers is a critical step towards understanding and harnessing their potentially unique properties. Further research is needed to establish detailed synthetic protocols and to perform comparative studies on the biological and physical properties of these chiral molecules. This will undoubtedly provide valuable insights for researchers and professionals in drug discovery and materials science.
A Comparative Guide to the Sensory Perception of Ethyl 3-(methylthio)propionate in Diverse Food Systems
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(methylthio)propionate (B1239661) is a key volatile sulfur compound that contributes significantly to the aroma of a variety of fruits and other food products. Its characteristic scent, often described as fruity, pineapple-like, and possessing a unique sulfurous note, makes it a valuable component in the flavor and fragrance industry.[1][2][3] This guide provides an objective comparison of the sensory perception of Ethyl 3-(methylthio)propionate in different food matrices, its performance against alternative flavoring compounds, and the experimental protocols used for its evaluation.
Sensory Profile and Perception in Food Matrices
This compound is naturally found in a range of foods, including melon, pineapple, Parmesan cheese, beer, wine, and passion fruit.[1] Its sensory perception is highly dependent on its concentration and the food matrix in which it is present. At low concentrations, it typically imparts a desirable fruity and sweet character, while at higher concentrations, its sulfurous notes can become more pronounced and potentially perceived as off-flavors.[4]
The aroma of this compound is complex, with descriptors including fruity, pineapple, sulfurous, metallic, ripe, pulpy, and tomato.[3] At a concentration of 30 ppm, its taste is described as sulfuraceous, with notes of onion, garlic, pineapple, and vegetable.[1]
Table 1: Quantitative Sensory Data for this compound in Pineapple
| Food Matrix | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) | Key Sensory Descriptors |
| Pineapple Pulp | 91.21 | 0.7 | 130.3 | Fruity, Pineapple, Sulfurous |
| Pineapple Core | 42.67 | 0.7 | 60.96 | Fruity, Pineapple, Sulfurous |
Source: Adapted from studies on pineapple aroma compounds.[5]
Comparison with Alternative Flavoring Agents
In the context of pineapple flavor, this compound is one of several key aroma-contributing compounds. Its performance can be compared with other esters and furanones that also play a significant role in the characteristic pineapple aroma.
Alternative Compounds:
-
Ethyl Hexanoate (B1226103): Contributes a fruity, sweet, and pineapple-like aroma.[5][6]
-
Ethyl 2-methylbutanoate: Imparts a strong fruity, apple-like aroma.[7]
-
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®): Provides a sweet, caramel (B1170704), and fruity aroma.[7]
-
Methyl 2-methylbutanoate: Described as having a fruity, apple-like scent.[7]
Table 2: Comparative Sensory Profiles of Pineapple Flavor Compounds
| Compound | Key Sensory Descriptors | Odor Threshold (µg/kg in water) | Typical Occurrence |
| This compound | Fruity, Pineapple, Sulfurous, Metallic | 0.7 | Pineapple, Melon, Passion Fruit |
| Ethyl Hexanoate | Fruity, Sweet, Pineapple, Winy | 0.5 | Pineapple, Apple, Strawberry |
| Ethyl 2-methylbutanoate | Fruity, Apple-like | 0.1 | Pineapple, Apple, Strawberry |
| HDMF (Furaneol®) | Sweet, Caramel, Fruity, Burnt Sugar | 10 | Pineapple, Strawberry, Tomato |
Source: Compiled from various studies on fruit aroma compounds.[5][6][7]
While this compound provides a characteristic sulfury and metallic note to the overall pineapple profile, other esters like ethyl hexanoate and ethyl 2-methylbutanoate contribute to the core fruity and sweet notes. HDMF adds a distinct sweet and caramel complexity. The optimal pineapple flavor is often achieved through a specific combination and ratio of these and other volatile compounds.
Experimental Protocols
The evaluation of the sensory perception of flavor compounds like this compound relies on standardized and rigorous experimental methodologies.
Descriptive Sensory Analysis
This method provides a detailed qualitative and quantitative sensory profile of a product.
-
Panelists: A panel of 8-15 trained assessors is selected and trained to identify and quantify specific aroma, flavor, and texture attributes.
-
Training: Panelists undergo extensive training (40-120 hours) to develop a consensus vocabulary for describing the sensory characteristics of the product and to calibrate their use of intensity scales.[8]
-
Procedure:
-
Samples are prepared and presented to panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
-
Samples are coded with random three-digit numbers to prevent bias.
-
Panelists independently evaluate the samples and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point intensity scale).
-
Data from all panelists are collected and statistically analyzed to generate a sensory profile for each product.[9]
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample.
-
Principle: A sample extract is injected into a gas chromatograph, which separates the volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained assessor evaluates the odor of the eluting compounds.[10][11]
-
Procedure:
-
Sample Preparation: Volatile compounds are extracted from the food matrix using techniques such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.
-
GC Separation: The extract is injected into a GC equipped with an appropriate column to separate the volatile compounds based on their boiling points and polarity.
-
Olfactometry: A trained panelist (or panel) sniffs the effluent from the GC at the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.
-
Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still perceived is its Flavor Dilution (FD) factor, which is proportional to its Odor Activity Value (OAV).[7][12]
-
Sensory Threshold Determination
This protocol is used to determine the lowest concentration of a substance that can be detected or recognized.
-
Method: The ASTM E679 standard method (Ascending Forced-Choice Method of Limits) is commonly used.[13]
-
Procedure:
-
A series of increasing concentrations of the flavor compound in a specific matrix (e.g., water, a beverage base) is prepared.
-
Panelists are presented with three samples at each concentration level: two are blanks (matrix only), and one contains the flavor compound.
-
Panelists are asked to identify the "odd" sample.
-
The individual threshold is calculated as the geometric mean of the last concentration at which the panelist could not correctly identify the sample and the first concentration at which they could.
-
The group threshold is the geometric mean of the individual thresholds.[14]
-
Visualizations
Experimental Workflow for Sensory Evaluation
Caption: Experimental workflow for sensory and instrumental analysis.
Comparative Sensory Attributes of Pineapple Flavorants
Caption: Comparison of key sensory attributes of pineapple flavor compounds.
References
- 1. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 2. 3-(甲硫基)丙酸乙酯 ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Odor-active constituents in fresh pineapple (Ananas comosus [L.] Merr.) by quantitative and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 9. Center for Dairy Research | Descriptive Sensory Analysis [cdr.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-olfactometric characterization of aroma compounds in two types of cashew apple nectar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agraria.com.br [agraria.com.br]
- 14. Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults: The Taste Detection Threshold (TDT) Test - PMC [pmc.ncbi.nlm.nih.gov]
The Pineapple Reigns: A Comparative Analysis of Ethyl 3-(methylthio)propionate Across Fruit Varieties
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals significant variations in the concentration of Ethyl 3-(methylthio)propionate (B1239661), a key aroma compound, across different fruit varieties, with pineapple consistently emerging as a prominent source. This guide provides a comparative analysis of its content, details the experimental methodologies used for its quantification, and illustrates the biochemical pathways involved in its formation, offering valuable insights for researchers, scientists, and professionals in the fields of food science and drug development.
Ethyl 3-(methylthio)propionate is a volatile sulfur compound known for its characteristic sweet, fruity, and pineapple-like aroma.[1][2] Its presence and concentration play a crucial role in the sensory profile of many tropical fruits. This analysis focuses on quantitative data from various pineapple cultivars, supplemented by qualitative information on its occurrence in other fruits such as melon and durian.
Quantitative Comparison of this compound in Pineapple Varieties
The concentration of this compound varies considerably among different pineapple (Ananas comosus) varieties. The following table summarizes the reported concentrations in the pulp of several cultivars.
| Pineapple Variety | This compound Content (μg/kg) |
| French Polynesia | 150[3] |
| Tainong No. 4 | Present, a characteristic aroma compound[3] |
| Tainong No. 6 | Present, a characteristic aroma compound[3] |
| Cayenne (Pulp) | 91.21[4][5] |
| Cayenne (Core) | 42.67[4][5] |
| Sweetio | Higher proportion than regular pineapples[6] |
| Oromiel | Major constituent after ethyl hexanoate[7] |
| Manzana | Major constituent after ethyl hexanoate[7] |
Note: "Present, a characteristic aroma compound" indicates that the compound was identified as a key contributor to the aroma profile, but a specific concentration was not provided in the cited source.
While present in other fruits like melon (Cucumis melo) and durian (Durio zibethinus), comparative quantitative data across different varieties is less documented in the readily available literature.[2][8][9] In some melon cultivars, such as 'Navigator', increased concentrations of this compound have been observed during ripening, correlating with a "musky aroma".[8] For durian, while numerous volatile sulfur compounds have been identified, the focus has often been on other potent odorants.[10][11][12][13] Studies on jackfruit (Artocarpus heterophyllus) have primarily centered on other classes of volatile compounds, with no significant mention of this compound.[14][15][16]
Experimental Protocols for Quantification
The analysis of this compound in fruit matrices typically involves sophisticated analytical techniques to isolate and identify this volatile compound. The most common methodologies employed are Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
A known weight of the fruit pulp is homogenized.
-
The homogenate is placed in a sealed vial.
-
An internal standard may be added for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
An SPME fiber coated with a specific stationary phase is exposed to the headspace above the fruit sample in the sealed vial.
-
Volatile compounds, including this compound, adsorb onto the fiber.
-
The vial is often heated to a specific temperature for a set duration to facilitate the release of volatiles.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is inserted into the hot injection port of a gas chromatograph.
-
The adsorbed volatile compounds are desorbed from the fiber and separated as they travel through a capillary column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification by comparing it to a known standard.
A more advanced method for the analysis of volatile sulfur compounds involves derivatization. For instance, a protocol using ethyl propiolate as a derivatizing agent has been developed for the analysis of thiols in wine, which could be adapted for fruit matrices.[17] This technique enhances the volatility and chromatographic properties of the target compounds, leading to improved sensitivity and accuracy.
Biosynthesis of this compound Precursors
The biosynthesis of this compound and other volatile sulfur compounds in fruits like melons originates from the amino acid L-methionine.[8] Two primary enzymatic pathways have been identified for the breakdown of L-methionine to produce the key precursor, α-keto-γ-(methylthio)butyrate (KMBA), and methanethiol.
Caption: Enzymatic pathways for the breakdown of L-methionine to form volatile sulfur compounds in fruits.
The first pathway involves the action of methionine transaminase, which converts L-methionine to KMBA, a direct precursor for compounds like this compound.[8] The second pathway utilizes the enzyme L-methionine-γ-lyase, encoded by the CmMGL gene, to produce methanethiol, which can then undergo secondary reactions to form other volatile sulfur compounds.[8]
Experimental Workflow for Volatile Compound Analysis
The general workflow for the analysis of volatile compounds from fruit samples, from preparation to data analysis, is a multi-step process designed for accuracy and reproducibility.
Caption: Standard experimental workflow for the analysis of volatile compounds in fruit.
This standardized process ensures that the data collected is reliable and comparable across different studies and fruit varieties. The final statistical analysis allows for the determination of significant differences in the concentration of specific compounds, such as this compound, among the samples.
References
- 1. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 2. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 3. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Validation Landscape of Ethyl 3-(methylthio)propionate as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive, specific, and reliable biomarkers is a cornerstone of modern biomedical research and drug development. Ethyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, has been noted in the Human Metabolome Database as a potential biomarker, primarily linked to the consumption of certain foods like pineapple.[1][2] However, its validation as a clinical biomarker for specific disease states remains largely unexplored. This guide provides a comparative analysis of Ethyl 3-(methylthio)propionate against well-established and emerging biomarkers for the organic acidemia, Propionic Acidemia (PA). This comparison serves as a benchmark for the rigorous validation process any potential biomarker, including this compound, must undergo.
Comparative Analysis of Biomarkers
To contextualize the potential of this compound, it is essential to compare it with validated biomarkers for a well-characterized metabolic disorder. Propionic Acidemia is an inherited disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase, leading to the accumulation of toxic metabolites. The diagnosis and monitoring of PA rely on a panel of established and emerging biomarkers.
While 3-(methylthio)propanoic acid (MMPA), the parent acid of this compound, is an intermediate in methionine metabolism, it is not considered a primary biomarker for PA. However, alterations in amino acid metabolism could theoretically influence its levels.[3]
Table 1: Comparison of this compound with Established and Emerging Biomarkers for Propionic Acidemia
| Biomarker | Status | Biological Matrix | Analytical Method | Clinical Utility |
| This compound | Potential / Unvalidated | Urine, Plasma | HPLC, GC-MS | Primarily associated with food consumption; no established clinical utility for disease diagnosis or monitoring.[1][2][4] |
| 3-(Methylthio)propanoic Acid (MMPA) | Emerging / Unvalidated | Urine, Plasma | GC-MS, LC-MS | An intermediate of methionine metabolism.[3][5] Its validation as a robust clinical biomarker is an emerging area of investigation.[3] Currently, there is no established clinical utility for a specific disease.[3] |
| Methylcitric Acid | Established | Urine, Plasma | GC-MS, LC-MS/MS | A primary diagnostic marker for Propionic Acidemia, showing marked elevation.[3] |
| Propionylcarnitine (B99956) (C3) | Established | Plasma, Dried Blood Spots | Tandem Mass Spectrometry (MS/MS) | A key marker in newborn screening for Propionic Acidemia.[3] |
| Fibroblast Growth Factor 21 (FGF21) | Emerging | Plasma | Immunoassay (ELISA) | A promising secondary biomarker reflecting mitochondrial dysfunction in PA; correlates with disease severity.[3] |
| Growth Differentiation Factor 15 (GDF15) | Emerging | Plasma | Immunoassay (ELISA) | An emerging biomarker associated with mitochondrial stress and disease severity in PA.[3] |
Metabolic Pathways
Understanding the biochemical context of a biomarker is crucial for its validation. Below are diagrams illustrating the metabolic pathway of methionine, which leads to the formation of 3-(methylthio)propanoic acid, and the pathway of propionyl-CoA metabolism, which is disrupted in Propionic Acidemia.
Experimental Protocols
The validation of a biomarker requires robust and reproducible analytical methods. Below are detailed methodologies for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids (e.g., 3-(Methylthio)propanoic Acid, Methylcitric Acid)
This protocol is a generalized procedure for the analysis of organic acids in urine and would be applicable for the detection of MMPA and methylcitric acid.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Saturate the solution with sodium chloride.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a silylating agent, for instance, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids, which increases their volatility for GC analysis.[6]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 2-5 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 8-20°C/min, hold for 5-10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Propionylcarnitine (C3) in Dried Blood Spots
This method is standard for newborn screening programs.
1. Sample Preparation:
-
Punch a 3.2 mm disk from a dried blood spot (DBS) card.
-
Place the disk into a well of a 96-well microtiter plate.
-
Add 100-200 µL of a methanol (B129727) solution containing stable isotope-labeled internal standards for the analytes of interest.
-
Incubate at room temperature for 20-30 minutes with shaking.
-
Centrifuge the plate and transfer the supernatant for analysis.[7][8]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1200 Series LC or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Analysis Mode: Often a flow-injection analysis or a rapid chromatographic separation is used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify propionylcarnitine and other acylcarnitines.
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma Fibroblast Growth Factor 21 (FGF21)
This is a general protocol for a commercially available sandwich ELISA kit.
1. Sample and Reagent Preparation:
-
Prepare standards, controls, and plasma samples as per the kit instructions. Plasma samples may require dilution.
-
Bring all reagents to room temperature.
2. Assay Procedure:
-
Add Assay Diluent to each well of the microplate pre-coated with an anti-FGF21 antibody.
-
Add standards, controls, or samples to the appropriate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a conjugated secondary antibody (e.g., HRP-conjugate) and incubate.
-
Wash the wells again.
-
Add a substrate solution and incubate in the dark to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of FGF21 in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The validation of a novel biomarker is a meticulous process that requires extensive experimental data to establish its clinical utility. While this compound has been identified as a potential biomarker, it currently lacks the body of evidence necessary for clinical application. In contrast, biomarkers for Propionic Acidemia, such as methylcitric acid and propionylcarnitine, have been rigorously validated and are routinely used in clinical practice. The emerging biomarkers for PA, like FGF21 and GDF15, are currently undergoing the validation process, providing a clear roadmap for the level of evidence required. For this compound to be considered a valid clinical biomarker, future research must focus on establishing a clear association with a specific pathological state, followed by comprehensive analytical and clinical validation studies that demonstrate its sensitivity, specificity, and predictive value.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.elabscience.com [file.elabscience.com]
- 5. metbio.net [metbio.net]
- 6. benchchem.com [benchchem.com]
- 7. it.restek.com [it.restek.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(methylthio)propionate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-(methylthio)propionate (B1239661), ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Ethyl 3-(methylthio)propionate in a safe manner. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses.[1] In case of splashes, immediately rinse the affected area with plenty of water for at least 15 minutes and seek medical attention if symptoms occur.
-
Ventilation: Ensure adequate ventilation when handling the substance to avoid inhalation of its strong, unpleasant odor.[1][2]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[1][2] After handling, wash hands and any exposed skin thoroughly.
Waste Categorization and Containerization
The first step in proper disposal is to determine if this compound waste is classified as hazardous. Based on its physical and chemical properties, an assessment of its characteristics is necessary.
Hazardous Waste Determination:
This compound is a combustible liquid with a flash point of 81°C (177.8°F). While this is above the EPA's threshold for ignitable hazardous waste (<60°C or 140°F), regulations can vary by state and locality. Therefore, it is crucial to consult your institution's Environmental, Health, and Safety (EHS) department or your local hazardous waste regulations to confirm its classification.
Suitable Containers:
Once categorized, the waste must be stored in a suitable and properly labeled container. The container must be chemically resistant to this compound to prevent leaks and spills.
| Material | Chemical Resistance to Esters | Chemical Resistance to Organic Sulfides | Recommendation for this compound |
| High-Density Polyethylene (HDPE) | Good to Excellent | Good | Recommended |
| Polypropylene (PP) | Good | Good | Recommended |
| Glass | Excellent | Excellent | Recommended |
| Stainless Steel | Good to Excellent | Good to Excellent | Recommended |
Note: This table provides general guidance. Always consult a detailed chemical resistance chart and consider the specific concentration and temperature of the waste.
Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
Containerization:
-
Select a clean, dry, and compatible container with a secure, tight-fitting lid from the recommended materials list above.
-
Carefully transfer the waste into the container, avoiding splashes and spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (if applicable based on your local regulations).
-
The full chemical name: "this compound".
-
The hazard characteristics (e.g., "Combustible").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal:
-
Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.
-
Never pour this compound down the drain or dispose of it in the regular trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols Cited
The information presented in this guide is a synthesis of best practices derived from safety data sheets and general laboratory safety protocols. No specific experimental protocols were cited for the generation of this disposal guidance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Handling Ethyl 3-(methylthio)propionate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-(methylthio)propionate (B1239661). It outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency first-aid measures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Ethyl 3-(methylthio)propionate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Standards/Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or chemical safety goggles. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 or NIOSH (US).[1][2] |
| Skin | Fire/flame resistant and impervious clothing. Appropriate protective gloves. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. Under normal use with adequate ventilation, respiratory protection may not be required. | Particle filter type N95 (US) may be suitable.[2][3] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidents and exposure. Always handle this compound in a well-ventilated area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Inspect all PPE for integrity.
-
Dispensing: Use non-sparking tools to prevent fire hazards caused by electrostatic discharge.[1] Avoid contact with skin and eyes.[1]
-
Process: Handle in a well-ventilated place, such as a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1]
-
Post-Handling: Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[4]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Store apart from incompatible materials such as oxidizing agents.[2]
Emergency and Disposal Plan
Proper emergency and disposal procedures are essential for mitigating risks and protecting the environment.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2] |
Spill and Leak Procedures:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Containment: Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with inert material (e.g., sand, diatomite, acid binders).[6]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][7]
Disposal Plan:
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[8]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 4. Ethyl 3-methylthiopropionate(13327-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | 13327-56-5 | TCI AMERICA [tcichemicals.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
